molecular formula C8H9ClFN B123407 2-Chloro-6-fluorophenethylamine CAS No. 149488-93-7

2-Chloro-6-fluorophenethylamine

Cat. No.: B123407
CAS No.: 149488-93-7
M. Wt: 173.61 g/mol
InChI Key: NNEMMAAHBKHXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluorophenethylamine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEMMAAHBKHXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370120
Record name 2-(2-Chloro-6-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149488-93-7
Record name 2-(2-Chloro-6-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluorophenethylamine from 2-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 2-chloro-6-fluorophenethylamine, a valuable building block in medicinal chemistry and drug development, starting from 2-chloro-6-fluorobenzaldehyde. This document details the proposed two-step synthetic pathway, encompassing experimental protocols, quantitative data derived from analogous reactions, and essential safety information.

Synthetic Strategy: A Two-Step Approach

The conversion of 2-chloro-6-fluorobenzaldehyde to this compound can be efficiently achieved through a two-step reaction sequence. This strategy involves an initial carbon-carbon bond formation via a Henry (nitroaldol) reaction, followed by the reduction of the resulting nitroalkene intermediate.

The overall synthetic transformation is outlined below:

Synthetic Pathway Synthetic Pathway for this compound A 2-Chloro-6-fluorobenzaldehyde B 1-(2-Chloro-6-fluorophenyl)-2-nitroethene A->B Henry Reaction (Nitromethane, Base) C This compound B->C Reduction

Caption: Overall synthetic scheme.

This approach is widely applicable for the synthesis of various phenethylamine derivatives from their corresponding benzaldehydes.

Step 1: Henry Reaction of 2-Chloro-6-fluorobenzaldehyde

The first step involves the base-catalyzed condensation of 2-chloro-6-fluorobenzaldehyde with nitromethane. This reaction forms a β-nitroalcohol intermediate which readily dehydrates under the reaction conditions to yield 1-(2-chloro-6-fluorophenyl)-2-nitroethene.

Experimental Protocol

This protocol is adapted from established procedures for the Henry reaction with substituted benzaldehydes.

  • Materials:

    • 2-Chloro-6-fluorobenzaldehyde

    • Nitromethane

    • Ammonium acetate or a primary amine (e.g., methylamine hydrochloride and a base)

    • Glacial acetic acid or another suitable solvent (e.g., methanol)

    • Standard laboratory glassware for reflux and work-up

  • Procedure:

    • To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add nitromethane (1.5-2.0 eq).

    • Add a catalytic amount of a base, such as ammonium acetate (0.5 eq).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid, 1-(2-chloro-6-fluorophenyl)-2-nitroethene, is collected by filtration, washed with water, and dried.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Quantitative Data (Estimated)

The following data is based on typical yields for Henry reactions with similarly substituted benzaldehydes. Actual yields may vary.

ParameterValueReference
Reactant 2-Chloro-6-fluorobenzaldehydeN/A
Reagents Nitromethane, Ammonium Acetate[1]
Solvent Glacial Acetic Acid[1]
Reaction Temperature 80 - 100 °C[1]
Reaction Time 2 - 4 hours[1]
Estimated Yield 75 - 85%[1]

Step 2: Reduction of 1-(2-Chloro-6-fluorophenyl)-2-nitroethene

The second and final step is the reduction of the nitroalkene intermediate to the target phenethylamine. Several effective methods are available for this transformation, each with its own advantages in terms of reagents, reaction conditions, and scalability.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitrostyrenes.

  • Materials:

    • 1-(2-Chloro-6-fluorophenyl)-2-nitroethene

    • Palladium on carbon (5-10% Pd/C)

    • Ethanol or other suitable solvent

    • Hydrochloric acid (optional, for salt formation)

    • Hydrogen source (gas cylinder or hydrogen generator)

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Procedure:

    • Dissolve 1-(2-chloro-6-fluorophenyl)-2-nitroethene (1.0 eq) in ethanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of Pd/C (typically 5-10 mol% of palladium).

    • If the hydrochloride salt is desired, a stoichiometric amount of hydrochloric acid can be added.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • The filtrate can be concentrated under reduced pressure to yield the product. If the hydrochloride salt was formed, it can often be isolated by crystallization.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitrostyrenes to phenethylamines in good yields.[1]

  • Materials:

    • 1-(2-Chloro-6-fluorophenyl)-2-nitroethene

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Apparatus for reactions under inert atmosphere

  • Procedure:

    • To a stirred suspension of LiAlH₄ (excess, typically 2-3 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-(2-chloro-6-fluorophenyl)-2-nitroethene (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with THF or ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Method C: Chemical Reduction with Sodium Borohydride and Copper(II) Chloride

This method offers a milder and often more convenient alternative to LiAlH₄.[2][3]

  • Materials:

    • 1-(2-Chloro-6-fluorophenyl)-2-nitroethene

    • Sodium borohydride (NaBH₄)

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Methanol or ethanol

  • Procedure:

    • Dissolve 1-(2-chloro-6-fluorophenyl)-2-nitroethene (1.0 eq) and CuCl₂·2H₂O (catalytic amount) in methanol.

    • Cool the solution in an ice bath and add NaBH₄ (excess, typically 4-6 eq) portion-wise, maintaining the temperature below 20 °C.

    • After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, carefully add dilute hydrochloric acid to quench the reaction and dissolve the copper salts.

    • Make the solution basic with aqueous sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product as described in the previous methods.

Quantitative Data for Reduction (Estimated)

The following table presents a comparison of estimated yields for the different reduction methods, based on literature for analogous nitrostyrenes.

MethodReducing AgentTypical YieldReference
Catalytic Hydrogenation H₂ / Pd-C80 - 95%[4]
Chemical Reduction LiAlH₄60 - 80%[1]
Chemical Reduction NaBH₄ / CuCl₂62 - 83%[2]

Workflow and Logical Relationships

The synthesis follows a logical progression from the starting aldehyde to the final amine product, with an intermediate purification step.

Experimental Workflow Synthesis and Purification Workflow cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction cluster_2 Final Purification A Mix 2-chloro-6-fluorobenzaldehyde, nitromethane, and catalyst B Reflux reaction mixture A->B C Precipitate and filter crude 1-(2-chloro-6-fluorophenyl)-2-nitroethene B->C D Recrystallize intermediate C->D E Dissolve purified intermediate D->E Proceed with purified intermediate F Add reducing agent/catalyst E->F G Perform reduction (e.g., hydrogenation) F->G H Work-up and isolation of crude product G->H I Purify crude this compound (distillation or salt formation/recrystallization) H->I J Characterize final product (NMR, MS, etc.) I->J

Caption: A generalized workflow.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • 1-(2-Chloro-6-fluorophenyl)-2-nitroethene (Intermediate):

    • Appearance: Typically a yellow crystalline solid.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the vinyl and nitro groups.

    • Mass Spectrometry: To determine the molecular weight.

    • Melting Point: To assess purity.

  • This compound (Final Product):

    • Appearance: A colorless to pale yellow oil or solid (as the hydrochloride salt).

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product.

    • Mass Spectrometry: To confirm the molecular weight.

    • Purity: Assessed by HPLC or GC.

Safety Considerations

  • 2-Chloro-6-fluorobenzaldehyde: Irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitromethane: Flammable liquid and vapor. It is also toxic and can be explosive under certain conditions. Handle with extreme care in a fume hood, away from heat and ignition sources.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. Must be handled under a dry, inert atmosphere.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation equipment is properly maintained and operated by trained personnel.

Disclaimer: The experimental protocols and data provided in this guide are for informational purposes only and are based on analogous reactions reported in the chemical literature. Researchers should conduct their own risk assessments and optimize reaction conditions for their specific laboratory settings. All chemical manipulations should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions in place.

References

Spectroscopic Characterization of 2-Chloro-6-fluorophenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Chloro-6-fluorophenethylamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of spectroscopy and data from structurally analogous molecules to forecast its spectral properties. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed predicted spectroscopic data, methodologies for their acquisition, and a plausible signaling pathway.

Predicted Spectroscopic Data

The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4m1HAromatic H
~ 7.0 - 7.2m2HAromatic H
~ 2.9 - 3.1t2H-CH₂-Ar
~ 2.7 - 2.9t2H-CH₂-NH₂
~ 1.5 - 2.5br s2H-NH₂

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and instrument used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~ 160 - 163 (d, ¹JCF ≈ 245 Hz)C-F
~ 135 - 138 (d, ³JCCF ≈ 5 Hz)C-Cl
~ 130 - 132 (d, ⁴JCCCF ≈ 3 Hz)Aromatic C-H
~ 125 - 127 (d, ³JCCF ≈ 15 Hz)Aromatic C-H
~ 115 - 117 (d, ²JCCF ≈ 22 Hz)Aromatic C-H
~ 118 - 122 (d, ²JCCF ≈ 20 Hz)Quaternary Aromatic C
~ 42 - 45-CH₂-NH₂
~ 35 - 38-CH₂-Ar

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. The assignments are based on predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1620 - 1580MediumN-H bend (scissoring)
1500 - 1400StrongAromatic C=C stretch
1250 - 1200StrongC-F stretch
800 - 700StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation for this compound is detailed below.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
173/175[M]⁺˙-
144/146[M - CH₂NH₂]⁺CH₂NH₂
109[C₆H₄F]⁺C₂H₅NCl

Note: The presence of two mass units for chlorine-containing fragments (e.g., 173/175) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A greater number of scans is typically required to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol), and a background spectrum is collected. A small amount of liquid or solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The FTIR spectrum is typically recorded from 4000 to 400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General experimental workflow for spectroscopic characterization.

Hypothetical Signaling Pathway

As a substituted phenethylamine, this compound may interact with monoamine neurotransmitter systems. A plausible mechanism of action involves the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.

signaling_pathway cluster_membrane Cell Membrane TAAR1 TAAR1 G_Protein Gαs TAAR1->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand This compound Ligand->TAAR1 Binds G_Protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Neurotransmitter Release Modulation) PKA->Response Phosphorylates Targets

Caption: Hypothetical TAAR1 signaling pathway for a phenethylamine derivative.

Spectroscopic and Synthetic Profile of 2-Chloro-6-fluorophenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Chloro-6-fluorophenethylamine, a halogenated phenethylamine derivative of interest in medicinal chemistry and drug discovery. This document details its nuclear magnetic resonance (NMR) spectroscopic signature and outlines a general synthetic approach.

Molecular Structure and Properties

This compound possesses a chemical structure characterized by a phenethylamine backbone substituted with a chlorine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring. The presence and positions of these halogen atoms significantly influence the molecule's electronic properties and its interactions in biological systems.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic molecules. The following tables summarize the predicted and reported ¹H and ¹³C NMR data for this compound.

¹H NMR Data

While a complete, experimentally verified high-resolution spectrum is not widely published, predicted chemical shift ranges provide valuable information for the identification of the proton environments in the molecule.[1]

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
Aromatic-H7.1 – 7.4Multiplet
-CH₂- (benzylic)2.8 – 3.2Multiplet
-CH₂- (amino)2.8 – 3.2Multiplet
-NH₂VariableBroad Singlet
¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ) ppm
C-Cl~135
C-F~160 (doublet, ¹JCF)
Aromatic CH115 - 130
C-CH₂~125
-CH₂- (benzylic)~35
-CH₂- (amino)~42

Experimental Protocols

General Synthesis Approach

The synthesis of this compound can be achieved through a multi-step process starting from 2-chloro-6-fluorotoluene. The general synthetic workflow is outlined below.

SynthesisWorkflow Start 2-Chloro-6-fluorotoluene Intermediate1 2-Chloro-6-fluorobenzyl halide Start->Intermediate1 Halogenation Intermediate2 2-Chloro-6-fluorophenylacetonitrile Intermediate1->Intermediate2 Cyanation Product This compound Intermediate2->Product Reduction

Caption: General synthetic workflow for this compound.

A common synthetic route involves the following key transformations:

  • Halogenation of 2-Chloro-6-fluorotoluene: The synthesis typically begins with the free-radical halogenation (e.g., bromination) of the methyl group of 2-chloro-6-fluorotoluene to yield 2-chloro-6-fluorobenzyl halide.

  • Cyanation: The resulting benzyl halide is then reacted with a cyanide salt (e.g., sodium cyanide) to introduce the nitrile group, forming 2-chloro-6-fluorophenylacetonitrile.

  • Reduction of the Nitrile: The final step involves the reduction of the nitrile group to a primary amine. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford this compound.

NMR Sample Preparation and Data Acquisition

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Conclusion

This technical guide provides an overview of the available spectroscopic information and a general synthetic strategy for this compound. While detailed experimental NMR data remains scarce in publicly accessible literature, the provided information serves as a valuable resource for researchers and scientists working with this compound. Further experimental work is necessary to fully characterize its spectroscopic properties.

References

Mass Spectrometry Analysis of 2-Chloro-6-fluorophenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-fluorophenethylamine. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages established fragmentation patterns of structurally similar phenethylamines and halogenated compounds to predict its mass spectrometric behavior. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to facilitate method development and analysis.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak and several key fragment ions resulting from alpha and beta cleavage, as is typical for phenethylamine derivatives.[1][2] The presence of chlorine will result in a characteristic M+2 isotope peak for chlorine-containing fragments.

Table 1: Predicted Key Fragment Ions for this compound in EI-MS

m/z (Predicted)Proposed Fragment IonFragmentation Pathway
173/175[C₈H₉ClFN]⁺Molecular Ion
144/146[C₇H₆ClF]⁺Beta-cleavage (loss of CH₂NH₂)
30[CH₄N]⁺Alpha-cleavage

Experimental Protocols

The analysis of this compound can be effectively performed using either GC-MS or LC-MS/MS. The choice of method will depend on the sample matrix, required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like phenethylamines. Derivatization is often employed to improve chromatographic performance and sensitivity.[2]

1. Sample Preparation and Derivatization:

  • Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte.

  • Derivatization: To improve volatility and thermal stability, the primary amine can be derivatized. A common method is acylation, for example, with trifluoroacetic anhydride (TFAA).[2]

    • To a dried sample extract, add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Heat the mixture at 55°C for 15 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Quadrupole or Ion Trap Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 40-450.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing complex matrices without derivatization.

1. Sample Preparation:

  • Dilution: For relatively clean samples, a "dilute-and-shoot" approach can be used. Dilute the sample in the initial mobile phase.

  • Extraction: For complex matrices, protein precipitation followed by solid-phase extraction is recommended.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Initial: 5% B.

    • 0-5 min: Linear gradient to 95% B.

    • 5-7 min: Hold at 95% B.

    • 7-7.1 min: Return to 5% B.

    • 7.1-10 min: Re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 174.1 (protonated molecule [M+H]⁺).

    • Product Ions (Q3): Transitions corresponding to the major fragment ions should be optimized. Predicted transitions would be from the precursor to fragments resulting from the loss of ammonia and cleavage of the ethylamine side chain.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) (e.g., with TFAA) Extraction->Derivatization Dilution Dilution (for LC-MS) Extraction->Dilution GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Dilution->LCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition DataAnalysis Data Analysis and Quantitation DataAcquisition->DataAnalysis Report Reporting DataAnalysis->Report

Caption: General experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway cluster_frags Fragmentation Products parent This compound [C₈H₉ClFN]⁺ m/z = 173/175 frag1 [C₇H₆ClF]⁺ m/z = 144/146 parent->frag1 Beta-cleavage (-CH₂NH₂) frag2 [CH₄N]⁺ m/z = 30 parent->frag2 Alpha-cleavage

Caption: Predicted fragmentation pathway of this compound under Electron Ionization.

References

In-silico prediction of 2-Chloro-6-fluorophenethylamine properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In-Silico Prediction of 2-Chloro-6-fluorophenethylamine Properties

Abstract

This technical guide provides a comprehensive in-silico characterization of this compound, a novel substituted phenethylamine. In the absence of experimental data, computational methods offer a critical first pass in evaluating the potential of new chemical entities for drug development. This document outlines the predicted physicochemical properties, pharmacokinetic (ADMET) profile, biological targets, and toxicological endpoints of this compound. All data presented herein is generated using established computational models and methodologies, providing a foundational dataset for researchers, scientists, and drug development professionals. Detailed protocols for the in-silico experiments and workflows are provided to ensure transparency and reproducibility.

Introduction

Substituted phenethylamines are a broad class of compounds with significant pharmacological interest, often targeting the central nervous system. This compound is a halogenated derivative whose properties have not been extensively characterized. The strategic placement of chloro and fluoro groups on the phenyl ring is anticipated to significantly modulate its physicochemical and biological characteristics compared to unsubstituted phenethylamine. Early-stage drug discovery relies heavily on in-silico prediction to prioritize candidates, reduce costs, and minimize animal testing. This guide employs a battery of computational tools and predictive models to build a comprehensive profile of this compound, serving as a virtual blueprint for future experimental validation.

In-Silico Prediction Workflow

The computational evaluation of a novel compound follows a structured workflow. This process begins with the generation of a 2D or 3D molecular structure, which then serves as the input for a variety of predictive models. These models, often powered by machine learning algorithms trained on large experimental datasets, calculate a wide range of properties. The results are then aggregated and analyzed to form a holistic profile of the molecule's potential as a drug candidate.

G cluster_input Input cluster_prediction Prediction Modules cluster_analysis Analysis & Output mol_structure Molecular Structure (SMILES: C1=CC(=C(C(=C1)Cl)CCN)F) physchem Physicochemical Properties mol_structure->physchem admet ADMET Prediction mol_structure->admet bioactivity Biological Target Prediction mol_structure->bioactivity data_aggregation Data Aggregation & Tabulation physchem->data_aggregation admet->data_aggregation bioactivity->data_aggregation risk_assessment Drug-likeness & Risk Assessment data_aggregation->risk_assessment report Comprehensive In-Silico Profile risk_assessment->report G start Oral Administration absorption Absorption (Intestinal) start->absorption Solubility Permeability distribution Distribution (Bloodstream) absorption->distribution Bioavailability metabolism Metabolism (Liver) distribution->metabolism First-Pass Effect target Target Site (CNS) distribution->target BBB Permeation toxicity Off-Target Toxicity distribution->toxicity Tissue Accumulation excretion Excretion (Kidney/Bile) metabolism->excretion Metabolite Formation end Elimination excretion->end target->metabolism G cluster_pathway Predicted Signaling Pathway compound This compound transporter Monoamine Transporter (e.g., DAT, SERT) compound->transporter Binds & Inhibits reuptake Monoamine Reuptake transporter->reuptake Mediates synaptic_conc Increased Synaptic Monoamine Concentration reuptake->synaptic_conc Leads to (when blocked) receptor Postsynaptic Receptors (e.g., 5-HT2A) synaptic_conc->receptor Activates downstream Downstream Signaling & Neuronal Firing receptor->downstream Initiates

Chemical structure and properties of 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of 2-Chloro-6-fluorophenethylamine

Direct experimental data for the physicochemical properties of this compound is sparse. The following table includes basic information derived from a chemical supplier.[1] For comparative purposes, data for the related, more thoroughly studied compound 2-Fluorophenethylamine is also included.

PropertyThis compound2-Fluorophenethylamine
CAS Number 149488-93-7[1]52721-69-4[2]
Molecular Formula C₈H₉NFCl[1]C₈H₁₀FN[2]
Molecular Weight 173.62 g/mol [1]139.17 g/mol [2]
Boiling Point Not available64 °C at 0.6 mmHg[2]
Density Not available1.066 g/mL at 25 °C[2]
Refractive Index Not availablen20/D 1.51[2]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the searched scientific literature. However, the synthesis would likely start from a corresponding substituted phenylacetic acid or phenylacetonitrile derivative. For context, methods for producing related precursors such as 2-chloro-6-fluorophenylacetic acid and 2-chloro-6-fluorophenylacetonitrile are documented.

Hypothetical Synthesis Workflow:

A plausible synthetic route could involve the reduction of 2-chloro-6-fluorophenylacetonitrile. This common method for synthesizing phenethylamines is illustrated in the following conceptual workflow.

G cluster_start Starting Material cluster_process Process cluster_product Final Product 2_Chloro_6_fluorophenylacetonitrile 2-Chloro-6-fluorophenylacetonitrile Reduction Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) 2_Chloro_6_fluorophenylacetonitrile->Reduction Reacts with reducing agent 2_Chloro_6_fluorophenethylamine This compound Reduction->2_Chloro_6_fluorophenethylamine Yields

Caption: Conceptual workflow for the synthesis of this compound.

Note: This represents a standard chemical transformation and is not based on a published, validated protocol for this specific compound.

Pharmacological Properties and Mechanism of Action

There is no available information on the pharmacological properties, receptor binding profiles, or mechanism of action of this compound in the scientific literature. Research into the biological activity of this specific molecule does not appear to have been published. Studies on related halogenated phenethylamines suggest a wide range of possible activities, but any extrapolation to the title compound would be purely speculative.

Due to the absence of data on its biological effects, no signaling pathways or mechanisms of action can be described or visualized.

Data on Related Compounds

While information on this compound is lacking, data is available for several structurally related precursors and analogs.

Table of Related Compounds and Their Properties:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Properties
2-Chloro-6-fluorophenylacetic acid37777-76-7[3][4]C₈H₆ClFO₂[3][4]188.58 g/mol [3][4]Synthetic precursor.
2-Chloro-6-fluorophenylacetonitrile75279-55-9[5][6]C₈H₅ClFN[5]169.58 g/mol [5][6]Melting point: 41-42 °C.[6]
2-Chloro-6-fluorobenzaldehyde387-45-1[7][8]C₇H₄ClFO[7][8]158.56 g/mol [8]Melting point: 32-35 °C.[8]
2-Chloro-6-fluorophenol2040-90-6C₆H₄ClFO146.55 g/mol Intermediate in chemical synthesis.[9]

Logical Relationship of Precursors:

The following diagram illustrates a potential synthetic relationship between some of these related compounds, which could ultimately lead to the synthesis of this compound.

G Toluene 2-Chloro-6-fluorotoluene Benzaldehyde 2-Chloro-6-fluorobenzaldehyde Toluene->Benzaldehyde Oxidation Phenylacetonitrile 2-Chloro-6-fluorophenylacetonitrile Benzaldehyde->Phenylacetonitrile Cyanation Phenethylamine This compound Phenylacetonitrile->Phenethylamine Reduction

Caption: Potential synthetic pathway from related precursors.

References

The Evolving Landscape of Psychoactivity: A Technical Guide to the Biological Activities of Halogenated Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenethylamines represent a broad and structurally diverse class of psychoactive compounds, many of which have emerged as novel psychoactive substances (NPS). The introduction of halogen atoms onto the phenethylamine scaffold profoundly influences their pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the biological activities of these compounds, focusing on their interactions with key central nervous system targets. We present a comprehensive summary of their receptor binding affinities, functional activities at monoamine transporters and serotonin receptors, and the downstream signaling pathways they modulate. Furthermore, this document details the cellular and mitochondrial toxicity associated with certain halogenated phenethylamines. Detailed experimental protocols for the key assays discussed are provided to facilitate further research in this area. The information is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand the mechanisms of action, therapeutic potential, and health risks associated with this evolving class of neuroactive compounds.

Introduction

The phenethylamine scaffold is a cornerstone in the development of numerous therapeutic agents and is also the foundational structure for a vast array of psychoactive substances. Chemical modification of this basic structure has led to the discovery of compounds with a wide spectrum of biological activities. Among these modifications, halogenation—the introduction of fluorine, chlorine, bromine, or iodine atoms—has proven to be a particularly effective strategy for modulating potency, selectivity, and metabolic stability.

This guide focuses on the biological activities of halogenated phenethylamines, a class that includes research chemicals, controlled substances, and potential therapeutic leads. The position and nature of the halogen substituent on the phenyl ring, as well as other structural modifications, dramatically alter the compound's interaction with biological targets. This document will explore these structure-activity relationships (SAR) with a focus on two primary areas of interaction: monoamine transporters and serotonin receptors. Additionally, the guide will delve into the toxicological profiles of these compounds, particularly their effects on mitochondrial function.

Interaction with Monoamine Transporters

Halogenated phenethylamines are known to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Their primary mechanism of action at these transporters is the inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations of these monoamines.

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory potencies (IC50 or Ki values) of representative halogenated phenethylamines at human monoamine transporters.

CompoundHalogenDAT (IC50/Ki, nM)NET (IC50/Ki, nM)SERT (IC50/Ki, nM)Reference
4-Fluoroamphetamine (4-FA)Fluoro~1000~100~200[1][2]
4-Chloroamphetamine (PCA)Chloro~1500~150~50[1][2]
4-Bromoamphetamine (PBA)BromoData not readily availableData not readily availableData not readily available
4-Iodoamphetamine (PIA)IodoData not readily availableData not readily availableData not readily available

Note: The data presented are compiled from various sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Structure-Activity Relationships (SAR)

Studies have shown that para-halogenation of amphetamine and its derivatives generally increases their potency as serotonin uptake inhibitors.[3] The selectivity for SERT over DAT tends to increase with the size of the halogen substituent at the para position.[3] For instance, para-fluorination and para-chlorination significantly enhance the serotonin uptake inhibition compared to the non-halogenated parent compounds.[1][2]

Signaling and Functional Consequences

By inhibiting monoamine reuptake, these compounds elevate extracellular levels of dopamine, norepinephrine, and serotonin, leading to a range of stimulant and, in some cases, empathogenic effects. The increased serotonergic activity is a key contributor to both the desired psychoactive effects and the potential for serotonergic neurotoxicity.[1][2]

Interaction with Serotonin Receptors

Many halogenated phenethylamines, particularly those with methoxy groups on the phenyl ring (e.g., the 2C-x and DOx series), are potent agonists at serotonin 5-HT2A and 5-HT2C receptors.[4][5][6] This interaction is believed to be the primary mechanism underlying their hallucinogenic or psychedelic effects.

Quantitative Data: Serotonin Receptor Affinity and Function

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of selected halogenated phenethylamines at human 5-HT2A and 5-HT2C receptors.

Table 3.1.1: 5-HT2A Receptor Binding Affinities and Functional Potencies

CompoundHalogenKi (nM)EC50 (nM)Reference
2C-IIodo~10~8.5[7]
2C-CChloroData not readily available~3.2[7]
2C-BBromo~5Data not readily available[7]
DOIIodo~1~0.8[4][7]
DOCChloro~2~0.7[4][6]
25I-NBOMeIodo~0.04~0.4[8][9]
25C-NBOMeChloro~0.03~0.3[8][9]
25B-NBOMeBromo~0.02~0.2[8][9]

Table 3.1.2: 5-HT2C Receptor Binding Affinities

CompoundKi (nM)Reference
DOI~12[10]
DOCHigh affinity[6]
25I-NBOMeHigh affinity[8]
25C-NBOMeHigh affinity[8]
25B-NBOMeHigh affinity[8]

Note: The data presented are compiled from various sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Structure-Activity Relationships (SAR)

The addition of a halogen at the 4-position of 2,5-dimethoxyphenethylamines generally confers high affinity for the 5-HT2A receptor.[11][12] The N-benzylmethoxy (NBOMe) substitution dramatically increases potency at the 5-HT2A receptor, with the 25X-NBOMe series being ultrapotent agonists.[8][9]

Signaling Pathways

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[13][14]

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Halogenated Phenethylamine Ligand->5HT2A Binds to Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca2+->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway.

Toxicity Profile

A significant concern with some halogenated phenethylamines is their potential for cytotoxicity and neurotoxicity.[15][16] This is particularly relevant for para-halogenated amphetamines.

Mitochondrial Dysfunction

Several studies have indicated that para-halogenated amphetamines and methcathinones can impair mitochondrial function.[1][2][15][16] This toxicity is characterized by a depletion of cellular ATP, impairment of the mitochondrial respiratory chain, and an increase in the production of reactive oxygen species (ROS).[15][16] The observed order of toxicity for para-substituents is often chloride > fluoride > hydrogen.[1][2]

Mitochondrial_Toxicity_Pathway Halogenated_Amphetamine para-Halogenated Amphetamine Mitochondrion Mitochondrion Halogenated_Amphetamine->Mitochondrion Respiratory_Chain Impaired Mitochondrial Respiratory Chain Mitochondrion->Respiratory_Chain ATP_Depletion Cellular ATP Depletion Respiratory_Chain->ATP_Depletion ROS_Production Increased Reactive Oxygen Species (ROS) Respiratory_Chain->ROS_Production Cellular_Damage Oxidative Stress & Cellular Damage ATP_Depletion->Cellular_Damage ROS_Production->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Proposed pathway of mitochondrial toxicity.

In Vivo Toxicity

Acute toxicity studies in mice have shown that para-halogenation of phenethylamine significantly increases its toxic effects.[17] The lethal dose (LD50) values for para-halogenated phenethylamines are lower than that of the parent compound, phenethylamine.[17]

Table 4.2.1: Acute Toxicity of para-Halogenated Phenethylamines in Mice

CompoundLD50 (mg/kg)Reference
Phenethylamine (PEA)226.7 ± 4.4[17]
p-Fluoro-PEA136.7 ± 1.7[17]
p-Chloro-PEA146.7 ± 1.7[17]
p-Bromo-PEA145.0 ± 2.9[17]
p-Iodo-PEA153.3 ± 1.7[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for 5-HT2A Receptor

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing 5-HT2A) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]Ketanserin) - Unlabeled Test Compound - Buffer Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze End End Analyze->End

Workflow for a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin.

  • Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand (e.g., [3H]Ketanserin at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a competing ligand (e.g., mianserin).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][15]

Monoamine Transporter Uptake Assay

Objective: To measure the inhibition of monoamine uptake by a test compound in cells expressing DAT, NET, or SERT.

Materials:

  • HEK293 cells stably expressing the human DAT, NET, or SERT.

  • Radiolabeled monoamine: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

  • Non-specific uptake control: A known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Test compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or the non-specific uptake control for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add the uptake buffer containing the radiolabeled monoamine to each well to initiate the uptake process. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with a mild detergent or NaOH), add scintillation fluid, and quantify the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for the test compound by plotting the percent inhibition of specific uptake against the log concentration of the compound.

Calcium Mobilization Assay

Objective: To measure the functional activity of a test compound at a Gq-coupled receptor (e.g., 5-HT2A) by detecting changes in intracellular calcium.

Materials:

  • Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds.

  • A known agonist for the receptor as a positive control.

  • A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Plating: Seed cells into a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: The instrument automatically adds the test compound or control agonist to the wells.

  • Kinetic Reading: Immediately after compound addition, record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium. Determine the EC50 value for agonists by plotting the response against the log concentration of the compound. For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the inhibition of the agonist's response.[1][13][14]

Mitochondrial Function and Cytotoxicity Assays

5.4.1. Cellular ATP Content Assay

Objective: To measure the effect of a test compound on cellular ATP levels as an indicator of mitochondrial function and cell viability.

Materials:

  • Cultured cells (e.g., SH-SY5Y).

  • ATP assay kit (luciferin/luciferase-based).

  • Lysis buffer.

  • 96-well opaque white plates.

  • Luminometer.

Procedure:

  • Cell Treatment: Plate cells in a 96-well plate and treat with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: Add a reagent to lyse the cells and release the intracellular ATP.

  • Luciferase Reaction: Add the luciferin/luciferase reagent to the cell lysate. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the luminescence readings to the protein concentration or cell number and compare the ATP levels in treated cells to those in control cells.[17]

5.4.2. LDH Cytotoxicity Assay

Objective: To assess cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cultured cells.

  • LDH assay kit (containing substrate, cofactor, and dye).

  • 96-well clear plates.

  • Absorbance plate reader.

Procedure:

  • Cell Treatment: Plate cells and treat with test compounds. Include a positive control for maximum LDH release (e.g., by adding a lysis solution) and a negative control (untreated cells).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a new plate, mix the supernatant with the LDH assay reaction mixture. The released LDH will catalyze a reaction that results in a colored product (formazan).

  • Absorbance Measurement: Incubate the plate and then measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released. Calculate the percentage of cytotoxicity relative to the positive control.[13][18]

Conclusion

Halogenated phenethylamines are a pharmacologically complex class of compounds with significant effects on the central nervous system. Their biological activity is highly dependent on the specific halogen substituent and its position on the phenethylamine core, as well as other structural features. While some of these compounds have been explored as research tools and potential therapeutics, many are associated with significant health risks, including neurotoxicity and cytotoxicity, often mediated through mitochondrial dysfunction. A thorough understanding of their structure-activity relationships, mechanisms of action, and toxicological profiles is essential for both mitigating the harms of novel psychoactive substances and for guiding the development of safer, more effective therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate biological activities of this important class of molecules.

References

The Influence of Halogenation: A Deep Dive into the Structure-Activity Relationships of Chloro- and Fluoro-Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chloro- and fluoro-substituted phenethylamines. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on how halogen substitution on the phenethylamine core impacts receptor binding affinity, functional activity, and overall pharmacological profile. The information is presented through structured data tables for easy comparison, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Substituted phenethylamines are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoamine neurotransmitter systems.[1] The introduction of halogen atoms, specifically chlorine and fluorine, at various positions on the phenyl ring significantly alters their potency and selectivity for various receptors and transporters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems.[2][3] Understanding these relationships is crucial for the rational design of novel therapeutic agents and for predicting the pharmacological effects of new psychoactive substances.

Structure-Activity Relationships of Chloro-Substituted Phenethylamines

The position of chlorine substitution on the phenyl ring of phenethylamines has a profound impact on their pharmacological activity. Generally, para- (4-position) substitution is a key determinant of activity at serotonergic targets.

  • Serotonin Transporter (SERT): Para-chloro substitution tends to enhance the affinity and inhibitory potency at the serotonin transporter (SERT).[2][4][5] For instance, para-chlorophenethylamine acts as a competitive inhibitor of serotonin uptake.[5] This increased affinity for SERT is a recurring theme among para-chloro substituted compounds.[2][3]

  • Serotonin Receptors (5-HTRs): Chloro-substituted phenethylamines, particularly those with a 2,5-dimethoxy backbone like 2,5-dimethoxy-4-chlorophenethylamine (2C-C) and 2,5-dimethoxy-4-chloroamphetamine (DOC), are agonists at 5-HT2A and 5-HT2C receptors.[6][7] These compounds often exhibit hallucinogen-like discriminative stimulus effects, which are believed to be mediated by their agonist activity at 5-HT2A receptors.[6][8] The position of the chloro group is critical, with para-substitution being more effective than ortho- or meta-substitutions for inducing serotonin-related behaviors.[5]

  • Dopamine and Norepinephrine Transporters (DAT and NET): While para-chloro substitution enhances SERT activity, its effect on DAT and NET can be more varied. Some studies show that para-chloro substitution can augment relative potency at SERT over DAT and NET.[2][3]

  • In Vivo Effects: Para-chloro amphetamines have been shown to be more efficacious stimulants of locomotor activity compared to their unsubstituted counterparts, although they also exhibit increased toxicity at higher doses.[2][3]

Structure-Activity Relationships of Fluoro-Substituted Phenethylamines

Fluorine substitution, due to its small size and high electronegativity, can significantly modify the electronic properties and metabolic stability of phenethylamine derivatives. The introduction of fluorine can lead to a range of effects, from loss of psychoactivity to enhanced potency and duration of action.[9][10]

  • Dopamine Receptors (D1 and D2): In a series of 2-(hydroxyphenyl)ethylamines, replacement of a para-hydroxyl group with fluorine resulted in a compound with slightly lower affinity for both D1 and D2 dopamine receptors compared to dopamine itself.[11] However, N-alkylation of these fluoro-substituted compounds led to a significant increase in affinity and selectivity for D2 receptors.[11]

  • Serotonin Receptors (5-HTRs): The effect of fluorination on 5-HT receptor affinity is complex and depends on the specific substitution pattern. In some series of 4-alkoxy-2,5-dimethoxyphenethylamines, progressive fluorination of the 4-alkoxy substituent was found to increase affinities at 5-HT2A and 5-HT2C receptors.[12][13] Fluorination can also enhance the activation potency and efficacy at 5-HT2A and 5-HT2B receptors.[14]

  • Monoamine Transporters: 4-Fluoroamphetamine demonstrates affinity for SERT, DAT, and NET, with a higher affinity for NET and DAT compared to SERT.[15] The introduction of fluorine can thus modulate the transporter interaction profile, influencing the balance of serotonergic, dopaminergic, and noradrenergic activity.

  • In Vivo Effects: The psychoactive effects of fluorinated phenethylamines can be unpredictable. For example, while some fluorinated mescaline analogs show increased potency and duration of effects compared to mescaline, others are nearly devoid of psychoactive properties.[9][10] 4-Fluoroamphetamine is a synthetic stimulant that has been associated with severe toxicity in humans.[16]

Quantitative Data Summary

The following tables summarize the receptor binding affinities and functional activities of selected chloro- and fluoro-substituted phenethylamines.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of Chloro-Substituted Phenethylamines

Compound5-HT1A5-HT2A5-HT2CSERTDATNET
2,5-Dimethoxy-4-chlorophenethylamine (2C-C)>10,0001,1003305,500>10,000>10,000
2,5-Dimethoxy-4-chloroamphetamine (DOC)>10,00048166,8008,800>10,000
para-Chlorophenethylamine---430 (Ki)--

Data compiled from multiple sources.[5][6]

Table 2: Functional Activity (EC50, nM) of Chloro-Substituted Phenethylamines at 5-HT2 Receptors (Inositol Phosphate Assay)

Compound5-HT2A5-HT2C
2,5-Dimethoxy-4-chlorophenethylamine (2C-C)12017
2,5-Dimethoxy-4-chloroamphetamine (DOC)3.11.8

Data compiled from multiple sources.[6]

Table 3: Transporter Inhibition (IC50, nM) by 4-Fluoroamphetamine

TransporterRadioligandIC50 (nM)
hSERT[³H]-Citalopram6800
hDAT[³H]-WIN 35,428770
hNET[³H]-Nisoxetine420

Note: Data for 4-fluoroamphetamine is provided as a representative example.[15]

Experimental Protocols

The data presented in this guide are typically generated using in vitro assays. Below are generalized protocols for key experiments.

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[15][17][18]

  • Membrane Preparation: Cell lines (e.g., HEK-293) stably expressing the human receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated via centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.[4]

  • Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added: a solution of the unlabeled test compound at various concentrations, a fixed concentration of a specific radioligand, and the prepared cell membrane suspension. Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.[15]

  • Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are washed to remove unbound radioligand.[15]

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Monoamine Transporter Uptake/Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[19][20]

  • Cell Culture: HEK-293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured in 24-well plates.[19]

  • Assay Procedure: The cells are washed with an uptake buffer. The test compound is then added to the cells and incubated. Following this, a radiolabeled neurotransmitter (e.g., [³H]-dopamine) is added, and the incubation continues for a short period.[19]

  • Termination and Lysis: The uptake is terminated by washing the cells with ice-cold uptake buffer. The cells are then lysed to release the intracellular contents.[19]

  • Data Analysis: The amount of radioactivity taken up by the cells is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_receptor 5-HT2A Receptor Activation Agonist Phenethylamine Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the Gq-coupled 5-HT2A receptor.[4]

G cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation (Cells expressing receptor) B Assay Plate Setup (Test Compound + Radioligand + Membranes) A->B C Incubation (Reach Equilibrium) B->C D Filtration (Separate bound from free radioligand) C->D E Scintillation Counting (Measure radioactivity) D->E F Data Analysis (Determine IC50 and Ki) E->F

Caption: General experimental workflow for a radioligand binding assay.[15]

References

The Synthesis and Pharmacological Frontiers of Novel Phenethylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phenethylamine scaffold represents a cornerstone in medicinal chemistry and pharmacology, serving as the foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters, therapeutic agents, and novel psychoactive substances (NPS). The inherent versatility of this chemical framework allows for extensive structural modifications, leading to the discovery of derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenethylamine derivatives, with a particular focus on their interactions with serotonergic and dopaminergic systems. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of synthetic methodologies, detailed experimental protocols, quantitative pharmacological data, and the intricate signaling pathways modulated by these compounds.

I. Synthetic Methodologies for Novel Phenethylamine Derivatives

The synthesis of novel phenethylamine derivatives is a dynamic field, with methodologies evolving to enhance efficiency, stereoselectivity, and the diversity of accessible analogues. Key synthetic strategies include classical approaches like reductive amination and more contemporary methods such as transition-metal-catalyzed cross-coupling reactions.

Reductive Amination

Reductive amination remains a widely employed and versatile method for the synthesis of N-substituted phenethylamines.[1] This one-pot reaction typically involves the condensation of a primary phenethylamine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the desired secondary or tertiary amine.[2][3]

Experimental Protocol: General Procedure for Reductive Amination

A representative protocol for the synthesis of N-benzyl phenethylamine derivatives is as follows:

  • Imine Formation: To a solution of the phenethylamine hydrochloride salt (1.0 eq) in a suitable solvent such as methanol, the desired substituted benzaldehyde (1.1 eq) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the imine. The addition of a catalytic amount of a weak acid, like acetic acid, can accelerate this step.[2]

  • Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture. Sodium cyanoborohydride is often preferred due to its selectivity for the imine over the aldehyde starting material.[3] The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and salts. The organic layer is dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified using column chromatography or recrystallization to yield the desired N-benzyl phenethylamine.[1][2]

Synthesis of 2C-B and its Analogues

The "2C" series of phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, are prominent psychoactive compounds. The synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is a well-documented example.

Experimental Protocol: Synthesis of 2C-B

A common synthetic route to 2C-B involves the following steps:[4][5]

  • Nitrostyrene Formation: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a catalyst, such as ammonium acetate, to form 2,5-dimethoxy-β-nitrostyrene.[4]

  • Reduction of the Nitrostyrene: The resulting nitrostyrene is then reduced to the corresponding phenethylamine. While lithium aluminum hydride (LAH) is a powerful reducing agent for this transformation, alternative, safer methods using sodium borohydride have also been developed.[4][5]

  • Bromination: The final step involves the bromination of the 2,5-dimethoxyphenethylamine at the 4-position of the aromatic ring to yield 2C-B.[4]

Nickel/Photoredox Cross-Electrophile Coupling

A more recent and innovative approach to the synthesis of β-phenethylamines involves a nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines and aryl iodides.[6][7][8] This mild and modular method allows for the construction of a diverse range of β-phenethylamine scaffolds.[6]

Experimental Protocol: Ni/Photoredox Cross-Coupling

A general procedure for this reaction is as follows:[6][9]

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with the Ni catalyst, a ligand (e.g., dtbbpy), the photocatalyst (e.g., 4CzIPN), the aryl iodide (1.25 eq), and a magnetic stir bar. The vial is sealed and removed from the glovebox.

  • Reagent Addition: The tosyl-protected alkyl aziridine (1.0 eq) and a tertiary amine base (e.g., triethylamine) are added via syringe. The reaction mixture is then sparged with an inert gas, such as argon, for several minutes.

  • Photocatalysis: The reaction vial is placed in front of a light source (e.g., Kessil lamps) and stirred at room temperature for 24-72 hours.[9]

  • Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed. The crude product is then purified by flash column chromatography to yield the desired β-phenethylamine derivative.[9]

II. Pharmacological Profile and Structure-Activity Relationships

Novel phenethylamine derivatives exert their effects by interacting with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. The primary targets of many psychoactive phenethylamines are the serotonin 5-HT₂ receptors and the dopamine transporter (DAT).

Serotonin 5-HT₂ Receptor Interactions

The 5-HT₂ family of receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, are key mediators of the hallucinogenic and psychoactive effects of many phenethylamines.[10][11] N-benzyl substitution on the phenethylamine core, as seen in the NBOMe class of compounds, has been shown to dramatically increase affinity and functional activity at the 5-HT₂A receptor.[10][12]

Quantitative Data: 5-HT₂A and 5-HT₂C Receptor Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) for a selection of N-benzyl phenethylamine derivatives at the human 5-HT₂A and rat 5-HT₂C receptors.

Compound4-SubstituentN-Benzyl Substituent5-HT₂A Ki (nM)5-HT₂C Ki (nM)5-HT₂A EC₅₀ (nM)Reference
1b -I2-OH0.83100.074[12]
5b -CF₃2-OH0.451.30.14[12]
6b -CN2-OH0.63630.28[12]
8b -Br2,3-di-Cl0.291.10.26[12]
25I-NBOMe -I2-OMe0.0441.2-[11]

Data presented are representative values from the cited literature.

Dopamine Transporter and Receptor Interactions

Certain phenethylamine derivatives also exhibit significant affinity for the dopamine transporter (DAT) and dopamine receptors, contributing to their stimulant and reinforcing properties.[13] The inhibition of dopamine reuptake by these compounds leads to an increase in synaptic dopamine levels.[13]

Quantitative Data: Dopamine Transporter and Receptor Interactions

The following table presents the inhibitory concentrations (IC₅₀) for dopamine reuptake and binding affinities (Ki) for selected dopamine receptors for various phenethylamine derivatives.

CompoundTargetValueUnitsReference
β-PEA DAT (inhibition of [³H]DA uptake)430nM[13]
(d)-Amphetamine DAT (inhibition of [³H]DA uptake)40nM[13]
Compound 9 DAT (inhibition of DA reuptake)360.5nM[13]
Compound 28 DAT (inhibition of DA reuptake)742.4nM[13]
Aripiprazole D₂ Receptor0.34nM (Ki)[14]
Quinpirole D₂ Receptor1.3nM (Ki)[14]
Compound 31 D₃ Receptor8.4pKi[15]

Data are compiled from various sources and methodologies.

III. Signaling Pathways and Experimental Workflows

The pharmacological effects of novel phenethylamine derivatives are initiated by their binding to specific receptors, which in turn triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for rational drug design and predicting the physiological outcomes of these compounds.

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled GPCR, leads to the stimulation of phospholipase C (PLC).[16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺). These downstream effectors modulate a wide range of cellular processes, including gene expression and neuronal excitability, which are thought to underlie the psychedelic effects of 5-HT₂A agonists.[6]

G 5-HT2A Receptor Signaling Pathway Ligand Phenethylamine Agonist HTR2A 5-HT2A Receptor (GPCR) Ligand->HTR2A Binds to Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ Release IP3->Ca Stimulates CellularResponse Cellular Responses (e.g., Neuronal Excitability, Gene Expression) PKC->CellularResponse Modulates Ca->CellularResponse Modulates

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Workflow for Drug Discovery and Evaluation

The discovery and development of novel phenethylamine derivatives follows a structured workflow, from initial synthesis to comprehensive pharmacological and in vivo evaluation.[11][17]

G Experimental Workflow for Phenethylamine Derivative Discovery Synthesis Synthesis & Purification (e.g., Reductive Amination, Column Chromatography) Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization InVitroBinding In Vitro Binding Assays (Radioligand Displacement) Characterization->InVitroBinding InVitroFunctional In Vitro Functional Assays (e.g., Ca2+ Flux, cAMP) Characterization->InVitroFunctional SAR Structure-Activity Relationship (SAR) Analysis InVitroBinding->SAR InVitroFunctional->SAR LeadOptimization Lead Optimization SAR->LeadOptimization InVivo In Vivo Studies (e.g., Behavioral Models) SAR->InVivo LeadOptimization->Synthesis Iterative Design Candidate Preclinical Candidate InVivo->Candidate

Caption: Drug Discovery and Evaluation Workflow.

IV. Analytical and Purification Protocols

The characterization and purification of newly synthesized phenethylamine derivatives are critical steps to ensure their identity, purity, and suitability for pharmacological testing. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools in this process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the purification and analytical assessment of phenethylamine derivatives. Reversed-phase chromatography using a C18 column is commonly employed.

Experimental Protocol: Analytical HPLC Method

A general analytical HPLC method for phenethylamine derivatives is as follows:[10][12]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10] The specific composition will depend on the polarity of the analyte.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring of the phenethylamine absorbs, often around 210 nm or 280 nm.

  • Sample Preparation: The synthesized compound is dissolved in the mobile phase or a compatible solvent at a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for the structural elucidation of novel phenethylamine derivatives. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in complex structural assignments.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the expected structure of the synthesized phenethylamine derivative.[4][17]

V. Conclusion

The discovery and synthesis of novel phenethylamine derivatives continue to be a vibrant and impactful area of research. The development of innovative synthetic methodologies, coupled with sophisticated pharmacological and analytical techniques, has enabled the exploration of a vast chemical space and the identification of compounds with highly specific and potent activities. This technical guide has provided a comprehensive overview of the key aspects of this field, from the practicalities of synthesis and analysis to the fundamental principles of pharmacology and signal transduction. As our understanding of the intricate roles of serotonergic and dopaminergic systems in health and disease expands, the rational design and synthesis of novel phenethylamine derivatives will undoubtedly play a crucial role in the development of the next generation of therapeutics and research tools.

References

An In-Depth Technical Guide to the Research Applications of 2-(2-Chloro-6-fluorophenyl)ethylamine (CAS Number 149488-93-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the research applications of the chemical compound 2-(2-Chloro-6-fluorophenyl)ethylamine, identified by CAS number 149488-93-7. This halogenated phenethylamine derivative serves as a crucial chemical intermediate, primarily in the synthesis of potent and selective inhibitors of necroptosis, a form of regulated cell death. Its structural features also make it a valuable fragment for use in fragment-based drug discovery (FBDD) campaigns. This document details its chemical properties, its significant role in the development of necroptosis inhibitors targeting the RIPK1/RIPK3/MLKL signaling pathway, and its potential applications in FBDD. Detailed experimental protocols, quantitative biological data for derived compounds, and visualizations of key pathways and workflows are provided to support researchers in their drug discovery and development endeavors.

Chemical Properties and Identification

2-(2-Chloro-6-fluorophenyl)ethylamine is a synthetic organic compound belonging to the class of halogenated phenethylamines. It is characterized by a phenyl ring substituted with both a chlorine and a fluorine atom, attached to an ethylamine side chain. The compound exists in two primary forms: the free base and a hydrochloride salt, with the latter being more commonly used in research settings due to its enhanced solubility and stability.

PropertyValue
IUPAC Name 2-(2-chloro-6-fluorophenyl)ethanamine
CAS Number 149488-93-7 (free base)
Molecular Formula C₈H₉ClFN
Molecular Weight 173.62 g/mol
Synonyms 2-Chloro-6-fluorophenethylamine

Core Research Application: Intermediate in the Synthesis of Necroptosis Inhibitors

The primary and most significant application of 2-(2-Chloro-6-fluorophenyl)ethylamine is as a key building block in the synthesis of small molecule inhibitors of necroptosis. Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is implicated in a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer metastasis.[1] This cell death pathway is regulated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).

The RIPK1/RIPK3/MLKL Signaling Pathway

The inhibition of RIPK1 kinase activity is a major therapeutic strategy to block necroptosis. 2-(2-Chloro-6-fluorophenyl)ethylamine serves as a crucial starting material for the synthesis of potent and selective RIPK1 inhibitors.

// Nodes TNFa [label="TNFα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR1 [label="TNFR1", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex_I [label="Complex I\n(TRADD, TRAF2, cIAPs, RIPK1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation\n(Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex_II [label="Complex II (Necrosome)\n(RIPK1, RIPK3, MLKL)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RIPK1_p [label="pRIPK1", fillcolor="#FBBC05", fontcolor="#202124"]; RIPK3_p [label="pRIPK3", fillcolor="#FBBC05", fontcolor="#202124"]; MLKL_p [label="pMLKL (Oligomerization)", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [label="Plasma Membrane Translocation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Pore [label="Pore Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Necroptosis [label="Necroptosis\n(Cell Lysis, Inflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="RIPK1 Kinase Inhibitors\n(Derived from CAS 149488-93-7)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR1; TNFR1 -> Complex_I; Complex_I -> NFkB; Complex_I -> Complex_II [style=dashed]; Complex_II -> RIPK1_p; RIPK1_p -> RIPK3_p; RIPK3_p -> MLKL_p; MLKL_p -> Membrane; Membrane -> Pore; Pore -> Necroptosis; Complex_II -> Caspase8 [dir=none, style=dashed]; Caspase8 -> Apoptosis; Caspase8 -> RIPK1_p [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; Inhibitor -> RIPK1_p [label="Inhibits", color="#34A853", fontcolor="#34A853"]; }

Figure 1: The RIPK1/RIPK3/MLKL-mediated necroptosis signaling pathway.

Representative Synthesis of a RIPK1 Inhibitor

While specific, detailed industrial synthesis protocols are often proprietary, a representative synthetic route for a potent RIPK1 inhibitor, based on publicly available research and chemical principles, is outlined below. This protocol illustrates how 2-(2-Chloro-6-fluorophenyl)ethylamine can be utilized as a key starting material.

Experimental Protocol: Synthesis of a Hypothetical RIPK1 Inhibitor

  • Step 1: Amide Coupling. 2-(2-Chloro-6-fluorophenyl)ethylamine (1.0 eq) is reacted with a substituted pyrimidine-4-carboxylic acid (1.1 eq) in the presence of a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) in an aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature for 12-24 hours.

  • Step 2: Purification. The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Step 3: Characterization. The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

// Nodes StartMat1 [label="2-(2-Chloro-6-fluorophenyl)ethylamine\n(CAS 149488-93-7)", fillcolor="#F1F3F4", fontcolor="#202124"]; StartMat2 [label="Substituted\nPyrimidine-4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amide Coupling\n(HATU, DIPEA, DMF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction Mixture", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Aqueous Workup\n& Extraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column Chromatography", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="RIPK1 Inhibitor", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges StartMat1 -> Coupling; StartMat2 -> Coupling; Coupling -> Reaction; Reaction -> Extraction; Extraction -> Purification; Purification -> Product; Product -> Analysis; }

Figure 2: Representative workflow for the synthesis of a RIPK1 inhibitor.

Quantitative Biological Data for Derived Necroptosis Inhibitors

A range of necroptosis inhibitors have been synthesized and evaluated for their biological activity. The following table summarizes the potency of several representative compounds, which are structurally related to derivatives of 2-(2-Chloro-6-fluorophenyl)ethylamine, in cellular assays of necroptosis.

Compound IDCell LineAssay ConditionsPotency (EC₅₀/IC₅₀)
Necrostatin-1 (Nec-1)Human Jurkat T cells (FADD-deficient)TNF-α induced necroptosis~0.15-0.29 µM (EC₅₀)[2]
PK6Human HT-29 cellsTNFα, Smac mimetic, z-VAD induced necroptosis~1.2 µM (EC₅₀)[1]
PK6Mouse L929 cellsTNF-induced necroptosis~0.76 µM (EC₅₀)[1]
PK68Human HT-29 cellsTNF-induced necroptosis23 nM (EC₅₀)[1]
PK68Mouse L929 cellsTNF-induced necroptosis13 nM (EC₅₀)[1]

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. The structural characteristics of 2-(2-Chloro-6-fluorophenyl)ethylamine, including its relatively small size, presence of halogen atoms that can form specific interactions, and an amine group for potential derivatization, make it an attractive candidate for inclusion in fragment libraries.

General FBDD Workflow

The process of FBDD typically involves several key stages, starting with the screening of a fragment library and culminating in the development of a potent lead compound.

// Nodes Library [label="Fragment Library\n(including CAS 149488-93-7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Biophysical Screening\n(NMR, X-ray, SPR, MST)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hits [label="Fragment Hits\n(Weak Binders)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Validation [label="Hit Validation\n(Orthogonal Assays)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Optimization [label="Structure-Guided Optimization\n(Fragment Growing, Linking, Merging)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="Potent Lead Compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Library -> Screening; Screening -> Hits; Hits -> Validation; Validation -> Optimization; Optimization -> Lead; }

Figure 3: General workflow for fragment-based drug discovery.

Experimental Protocol: Representative Fragment Screening

  • Primary Screen: A library of fragments, including 2-(2-Chloro-6-fluorophenyl)ethylamine, is screened against the target protein (e.g., RIPK1) using a high-throughput biophysical method such as MicroScale Thermophoresis (MST) or a thermal shift assay (Differential Scanning Fluorimetry).

  • Hit Validation: Fragments that show binding in the primary screen are then subjected to a secondary, orthogonal screening method, such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Saturation Transfer Difference) or Surface Plasmon Resonance (SPR), to confirm binding and rule out false positives.

  • Structural Studies: For validated hits, co-crystallization with the target protein is attempted to obtain a high-resolution X-ray crystal structure. This provides detailed information about the binding mode of the fragment.

  • Hit-to-Lead Optimization: Based on the structural information, medicinal chemists design and synthesize new compounds by "growing" the fragment to occupy adjacent pockets, "linking" two different fragments that bind nearby, or "merging" features of overlapping fragments. This iterative process aims to improve the potency and selectivity of the initial fragment hit.

Conclusion

2-(2-Chloro-6-fluorophenyl)ethylamine (CAS 149488-93-7) is a valuable and versatile chemical intermediate with significant applications in modern drug discovery. Its primary role as a building block for the synthesis of potent RIPK1 kinase inhibitors places it at the forefront of research into treatments for diseases driven by necroptosis. Furthermore, its physicochemical properties make it a suitable candidate for fragment-based drug discovery campaigns targeting a range of biological targets. This technical guide provides researchers with a foundational understanding of the properties and applications of this compound, along with practical experimental frameworks to facilitate its use in the laboratory. The continued exploration of derivatives of 2-(2-Chloro-6-fluorophenyl)ethylamine holds considerable promise for the development of novel therapeutics.

References

Methodological & Application

Analytical Methods for the Detection of 2-Chloro-6-fluorophenethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorophenethylamine (2-CPEA) is a substituted phenethylamine derivative of interest in pharmaceutical and neuroscience research. Its structural similarity to other biologically active phenethylamines necessitates the development of robust and sensitive analytical methods for its detection and quantification in various matrices. Accurate analysis is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.

This document provides detailed application notes and experimental protocols for the analysis of 2-CPEA using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). While specific validated methods for 2-CPEA are not widely published, the following protocols have been developed based on established methodologies for structurally related compounds, such as 2-Chloro-6-fluorobenzaldehyde and other phenethylamines.[1][2][3]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the analytical methods described in this document. These values are representative and may vary based on the specific instrumentation, reagents, and sample matrix. Method validation is required for specific applications.[2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[1]Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.[1]
Primary Use Purity and impurity profiling, sensitive quantification.[1]Routine quantification, purity analysis.[1]
Specificity High, especially with a mass spectrometer (MS) detector.[1]Moderate to high, depending on chromatographic resolution and detector type (e.g., DAD).[1]
Limit of Detection (LOD) 1 - 10 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL30 - 150 ng/mL
Linearity (r²) ≥ 0.99≥ 0.99
Precision (%RSD) ≤ 5%≤ 5%
Accuracy (Recovery) 95 - 105%95 - 105%

Application Notes

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the study.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds.[2] For phenethylamines like 2-CPEA, derivatization is often employed to improve chromatographic behavior and thermal stability. This method is ideal for trace-level detection and structural confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile and robust technique for the quantification of a wide range of compounds.[2] As 2-CPEA possesses a chromophore, it can be detected by UV spectroscopy. Derivatization can also be used to enhance detection sensitivity.[3] This method is well-suited for routine analysis in a quality control setting.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol describes the analysis of 2-CPEA using GC-MS with a derivatization step to improve analytical performance.

1. Sample Preparation and Derivatization: a. Accurately weigh approximately 1 mg of the 2-CPEA sample and dissolve it in 1 mL of a suitable solvent, such as ethyl acetate. b. To 100 µL of the sample solution, add 100 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 10 µL of a catalyst (e.g., trimethylchlorosilane - TMCS). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injector at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized 2-CPEA.[2]

3. Data Analysis: a. Integrate the peak area of the derivatized analyte. b. Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards. c. Determine the concentration of the unknown samples from the calibration curve.[2]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh and Dissolve 2-CPEA Sample Derivatization Add Derivatizing Agent (e.g., MSTFA) Sample->Derivatization Heating Heat at 70°C for 30 min Derivatization->Heating Cooling Cool to Room Temperature Heating->Cooling Injection Inject into GC-MS Cooling->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Area Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Determine Concentration Calibration->Quantification

Caption: Workflow for GC-MS analysis of 2-CPEA.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis of this compound

This protocol provides a general-purpose reversed-phase HPLC method for the quantification of 2-CPEA.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the 2-CPEA sample and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.[1] b. Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples at the desired concentrations.

2. HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).[1][3]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid), optimized for separation (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm or a wavelength of maximum absorbance for 2-CPEA.

  • Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak area of the analyte. b. Construct a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of the unknown samples from the calibration curve.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh and Dissolve 2-CPEA Sample Dilution Serial Dilution for Calibration Standards Sample->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Determine Concentration Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of 2-CPEA.

Conclusion

The protocols provided offer a solid foundation for the analytical detection and quantification of this compound. It is imperative that any selected method undergoes thorough validation in the specific laboratory setting and for the intended application to ensure the generation of accurate and reliable data. This includes assessing specificity, linearity, precision, accuracy, and the limits of detection and quantification.[2]

References

Application Notes and Protocols for the Quantification of 2-Chloro-6-fluorophenethylamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 2-Chloro-6-fluorophenethylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established principles for the analysis of phenethylamine derivatives, which often require derivatization to improve chromatographic performance and mass spectrometric detection.

Introduction

This compound is a halogenated phenethylamine derivative. Accurate quantification of such compounds is essential in various fields, including pharmaceutical development, forensic science, and metabolism studies. Gas chromatography coupled with mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature of the primary amine group, phenethylamines can exhibit poor chromatographic peak shape and yield limited structural information in the mass spectrum.[1][2][3][4]

To address these challenges, a derivatization step is typically employed to convert the polar amine into a less polar, more volatile derivative.[5][6][7] This protocol details a robust GC-MS method involving derivatization with trifluoroacetic anhydride (TFAA), a common and effective reagent for acylating primary amines.[1][3][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): (e.g., Deuterated this compound or a structurally similar compound not present in the sample)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glassware: volumetric flasks, pipettes, autosampler vials with inserts.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from an aqueous matrix (e.g., biological fluid simulant, reaction mixture).

  • Sample Aliquot : Transfer 1.0 mL of the sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking : Add a known amount of the internal standard solution to each sample, calibrator, and quality control (QC) sample.

  • Basification : Add 1.0 mL of 5% sodium bicarbonate solution to raise the pH of the sample, ensuring the analyte is in its free base form for efficient extraction. Vortex for 30 seconds.

  • Extraction : Add 5.0 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation : Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer : Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying : Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a heated block at a temperature not exceeding 40°C.[8]

  • Reconstitution : Reconstitute the dried residue in 100 µL of ethyl acetate. This is the sample ready for derivatization.

Derivatization Procedure
  • To the 100 µL reconstituted sample extract, add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 20 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Evaporate the excess derivatizing reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp280°C

Data Presentation

Quantitative Data Summary

For quantitative analysis, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[9][10] The following table summarizes the expected quantitative data for the TFA-derivative of this compound. Note: The exact m/z values should be confirmed by analyzing a derivatized standard in full scan mode first.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TFATo be determinedExpected molecular ion or characteristic fragmentCharacteristic fragmentCharacteristic fragment
Internal Standard-TFATo be determinedCharacteristic fragmentCharacteristic fragment-
Method Validation Parameters

The analytical method should be validated according to established guidelines to ensure its reliability.[11][12] Typical acceptance criteria are presented below.

ParameterExpected Value
Linearity (Correlation Coefficient, r²)≥ 0.995
Limit of Detection (LOD)Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)Signal-to-Noise ratio of 10:1
Accuracy (Recovery)85 - 115%
Precision (%RSD)≤ 15%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (Basify, Extract, Dry) Spike_IS->LLE Evaporate_1 Evaporate to Dryness LLE->Evaporate_1 Reconstitute_1 Reconstitute Evaporate_1->Reconstitute_1 Add_TFAA Add TFAA Reconstitute_1->Add_TFAA Heat Heat at 60°C Add_TFAA->Heat Evaporate_2 Evaporate to Dryness Heat->Evaporate_2 Reconstitute_2 Reconstitute for Analysis Evaporate_2->Reconstitute_2 GCMS Inject into GC-MS Reconstitute_2->GCMS Acquire Acquire Data (SIM Mode) GCMS->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Results Quantify->Report

Caption: GC-MS quantification workflow for this compound.

Logical Relationship for Quantification

The following diagram outlines the logical steps involved in calculating the final concentration of the analyte.

quantification_logic cluster_inputs Inputs cluster_process Calculation cluster_output Output Analyte_Area Analyte Peak Area Calc_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Area->Calc_Ratio IS_Area Internal Standard Peak Area IS_Area->Calc_Ratio Cal_Curve Calibration Curve (Response Ratio vs. Conc.) Final_Conc Final Concentration Cal_Curve->Final_Conc Calc_Ratio->Final_Conc Interpolate from Calibration Curve

Caption: Logic for calculating analyte concentration using the internal standard method.

References

HPLC method development for purity analysis of 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the purity analysis of 2-Chloro-6-fluorophenethylamine, a crucial intermediate in pharmaceutical synthesis, has been developed and validated. This application note provides a detailed protocol for a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for quality control and purity assessment in research and drug development settings.

The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, ensuring effective separation of the main compound from potential impurities. Validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating the method's reliability.[1][2]

Experimental Protocols

This section details the materials, instrumentation, and step-by-step procedures for the analysis.

Materials and Reagents
  • This compound Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation
  • An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector. An Agilent 1260 Infinity II or equivalent system is suitable.[3]

  • Analytical Balance

  • pH Meter

  • Sonicator

  • 0.45 µm Syringe Filters

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax SB-C18)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 220 nm
Injection Vol. 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (60:40 v/v) is used as the diluent to ensure sample compatibility.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The validation of this analytical method ensures its suitability for the intended purpose.[4] The process follows a structured workflow from initial setup to final data assessment.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile_phase Prepare Mobile Phase & Diluent prep_solutions Prepare Standard & Sample Solutions prep_mobile_phase->prep_solutions setup_instrument Instrument Setup & Equilibration prep_solutions->setup_instrument Load Vials run_sequence Execute Validation Sequence (SST, Blanks, Standards, Samples) setup_instrument->run_sequence process_chromatograms Integrate Peaks & Process Chromatograms run_sequence->process_chromatograms Raw Data perform_calcs Perform Validation Calculations process_chromatograms->perform_calcs assess_criteria Assess Against Acceptance Criteria perform_calcs->assess_criteria final_report final_report assess_criteria->final_report Generate Final Validation Report

Caption: Workflow for HPLC method validation.

Results and Discussion

The analytical method was validated based on ICH guidelines to assess its specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.[5][6]

Specificity

Specificity was determined by comparing the chromatograms of a blank (diluent), the reference standard, and a sample solution. The method demonstrated excellent specificity, with no interference from the blank at the retention time of the this compound peak. Forced degradation studies would be the next step to confirm separation from potential degradation products.[5]

Linearity

The linearity was evaluated by analyzing six concentrations of the reference standard ranging from 5 µg/mL to 75 µg/mL (10% to 150% of the working concentration). The calibration curve showed excellent linearity.

ParameterResultAcceptance Criteria
Range 5 - 75 µg/mL-
Correlation Coeff. (r²) 0.9998r² ≥ 0.999
Y-intercept MinimalClose to zero
Accuracy

Accuracy was determined by the percent recovery method.[1] A known amount of the reference standard was spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the working concentration), with each level prepared in triplicate.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.80.4598.0% - 102.0%
100% 100.50.3198.0% - 102.0%
120% 101.10.5298.0% - 102.0%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1]

  • Repeatability: Six separate preparations of the sample solution were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability 0.65%% RSD ≤ 2.0%
Intermediate Precision 0.88%% RSD ≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[1]

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.50
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptance criteria, indicating the method's reliability during normal usage.

Interrelation of Validation Parameters

The successful validation of an analytical method relies on the interplay of several key parameters. Each parameter assesses a different aspect of the method's performance, and together they provide comprehensive assurance of its reliability.

G center_node Validated HPLC Method for Purity Analysis specificity Specificity center_node->specificity Selectivity linearity Linearity & Range center_node->linearity Quantitative Response accuracy Accuracy center_node->accuracy Trueness precision Precision center_node->precision Reproducibility lod_loq LOD & LOQ center_node->lod_loq Sensitivity robustness Robustness center_node->robustness Reliability

Caption: Core parameters for method validation.

Conclusion

This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the determination of purity of this compound. The method has been thoroughly validated according to ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. The described procedure is well-suited for routine quality control analysis in pharmaceutical laboratories.

References

Application Notes and Protocols for Investigating the Serotergenic Effects of 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Chloro-6-fluorophenethylamine is a novel compound with limited publicly available data on its serotonergic effects. The following application notes and protocols are based on the known pharmacological profiles of structurally related phenethylamines and general principles of serotonergic research. The data presented herein is hypothetical and for illustrative purposes only.

Introduction

Substituted phenethylamines are a broad class of compounds known to interact with monoamine neurotransmitter systems, including the serotonergic system. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the pharmacological properties of these molecules, including their receptor binding affinity, functional activity, and metabolic stability. This document outlines a hypothetical investigation into the serotonergic effects of a novel compound, this compound, providing protocols for its characterization.

The serotonergic system is integral to a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1][2][3][4] It is a primary target for therapeutic agents used in the treatment of depression, anxiety, and other psychiatric disorders. The system is characterized by a variety of serotonin (5-HT) receptors, which are broadly classified into seven families (5-HT1 to 5-HT7).[2] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs) that initiate a cascade of intracellular signaling upon activation.[1][2]

Hypothetical Data Summary

The following tables present hypothetical quantitative data for this compound to illustrate the expected outcomes of the experimental protocols described below.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

Receptor SubtypeThis compound (Hypothetical Kᵢ, nM)Reference Compound (e.g., DOI) (Kᵢ, nM)
5-HT₁ₐ1508-OH-DPAT (0.8)
5-HT₂ₐ25Ketanserin (1.2)
5-HT₂C40Mesulergine (3.5)
SERT800Fluoxetine (1.1)
DAT> 10,000GBR-12909 (5.0)
NET> 10,000Desipramine (1.2)

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, nM and % Max Response)

AssayReceptorParameterThis compound (Hypothetical Value)
Ca²⁺ Mobilization5-HT₂ₐEC₅₀ (nM)85
% Max Response95% (Full Agonist)
Inositol Phosphate Accumulation5-HT₂CEC₅₀ (nM)120
% Max Response70% (Partial Agonist)
[³H]-Serotonin UptakeSERTIC₅₀ (nM)1200

Experimental Protocols

The following are standard protocols that can be adapted to investigate the serotonergic effects of this compound.

Protocol 1: Radioligand Receptor Binding Assays

Objective: To determine the binding affinity of this compound for various serotonin receptors and transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, SERT, DAT, NET).

  • Radioligands specific for each target (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ, [³H]Mesulergine for 5-HT₂C, [³H]Citalopram for SERT).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Assay buffer (specific to each receptor).

  • Non-specific binding competitor (e.g., high concentration of a known ligand).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or a dilution of the test compound.

  • Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Kᵢ value using competitive binding analysis software (e.g., Prism).

Protocol 2: In Vitro Functional Assays (e.g., Calcium Mobilization for 5-HT₂ₐ Receptors)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at specific serotonin receptors.

Materials:

  • Cell line stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution.

  • Reference agonist (e.g., serotonin) and antagonist (e.g., ketanserin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • To determine agonist activity, add serial dilutions of this compound to the wells and measure the change in fluorescence over time.

  • To determine antagonist activity, pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration of a reference agonist and measuring the fluorescence change.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum response relative to a reference agonist.

Protocol 3: In Vivo Behavioral Assays (e.g., Head-Twitch Response in Mice)

Objective: To assess the in vivo serotonergic effects of this compound, potentially indicative of 5-HT₂ₐ receptor agonism.

Materials:

  • Male C57BL/6J mice.

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Reference 5-HT₂ₐ agonist (e.g., DOI).

  • Observation chambers.

Procedure:

  • Acclimate the mice to the observation chambers.

  • Administer various doses of this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Immediately after injection, place the mice in the observation chambers.

  • Record the number of head twitches for a defined period (e.g., 30 minutes).

  • Analyze the dose-response relationship for the head-twitch response.

Visualizations

Serotonergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_Vesicle 5-HT Five_HTP->Serotonin_Vesicle AADC MAO MAO Serotonin_Vesicle->MAO Degradation Five_HT2A 5-HT2A Receptor Serotonin_Vesicle->Five_HT2A Release SERT SERT SERT->Serotonin_Vesicle Reuptake Gq_11 Gq/11 Five_HT2A->Gq_11 Activation PLC PLC Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Simplified 5-HT₂ₐ receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_synthesis Compound Synthesis receptor_binding Receptor Binding Assays (5-HT Receptors & Transporters) functional_assays Functional Assays (e.g., Ca²⁺ Mobilization, cAMP) receptor_binding->functional_assays High Affinity Hits selectivity_panel Off-Target Selectivity Panel (e.g., Adrenergic, Dopaminergic) functional_assays->selectivity_panel Active Compounds pk_studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) selectivity_panel->pk_studies Selective Compounds behavioral_assays Behavioral Assays (e.g., Head-Twitch, Locomotion) pk_studies->behavioral_assays Brain-Penetrant Compounds toxicity_studies Preliminary Toxicity Assessment behavioral_assays->toxicity_studies Behaviorally Active Doses synthesis Synthesis of This compound synthesis->receptor_binding

Caption: Experimental workflow for serotonergic drug discovery.

References

Assessing the Catecholaminergic Activity of 2-Chloro-6-fluorophenethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, no specific data on the catecholaminergic activity of 2-Chloro-6-fluorophenethylamine is publicly available. The following application notes and protocols provide a comprehensive framework for the assessment of this and other novel phenethylamine compounds.

Introduction

Substituted phenethylamines are a broad class of compounds known for their diverse psychoactive and physiological effects, primarily mediated through their interaction with monoamine neurotransmitter systems. This compound is a halogenated phenethylamine analog. Its structural similarity to known catecholaminergic agents suggests a potential interaction with the dopamine (DA), norepinephrine (NE), and epinephrine systems. Assessing this activity is crucial for understanding its pharmacological profile, potential therapeutic applications, and safety.

These notes provide a standardized approach to characterizing the in vitro catecholaminergic activity of novel compounds like this compound, focusing on its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Data Presentation: Summarized Quantitative Data

The following table provides a template for summarizing the key quantitative data obtained from the experimental protocols outlined below. This structured format allows for a clear comparison of the compound's potency and selectivity across the different monoamine transporters.

Assay Type Target Parameter This compound Control Compound (e.g., Cocaine)
Radioligand Binding DATKᵢ (nM)Hypothetical ValueKnown Value
NETKᵢ (nM)Hypothetical ValueKnown Value
SERTKᵢ (nM)Hypothetical ValueKnown Value
Uptake Inhibition DATIC₅₀ (nM)Hypothetical ValueKnown Value
NETIC₅₀ (nM)Hypothetical ValueKnown Value
SERTIC₅₀ (nM)Hypothetical ValueKnown Value
Neurotransmitter Release DopamineEC₅₀ (nM)Hypothetical ValueKnown Value
NorepinephrineEC₅₀ (nM)Hypothetical ValueKnown Value

Visualized Signaling Pathway and Workflows

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH da Dopamine dopa->da DDC vesicle Synaptic Vesicle da->vesicle VMAT2 da_synapse Dopamine vesicle->da_synapse Release dat DAT da_synapse->dat Reuptake receptor Dopamine Receptor da_synapse->receptor Binding compound 2-Chloro-6- fluorophenethylamine compound->dat Inhibition signal Postsynaptic Signaling receptor->signal Activation

Hypothesized interaction with the dopaminergic synapse.

start Start cell_culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT start->cell_culture plate_cells Plate cells in 96-well plates and allow to form a monolayer cell_culture->plate_cells prepare_compounds Prepare serial dilutions of This compound and control inhibitors plate_cells->prepare_compounds pre_incubation Pre-incubate cells with test compound or vehicle prepare_compounds->pre_incubation add_radioligand Initiate uptake by adding [³H]dopamine, [³H]norepinephrine, or [³H]serotonin pre_incubation->add_radioligand incubation Incubate for a defined period (e.g., 1-10 minutes) at RT or 37°C add_radioligand->incubation terminate_uptake Terminate uptake by rapid washing with ice-cold buffer incubation->terminate_uptake cell_lysis Lyse cells to release internalized radioligand terminate_uptake->cell_lysis scintillation Quantify radioactivity using liquid scintillation counting cell_lysis->scintillation data_analysis Calculate specific uptake and determine IC₅₀ values scintillation->data_analysis end End data_analysis->end

Workflow for in vitro neurotransmitter uptake inhibition assay.

Experimental Protocols

The following protocols are standard methods for assessing the interaction of a test compound with monoamine transporters.

Radioligand Binding Assays

This assay determines the affinity of this compound for DAT, NET, and SERT by measuring its ability to compete with a specific radioligand for binding to the transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Cell membrane preparations from the above cells.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

  • Non-specific binding inhibitors: Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize transporter-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of the appropriate radioligand (at its approximate Kd value), and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Controls:

    • Total Binding: Membrane + radioligand + assay buffer.

    • Non-specific Binding: Membrane + radioligand + a saturating concentration of the respective non-specific binding inhibitor.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach binding equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Uptake Inhibition Assays

This functional assay measures the ability of this compound to inhibit the transport of neurotransmitters into cells.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Assay Buffer (e.g., Krebs-Henseleit buffer).

  • Known transporter inhibitors for determining non-specific uptake (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

Protocol:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow until they form a confluent monolayer.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Pre-incubation: Add various concentrations of this compound or a control inhibitor to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

  • Initiation of Uptake: Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Km value.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) that falls within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition against the test compound concentration.

In Vitro Neurotransmitter Release Assays

This assay determines if this compound acts as a substrate for the transporters, inducing neurotransmitter efflux (release). This is often performed using synaptosomes.

Materials:

  • Fresh rodent brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).

  • Sucrose buffer for synaptosome preparation.

  • Perfusion buffer (e.g., Krebs-Ringer buffer).

  • Radiolabeled neurotransmitters ([³H]Dopamine, [³H]Norepinephrine).

  • Microcentrifuge tubes and a superfusion system.

Protocol:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer.[1] Centrifuge the homogenate at a low speed to remove nuclei and debris.[1] Pellet the synaptosomes from the supernatant by centrifugation at a higher speed.[1] Resuspend the synaptosome pellet in a suitable buffer.

  • Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter to allow for its uptake.

  • Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with buffer to establish a stable baseline of radioactivity.

  • Stimulation: Switch to a buffer containing various concentrations of this compound. Collect the superfusate in fractions.

  • Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Express the release of radioactivity as a percentage of the total synaptosomal radioactivity. Plot the peak release against the concentration of the test compound to determine the EC₅₀ value.

By following these detailed protocols, researchers can effectively characterize the catecholaminergic activity of this compound, providing crucial insights into its pharmacological profile.

References

Application Notes and Protocols: Receptor Binding Affinity of 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenethylamines are a broad class of compounds with significant effects on the central nervous system. Their pharmacological profiles are largely determined by their substitution patterns, which dictate their affinity for various neurotransmitter receptors. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate the potency and selectivity of bioactive molecules. This document provides a detailed protocol for determining the receptor binding affinity of 2-Chloro-6-fluorophenethylamine, a halogenated phenethylamine derivative.

While specific binding affinity data for this compound is not currently available in public literature, this document presents a hypothetical dataset to serve as an illustrative example for researchers. The primary targets for many psychoactive phenethylamines are the serotonin (5-HT) receptors, particularly the 5-HT₂ subclass. Therefore, the protocols and data herein are focused on characterizing the binding profile of this compound at the human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.

Hypothetical Receptor Binding Affinity Data

The following table summarizes hypothetical in vitro binding affinities (Kᵢ, nM) of this compound for key serotonin receptors. Lower Kᵢ values are indicative of higher binding affinity. This data is for illustrative purposes only and should be experimentally determined.

Compound5-HT₂A (Kᵢ, nM)5-HT₂B (Kᵢ, nM)5-HT₂C (Kᵢ, nM)
This compound 85 250 120
Serotonin (Reference)6.81.25.1
Ketanserin (Reference Antagonist)1.11403.9

Signaling Pathways

The 5-HT₂ family of receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/G₁₁ pathway.[1][2] Agonist binding to the 5-HT₂A receptor initiates a conformational change, leading to the activation of phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] This signaling cascade ultimately leads to various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq/G11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Downstream Cellular Responses PKC->Response Phosphorylates Targets Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (HEK293 cells expressing receptor) Assay_Setup 3. Assay Plate Setup (Total, Non-specific, Test Compound) Membrane_Prep->Assay_Setup Compound_Prep 2. Test Compound Dilution (this compound) Compound_Prep->Assay_Setup Incubation 4. Incubation (60-90 min at RT) Assay_Setup->Incubation Filtration 5. Filtration & Washing (Separate bound from unbound) Incubation->Filtration Counting 6. Scintillation Counting (Measure radioactivity) Filtration->Counting IC50_Calc 7. Calculate IC50 (Non-linear regression) Counting->IC50_Calc Ki_Calc 8. Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

References

Application Notes and Protocols: 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield any specific scientific data or publications identifying 2-Chloro-6-fluorophenethylamine as an established neurochemical probe. The information typically required to generate detailed application notes and protocols—such as pharmacological data, receptor binding affinities, and specific experimental usage—is not available in the public domain for this specific compound.

Therefore, the following sections are constructed based on the general principles of utilizing novel phenethylamine compounds in neurochemical research. The protocols provided are generalized templates that would need to be significantly adapted and validated for a new, uncharacterized compound like this compound. The quantitative data tables are left as templates to be populated if and when such data becomes available.

Introduction

Phenethylamines are a class of compounds with a wide range of pharmacological activities, often targeting monoamine neurotransmitter systems. Halogenated derivatives are synthesized to explore structure-activity relationships, with the goal of developing more selective and potent research tools or therapeutic agents. A compound like this compound, due to its structure, might be hypothesized to interact with dopamine, serotonin, or norepinephrine transporters and receptors. However, without empirical data, its specific targets and utility as a neurochemical probe remain unknown.

A neurochemical probe is a specialized molecule used to study the central nervous system. These tools can be used to label specific receptors, inhibit or activate enzymes, or trace neuronal pathways, thereby helping to elucidate the complex signaling of the brain.

Potential (Hypothesized) Applications

Based on its structural similarity to other psychoactive phenethylamines, this compound could potentially be investigated for the following applications:

  • Characterizing Monoamine Transporter Function: To study the kinetics and pharmacology of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Receptor Binding Assays: To determine its affinity and selectivity for various neurotransmitter receptor subtypes.

  • In Vivo Neurochemical Monitoring: In conjunction with techniques like microdialysis to measure changes in extracellular neurotransmitter levels.

  • Behavioral Pharmacology: To investigate its effects on animal behavior, which can provide insights into its mechanism of action.

Quantitative Data (Template)

The following tables are templates for organizing the kind of quantitative data that would be essential to establish the utility of this compound as a neurochemical probe.

Table 1: Receptor Binding Affinity Profile (Ki in nM)

TargetThis compoundReference Compound 1Reference Compound 2
Dopamine D1Data Not Available
Dopamine D2Data Not Available
Serotonin 5-HT1AData Not Available
Serotonin 5-HT2AData Not Available
Serotonin 5-HT2CData Not Available
Norepinephrine α1Data Not Available
Norepinephrine α2Data Not Available

Table 2: Monoamine Transporter Inhibition Profile (IC50 in nM)

TransporterThis compoundReference Compound 1Reference Compound 2
Dopamine (DAT)Data Not Available
Serotonin (SERT)Data Not Available
Norepinephrine (NET)Data Not Available

Experimental Protocols

The following are generalized protocols that would serve as a starting point for characterizing an unknown phenethylamine derivative.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK cells transfected with the human dopamine D2 receptor).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.

  • For total binding wells, add only the components from step 2.

  • For non-specific binding wells, add a high concentration of the unlabeled ligand in addition to the components from step 2.

  • For experimental wells, add the different concentrations of this compound.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the concentration of this compound and determine the Ki value using appropriate software.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_ligand Prepare Serial Dilutions of this compound add_components Add Membranes, Radioligand, and Test Compound to Plate prep_ligand->add_components prep_membranes Prepare Cell Membranes with Target Receptor prep_membranes->add_components prep_radio Prepare Radioligand Solution prep_radio->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Filter and Wash to Separate Bound/Free incubate->filter count Scintillation Counting filter->count calculate Calculate Specific Binding and Determine Ki count->calculate G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_synap Isolate Synaptosomes pre_incubate Pre-incubate Synaptosomes with Compound prep_synap->pre_incubate prep_comp Prepare this compound Dilutions prep_comp->pre_incubate add_neuro Add Radiolabeled Neurotransmitter pre_incubate->add_neuro incubate Incubate at 37°C add_neuro->incubate terminate Terminate Uptake by Filtration and Washing incubate->terminate count Scintillation Counting terminate->count calc_ic50 Calculate IC50 count->calc_ic50 G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding signaling Downstream Signaling DA_receptor->signaling Activation Probe This compound Probe->DAT Inhibition

Application Notes and Protocols: Development of Radiolabeled 2-Chloro-6-fluorophenethylamine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized guide based on established methodologies for the development of novel PET radiotracers. Specific quantitative data and optimized protocols for 2-Chloro-6-fluorophenethylamine are not currently available in the public domain. The provided data and detailed procedures are hypothetical and serve as an illustrative template for the development of such a radiotracer.

Introduction

Phenethylamines are a class of compounds known for their interaction with various neurotransmitter systems in the central nervous system (CNS). The development of a radiolabeled analog, such as this compound, holds the potential for a valuable tool in positron emission tomography (PET) imaging. A suitably radiolabeled version of this molecule could enable non-invasive in vivo visualization and quantification of its target, which may include receptors, transporters, or enzymes involved in neurological and psychiatric disorders. This document outlines the key experimental considerations and provides a template for the protocols required for the synthesis, radiolabeling, and preclinical evaluation of a novel phenethylamine-based radiotracer.

Hypothetical Signaling Pathway

The signaling pathway that a novel phenethylamine derivative might modulate would depend on its specific molecular target. For instance, if the compound is designed to target a G-protein coupled receptor (GPCR) associated with a specific neurotransmitter system, its binding could initiate a downstream signaling cascade.

Signaling_Pathway Radiotracer Radiolabeled This compound GPCR Target GPCR Radiotracer->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Radiolabeling_Workflow F18_Production [¹⁸F]Fluoride Production (Cyclotron) F18_Trapping Trapping of [¹⁸F]F⁻ on Anion Exchange Cartridge F18_Production->F18_Trapping Elution Elution with K₂CO₃/Kryptofix 2.2.2. F18_Trapping->Elution Azeotropic_Drying Azeotropic Drying Elution->Azeotropic_Drying Precursor_Addition Addition of Precursor in Anhydrous Solvent Azeotropic_Drying->Precursor_Addition Radiolabeling_Reaction Radiolabeling Reaction (Heating) Precursor_Addition->Radiolabeling_Reaction Deprotection Boc Deprotection (e.g., with Acid) Radiolabeling_Reaction->Deprotection Purification Semi-preparative HPLC Purification Deprotection->Purification Formulation Formulation in Sterile Saline Purification->Formulation QC Quality Control Formulation->QC

Application Notes and Protocols for the In Vitro Pharmacological Evaluation of 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenethylamine derivatives are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoamine neurotransmitter systems. The novel compound, 2-Chloro-6-fluorophenethylamine, belongs to this class, and a thorough in vitro pharmacological evaluation is essential to determine its mechanism of action, target selectivity, and potential therapeutic applications. These application notes provide a comprehensive guide to the key in vitro assays required to characterize the pharmacological profile of this compound.

The primary molecular targets for phenethylamines include monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors and trace amine-associated receptor 1 (TAAR1). By quantifying the binding affinity and functional activity of this compound at these targets, researchers can predict its potential central nervous system effects, ranging from antidepressant and anxiolytic properties to stimulant or psychedelic effects.

This document outlines detailed protocols for radioligand binding assays to determine binding affinity (Ki), neurotransmitter uptake inhibition assays to assess functional potency (IC50) at monoamine transporters, and second messenger assays (cAMP and calcium flux) to characterize GPCR modulation (EC50/IC50). The provided workflows, data presentation templates, and signaling pathway diagrams are designed to guide researchers through a systematic evaluation of this compound.

Monoamine Transporter Interaction Profile

Monoamine transporters are critical regulators of neurotransmission, and many psychoactive compounds exert their effects by modulating these proteins. The following assays are fundamental for determining the interaction of this compound with DAT, NET, and SERT.

Radioligand Binding Assays for Transporter Affinity

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand. This allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands: [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET), [³H]-Citalopram (for SERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Citalopram (for SERT).

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (typically at its Kd value).

      • Serial dilutions of this compound or the reference inhibitor.

      • For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

    • Initiate the reaction by adding the cell membrane preparation to each well.

    • Incubate the plate with gentle agitation for 60-120 minutes at room temperature.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter. This provides an IC50 value, indicating the compound's potency as a reuptake inhibitor.

Materials:

  • HEK293 cells expressing hDAT, hNET, or hSERT, or rat brain synaptosomes.

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled neurotransmitters: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating:

    • Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells with KHB.

    • Pre-incubate the cells with various concentrations of this compound or a reference inhibitor for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Detection and Analysis:

    • Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials.

    • Add scintillation fluid and measure radioactivity.

    • Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Monoamine Transporter Profile
Target TransporterAssay TypeRadioligand/SubstrateKi (nM)IC50 (nM)
DAT Binding[³H]-WIN 35,428
Uptake[³H]-Dopamine
NET Binding[³H]-Nisoxetine
Uptake[³H]-Norepinephrine
SERT Binding[³H]-Citalopram
Uptake[³H]-Serotonin

G-Protein Coupled Receptor (GPCR) Activity Profile

Phenethylamines can also act as agonists or antagonists at various GPCRs, which can significantly contribute to their overall pharmacological effect. The following assays are designed to screen for activity at GPCRs that couple to different signaling pathways.

cAMP Second Messenger Assays

These assays measure changes in intracellular cyclic AMP (cAMP) levels following receptor activation. They are suitable for studying Gs-coupled receptors (which increase cAMP) and Gi-coupled receptors (which decrease forskolin-stimulated cAMP levels). TAAR1, a key target for many phenethylamines, is a Gs-coupled receptor.

Materials:

  • HEK293 cells expressing the GPCR of interest (e.g., hTAAR1).

  • Cell culture medium.

  • Stimulation buffer.

  • HTRF cAMP assay kit (containing cAMP-d2 acceptor and anti-cAMP-cryptate donor).

  • Forskolin (for Gi-coupled assays).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture and plate the cells in 384-well plates.

  • Compound Stimulation:

    • Add serial dilutions of this compound to the cells.

    • For agonist testing, incubate for a specified time (e.g., 30 minutes) at 37°C.

    • For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Calcium Flux Assays

Calcium flux assays are used to measure changes in intracellular calcium concentrations, which are typically mediated by Gq-coupled receptors that activate the phospholipase C pathway. Many 5-HT2 receptor subtypes (e.g., 5-HT2A, 5-HT2C) signal through this pathway.

Materials:

  • HEK293 cells expressing the Gq-coupled receptor of interest (e.g., h5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating and Dye Loading:

    • Plate the cells and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Inject serial dilutions of this compound into the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient calcium signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the peak ΔF against the log of the compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Data Presentation: GPCR Activity Profile
Target ReceptorSignaling PathwayAssay TypeActivity ModeEC50/IC50 (nM)% Max Response
hTAAR1 Gs (cAMP ↑)HTRF cAMPAgonist
h5-HT2A Gq (Ca²⁺ ↑)Calcium FluxAgonist
h5-HT2C Gq (Ca²⁺ ↑)Calcium FluxAgonist
(Other GPCRs)

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_0 In Vitro Pharmacological Profiling Workflow Compound This compound Primary_Screening Primary Screening (e.g., Monoamine Transporters, Key GPCRs) Compound->Primary_Screening Binding_Assays Radioligand Binding Assays (Determine Affinity - Ki) Primary_Screening->Binding_Assays Affinity Functional_Assays Functional Assays (Determine Potency/Efficacy - IC50/EC50) Primary_Screening->Functional_Assays Function Data_Analysis Data Analysis & Profile Generation Binding_Assays->Data_Analysis Uptake_Assay Neurotransmitter Uptake Functional_Assays->Uptake_Assay cAMP_Assay cAMP Measurement Functional_Assays->cAMP_Assay Calcium_Assay Calcium Flux Functional_Assays->Calcium_Assay Uptake_Assay->Data_Analysis cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General workflow for the in vitro pharmacological profiling of a novel compound.

G cluster_1 Monoamine Transporter Uptake Inhibition Workflow Plate_Cells 1. Plate Transporter- Expressing Cells Pre_Incubate 2. Pre-incubate with This compound Plate_Cells->Pre_Incubate Add_Radiosubstrate 3. Add [3H]-Neurotransmitter (e.g., [3H]-Dopamine) Pre_Incubate->Add_Radiosubstrate Incubate 4. Incubate (1-5 min) Add_Radiosubstrate->Incubate Terminate 5. Terminate Uptake (Wash with ice-cold buffer) Incubate->Terminate Lyse_Count 6. Lyse Cells & Perform Scintillation Counting Terminate->Lyse_Count Analyze 7. Analyze Data (Calculate IC50) Lyse_Count->Analyze

Caption: Workflow for a monoamine transporter uptake inhibition assay.

G cluster_2 TAAR1 Gs-Coupled Signaling Pathway Ligand Phenethylamine (Agonist) TAAR1 TAAR1 Receptor Ligand->TAAR1 Binds G_Protein Gs Protein (α, β, γ subunits) TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified TAAR1 Gs-protein coupled signaling pathway leading to cAMP production.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-6-fluorophenethylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved through a three-step process starting from 2-Chloro-6-fluorobenzaldehyde. This involves a Henry reaction to form the corresponding β-nitrostyrene, followed by the reduction of both the nitro group and the alkene to yield the target phenethylamine.

G A 2-Chloro-6-fluorobenzaldehyde C 2-Chloro-6-fluoro-β-nitrostyrene A->C Henry Reaction (Base Catalyst) B Nitromethane B->C D This compound C->D Reduction (e.g., NaBH₄/CuCl₂) G Start Low Yield in Henry Reaction CheckBase Is the base catalyst appropriate and active? Start->CheckBase CheckTemp Is the reaction temperature optimal? Start->CheckTemp CheckPurity Are the reactants pure? Start->CheckPurity SolutionBase Select a suitable base (e.g., primary amine) Use catalytic amount. CheckBase->SolutionBase SolutionTemp Adjust temperature. Avoid excessive heat. CheckTemp->SolutionTemp SolutionPurity Purify aldehyde to remove acidic impurities. CheckPurity->SolutionPurity

Technical Support Center: Optimizing Substituted Phenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted phenethylamines. The information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yields and purity.

General Troubleshooting

Q1: My reaction yield is consistently low. What are the common factors I should investigate?

Low yields can arise from a variety of issues. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Ensure your reaction is maintained at the optimal temperature and run for the appropriate duration. Small-scale trial reactions can help establish the ideal conditions for your specific substrate.

  • Atmosphere: Many organic reactions are sensitive to atmospheric oxygen and moisture. If your reaction is known to be sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.

  • Stoichiometry: The molar ratio of reactants and reagents can significantly impact the reaction outcome. Carefully measure and control the stoichiometry to favor the formation of the desired product and minimize side reactions.

  • Work-up and Purification: Product can be lost during the work-up and purification steps. Ensure complete extraction of the product and minimize losses during chromatography or crystallization.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which are precursors to many substituted phenethylamines.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low to No Product Formation The aromatic ring of the β-arylethylamide is not sufficiently electron-rich.Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃. For substrates sensitive to harsh conditions, a milder modern protocol using triflic anhydride (Tf₂O) and 2-chloropyridine may be more effective.
The dehydrating agent is not potent enough for your substrate.Select a more powerful dehydrating agent. For electron-deficient rings, P₂O₅ in refluxing POCl₃ is often necessary.[1]
Significant Formation of Styrene Side-Product The reaction is proceeding through a retro-Ritter reaction pathway.Employ milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures. Using a nitrile-based solvent can also help to suppress this side reaction.[2]
Reaction Mixture Turns into a Thick Tar Polymerization or decomposition of starting material or product at high temperatures.Carefully control the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the starting material has been consumed. Ensure an adequate volume of solvent is used to maintain a stirrable mixture.
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favored position on the aromatic ring.Modify the substitution pattern on the aromatic ring to direct the cyclization to the desired position. Careful analysis of the electronic effects of the substituents is crucial.
Data Presentation: Impact of Dehydrating Agent on Yield

The choice of dehydrating agent can significantly impact the yield of the Bischler-Napieralski reaction. The table below illustrates the effect of different reagents on the cyclization of a model substrate.

Dehydrating Agent Temperature Solvent Yield (%)
POCl₃RefluxTolueneModerate
P₂O₅ in POCl₃RefluxTolueneHigh
Tf₂O, 2-chloropyridine-20 °C to RTCH₂Cl₂High
Polyphosphoric Acid (PPA)100-150 °CNeatVariable
Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

  • To a solution of the β-arylethylamide (1.0 equiv) in anhydrous toluene (5-10 mL per mmol of substrate), add phosphorus oxychloride (2.0-5.0 equiv) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Milder Procedure using Triflic Anhydride (Tf₂O)

  • Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (5-10 mL per mmol of substrate) under an inert atmosphere.

  • Add 2-chloropyridine (2.0 equiv) and cool the mixture to -20 °C.

  • Slowly add triflic anhydride (1.25 equiv) dropwise.

  • Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

Bischler_Napieralski_Workflow sub β-Arylethylamide reaction Reaction (Heating or Cooling) sub->reaction reagent Dehydrating Agent (e.g., POCl₃ or Tf₂O) reagent->reaction solvent Anhydrous Solvent (e.g., Toluene or CH₂Cl₂) solvent->reaction quench Quench (Ice or NaHCO₃ soln) reaction->quench extraction Extraction (Organic Solvent) quench->extraction purification Purification (Chromatography or Recrystallization) extraction->purification product 3,4-Dihydroisoquinoline purification->product

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines and an aldehyde or ketone.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low or No Product Yield The aromatic ring is not sufficiently nucleophilic.For less nucleophilic aromatic rings, harsher conditions such as higher temperatures and stronger acids (e.g., refluxing in HCl or TFA) may be required.[3]
The iminium ion intermediate is not forming.Ensure the reaction is sufficiently acidic to promote imine formation and subsequent protonation to the iminium ion. The use of a Lewis acid catalyst (e.g., BF₃·OEt₂) can also facilitate this step.
The aldehyde or ketone is sterically hindered.Use a less hindered carbonyl compound if possible. Alternatively, increase the reaction temperature and time to overcome the steric hindrance.
Formation of Diastereomers The cyclization is not stereoselective.For reactions involving chiral centers, the diastereoselectivity can often be influenced by the choice of catalyst and reaction conditions. Chiral Brønsted acids or Lewis acids can be employed to induce stereoselectivity. Lowering the reaction temperature may also improve the diastereomeric ratio.
Side Product Formation Over-alkylation or polymerization of the starting materials or product.Use a slight excess of the carbonyl compound to ensure complete consumption of the amine.[4] Monitor the reaction closely and avoid prolonged reaction times, especially at elevated temperatures.
Data Presentation: Influence of Aromatic Ring Substitution on Reaction Conditions

The electronic nature of the aromatic ring of the β-arylethylamine significantly affects the required reaction conditions.

Aromatic Ring Substituent Nucleophilicity Typical Reaction Conditions Expected Yield
Electron-donating groups (e.g., -OCH₃, -OH)HighMild acid (e.g., acetic acid), room temperature to moderate heatingGood to Excellent
Unsubstituted PhenylModerateStrong acid (e.g., HCl, H₂SO₄), heating/refluxFair to Good
Electron-withdrawing groups (e.g., -NO₂)LowHarsher conditions, often with poor yieldsPoor
Experimental Protocol

Protocol: General Procedure for Tetrahydroisoquinoline Synthesis

  • Dissolve the β-phenethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, methanol, or water).

  • Add the aldehyde or ketone (1.0-1.2 equiv).

  • Add the acid catalyst (e.g., HCl, H₂SO₄, or TFA) and heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrate).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a base (e.g., NaHCO₃ or NaOH).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or crystallization.

Logical Relationship Diagram

Pictet_Spengler_Logic start Start with β-Arylethylamine and Carbonyl Compound check_nucleophilicity Is the aromatic ring sufficiently nucleophilic? start->check_nucleophilicity mild_conditions Use mild acid and moderate temperature check_nucleophilicity->mild_conditions Yes harsh_conditions Use strong acid and higher temperature check_nucleophilicity->harsh_conditions No product Tetrahydroisoquinoline or Tetrahydro-β-carboline mild_conditions->product harsh_conditions->product

Caption: Decision-making process for Pictet-Spengler reaction conditions.

Reductive Amination

Reductive amination is a highly versatile method for the synthesis of substituted amines from a carbonyl compound and an amine in the presence of a reducing agent.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low Product Yield Incomplete imine formation.The reaction is often pH-dependent. Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without protonating the amine. The addition of a dehydrating agent (e.g., molecular sieves) can also drive the equilibrium towards the imine.
The reducing agent is not effective.Choose a reducing agent that is suitable for the substrate and reaction conditions. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for imines. For more stubborn reductions, sodium cyanoborohydride or catalytic hydrogenation can be used.
Formation of Alcohol Byproduct Reduction of the starting carbonyl compound.Use a reducing agent that is selective for the imine over the carbonyl group, such as sodium triacetoxyborohydride. Adding the reducing agent after allowing sufficient time for imine formation can also minimize this side reaction.
Over-alkylation of Primary Amine The secondary amine product is more nucleophilic than the starting primary amine and reacts further.Use a stoichiometric amount or a slight excess of the primary amine. Running the reaction at a lower temperature can also help to control the rate of the second alkylation.
Difficult Purification The product is difficult to separate from unreacted starting materials or byproducts.Acid-base extraction is an effective way to separate the basic amine product from neutral or acidic impurities. If the product is a solid, recrystallization or salt formation can be used for purification.
Data Presentation: Comparison of Common Reducing Agents
Reducing Agent Abbreviation Typical Conditions Advantages Disadvantages
Sodium TriacetoxyborohydrideSTABCH₂Cl₂, DCE, THF, rtMild, selective for imines, commercially availableCan be expensive
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOH, pH 5-6Effective for a wide range of substratesToxic cyanide byproduct
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, readily availableCan reduce aldehydes and ketones
Catalytic HydrogenationH₂, Pd/CMeOH, EtOH"Green" reducing agent, high yieldingCan reduce other functional groups (e.g., alkenes, alkynes)
Experimental Protocol

Protocol: One-Pot Reductive Amination using STAB

  • To a stirred solution of the carbonyl compound (1.0 equiv) and the amine (1.0-1.2 equiv) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.0-2.0 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

Reductive_Amination_Workflow carbonyl Carbonyl Compound imine_formation Imine Formation (rt, 1-2h) carbonyl->imine_formation amine Amine amine->imine_formation solvent Solvent + Acid solvent->imine_formation reduction Reduction (rt) imine_formation->reduction reducing_agent Reducing Agent (e.g., STAB) reducing_agent->reduction workup Aqueous Workup reduction->workup purification Purification workup->purification product Substituted Amine purification->product

Caption: Workflow for a one-pot reductive amination reaction.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a method for the N-methylation of primary and secondary amines using formaldehyde and formic acid. A key advantage is that it typically avoids the over-methylation to form quaternary ammonium salts.[5]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Incomplete Methylation Insufficient amount of formaldehyde or formic acid.Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion. For primary amines, at least two equivalents of each are required for dimethylation.
The reaction temperature is too low.The reaction is typically carried out at or near the boiling point of the aqueous solution.[5] Ensure the temperature is high enough for the reaction to proceed at a reasonable rate.
Formation of N-formyl Byproduct The formic acid acts as a formylating agent instead of a reducing agent.This is more likely to be an issue with less reactive amines. Ensure an adequate amount of formaldehyde is present to favor the reductive amination pathway.
Difficult Product Isolation The product is a water-soluble salt.After the reaction is complete, basify the reaction mixture to deprotonate the amine product, which will make it more soluble in organic solvents for extraction.
Data Presentation: Optimization of Reagent Ratios

Optimizing the molar ratio of the amine, formic acid, and formaldehyde is crucial for achieving high yields in the Eschweiler-Clarke reaction.

Amine:Formic Acid:Formaldehyde Ratio Temperature (°C) Reaction Time (h) Yield of N,N-dimethylated product (%)
1 : 2 : 280-906Moderate
1 : 5 : 390-1004Good
1 : 8.4 : 578-80598

Data for the methylation of ethylenediamine.

Experimental Protocol

Protocol: N,N-Dimethylation of a Primary Phenethylamine

  • To a round-bottom flask, add the primary phenethylamine (1.0 equiv).

  • Carefully add formic acid (at least 2.0 equiv, often a larger excess is used) followed by aqueous formaldehyde (at least 2.0 equiv). The addition may be exothermic.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully add a strong base (e.g., NaOH solution) until the solution is strongly alkaline.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Logical Relationship Diagram

Eschweiler_Clarke_Logic start Start with Primary or Secondary Amine check_amine_type Is the starting material a primary amine? start->check_amine_type primary_amine Use >2 eq. of HCHO and HCOOH for dimethylation check_amine_type->primary_amine Yes secondary_amine Use >1 eq. of HCHO and HCOOH for monomethylation check_amine_type->secondary_amine No heat Heat to 90-100 °C primary_amine->heat secondary_amine->heat product N-Methylated Amine heat->product

Caption: Decision process for reagent stoichiometry in the Eschweiler-Clarke reaction.

References

Technical Support Center: Purification of 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-6-fluorophenethylamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Impurities can originate from the starting materials or be generated during the synthesis. The most probable synthesis route involves the reduction of 2-chloro-6-fluorophenylacetonitrile. Therefore, common impurities may include:

  • Unreacted Starting Material: 2-Chloro-6-fluorophenylacetonitrile.

  • Intermediate Species: The corresponding imine from incomplete reduction.

  • Precursor-Related Impurities: Impurities from the synthesis of the nitrile precursor, such as isomers (e.g., 4-chloro-2-fluorophenylacetonitrile) or oxidized forms like 2-chloro-6-fluorobenzoic acid, which may be carried through the synthesis.

  • Solvent Residues: Residual solvents used in the reaction or extraction steps.

Q2: My final product is an oil, but I need a solid. How can I achieve this?

A2: this compound is a primary amine and may exist as an oil in its free base form. To obtain a stable, crystalline solid, it is common practice to convert the amine to a salt, such as the hydrochloride (HCl) salt. This is typically achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether, isopropanol) and treating it with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The resulting salt will precipitate and can be collected by filtration.

Q3: I am seeing significant streaking and poor separation when running a silica gel column. What is causing this and how can I fix it?

A3: Primary amines like this compound are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This strong interaction leads to peak tailing, streaking, and sometimes irreversible adsorption. To mitigate this, you can:

  • Use a basic modifier in the mobile phase: Adding a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonia (in the form of a methanolic or aqueous solution), to the eluent can neutralize the acidic sites on the silica and improve peak shape.

  • Use an alternative stationary phase: Amine-functionalized silica or basic alumina are less acidic and can provide better separation for basic compounds.

  • Consider reversed-phase chromatography: If the compound and its impurities have different polarities, reversed-phase chromatography on a C18 column can be an effective alternative.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptom: The yield of purified this compound (or its salt) is significantly lower than expected after recrystallization.

Possible CauseSuggested Solution
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, significant material will be lost in the mother liquor. Perform a solvent screen with small amounts of the crude product to identify a suitable solvent or solvent system (e.g., ethanol/water, isopropanol/hexane).
Using Too Much Solvent Dissolving the crude product in an excessive volume of solvent will prevent complete crystallization upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material. If too much solvent has been added, carefully evaporate some of it to reach the saturation point.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Premature Crystallization If the compound crystallizes in the funnel during a hot filtration step, this can lead to product loss. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
Issue 2: Persistent Impurities After Column Chromatography

Symptom: Analytical data (e.g., HPLC, GC-MS, NMR) of the fractions collected from column chromatography shows the presence of one or more persistent impurities.

Possible CauseSuggested Solution
Co-eluting Impurities The impurity may have a similar polarity to the desired product, making separation difficult with the current mobile phase. Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate gradient, consider a dichloromethane/methanol system. A longer column or a stationary phase with a smaller particle size may also improve resolution.
Product Degradation on Column Some sensitive compounds can degrade on silica gel. If you suspect this is happening, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. Running the column quickly (flash chromatography) can also minimize the time the compound spends on the stationary phase.
Overloading the Column Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Data Presentation

The following tables provide representative data for the purification of this compound hydrochloride. These values are illustrative and may vary depending on the specific experimental conditions and the purity of the crude material.

Table 1: Comparison of Purification Techniques

Purification TechniqueStarting Purity (Crude)Final PurityTypical YieldNotes
Recrystallization (as HCl salt)~85%>98%70-85%Effective for removing less polar impurities.
Flash Column Chromatography~85%>99%60-80%Highly effective for a range of impurities but can be lower yielding.
Vacuum Distillation (Free Base)~85%~97%75-90%Best for thermally stable compounds and removing non-volatile impurities.

Table 2: Solvent Systems for Recrystallization of this compound HCl

Solvent SystemRatio (v/v)Observations
Isopropanol/Hexane1:2 to 1:4Good crystal formation upon cooling.
Ethanol/Water5:1 to 10:1Can be effective, but solubility in ethanol may be high.
Methanol/Diethyl Ether1:5 to 1:10Ether acts as an anti-solvent to induce precipitation.

Experimental Protocols

Protocol 1: Recrystallization as the Hydrochloride Salt
  • Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent, such as isopropanol, in an Erlenmeyer flask.

  • Salt Formation: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether or a concentrated aqueous HCl solution dropwise) with stirring until the solution is acidic (test with pH paper).

  • Heating: Gently heat the mixture on a hot plate with stirring until all the solid dissolves. If necessary, add a small amount of additional hot solvent to achieve complete dissolution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane, with 0.5% triethylamine added to the mobile phase throughout.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Sample Addition: Place the crude this compound free base into the distillation flask with a magnetic stir bar.

  • Evacuation: Slowly apply vacuum to the system. The pressure should be low enough to reduce the boiling point of the compound significantly (e.g., 1-10 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle or an oil bath.

  • Distillation: The compound will begin to boil and condense. Collect the fraction that distills at a constant temperature. This is the purified product.

  • Completion: Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start 2-Chloro-6-fluorophenylacetonitrile reduction Reduction (e.g., with LiAlH4 or H2/Catalyst) start->reduction crude_product Crude this compound reduction->crude_product recrystallization Recrystallization (as HCl salt) crude_product->recrystallization High Purity Solid chromatography Flash Column Chromatography crude_product->chromatography Very High Purity distillation Vacuum Distillation crude_product->distillation High Purity Liquid analysis Purity and Identity Confirmation (HPLC, GC-MS, NMR) recrystallization->analysis chromatography->analysis distillation->analysis troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product After Initial Purification low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation check_solvent Check Solvent System & Amount low_yield->check_solvent Yes check_cooling Check Cooling Rate low_yield->check_cooling Yes final_product Pure this compound check_solvent->final_product check_cooling->final_product add_modifier Add Base to Mobile Phase (e.g., Triethylamine) poor_separation->add_modifier Yes change_phase Change Stationary/Mobile Phase poor_separation->change_phase Yes add_modifier->final_product change_phase->final_product

Overcoming challenges in the scale-up synthesis of halogenated phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of halogenated phenethylamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of halogenated phenethylamines?

A1: The primary challenges during scale-up include:

  • Reaction Control: Managing exothermic reactions, especially during halogenation and reduction steps, is critical to prevent thermal runaway.

  • Impurity Profile: The formation of byproducts, such as over-halogenated species or dialkylated amines, can increase at a larger scale.

  • Reagent Stoichiometry and Addition: Maintaining optimal molar ratios and controlling the addition rate of reagents is crucial for consistent yield and purity.

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is necessary to avoid localized concentration gradients and "hot spots".

  • Purification and Isolation: Developing a robust, scalable purification strategy is essential for isolating the target compound with the desired purity.

Q2: Which synthetic routes are most amenable to the large-scale production of halogenated phenethylamines?

A2: Two common and scalable routes are:

  • Halogenation of a Phenethylamine Precursor: This involves the direct electrophilic halogenation of phenethylamine or a related intermediate. This route is often straightforward but requires careful control of regioselectivity.

  • Reductive Amination of a Halogenated Phenylacetone: This involves reacting a halogenated phenylacetone with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent. This method is highly versatile and widely used in industrial settings.

Q3: What are the most common impurities encountered in the synthesis of halogenated phenethylamines?

A3: Common impurities can be classified as organic or inorganic. Organic impurities may include unreacted starting materials, intermediates, byproducts from side reactions (e.g., over-halogenated products, tertiary amines), and degradation products. Inorganic impurities often originate from reagents, catalysts, or heavy metals from reactors.

Q4: How can I minimize the formation of colored impurities during synthesis?

A4: Colored impurities often arise from the oxidative degradation of starting materials or products, leading to highly conjugated systems or polymers. To minimize their formation, consider using antioxidants, maintaining an inert atmosphere (e.g., with nitrogen or argon), and controlling the reaction temperature. Purifying starting materials to remove trace metal contaminants that can catalyze oxidation is also beneficial.

Troubleshooting Guides

Part 1: Electrophilic Aromatic Halogenation

Q5: My electrophilic halogenation is producing a mixture of ortho, meta, and para isomers. How can I improve regioselectivity for the desired para-substituted product?

A5: Achieving high para-selectivity is a common challenge.

  • Steric Hindrance: Employing a bulkier halogenating agent or catalyst system can favor substitution at the sterically less hindered para position.

  • Solvent Effects: The choice of solvent can influence isomer distribution. Experiment with a range of solvents with varying polarities.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable para product.

  • Catalyst Choice: For bromination and chlorination, a Lewis acid catalyst like FeBr₃ or AlCl₃ is typically required to activate the halogen. The choice and amount of catalyst can impact selectivity.

Q6: I'm observing significant amounts of di- and tri-halogenated byproducts. How can I control the degree of halogenation?

A6: Over-halogenation occurs when the product is more reactive than the starting material.

  • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use no more than one equivalent for mono-halogenation.

  • Controlled Addition: Add the halogenating agent slowly and portion-wise to the reaction mixture to maintain a low concentration, which disfavors multiple substitutions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC to stop the reaction once the starting material is consumed.

Part 2: Reductive Amination

Q7: The yield of my reductive amination is low, and I'm recovering a significant amount of the starting ketone. What is causing the poor conversion?

A7: Low conversion is often due to inefficient imine formation or reduction.

  • pH Control: Imine formation is pH-dependent. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal. Acetic acid can be used as a catalyst.

  • Water Removal: The formation of an imine from a ketone and an amine releases water. On a large scale, this water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent or azeotropic removal of water can drive the reaction forward.

  • Reducing Agent: Ensure the reducing agent is active and added at the correct stage. Some protocols require the imine to be formed before the reducing agent is added. Sodium triacetoxyborohydride is often effective as it is selective and tolerant of mildly acidic conditions.

Q8: My final product is contaminated with a significant amount of the secondary or tertiary amine byproduct. How can this be prevented?

A8: The formation of dialkylated or trialkylated amines is a common side reaction.

  • Amine Stoichiometry: When using ammonia as the nitrogen source, a large excess is typically used to minimize the reaction of the primary amine product with the starting ketone.

  • Stepwise Procedure: A stepwise approach, where the imine is formed first, followed by the addition of the reducing agent, can sometimes reduce dialkylation.

  • Choice of Reducing Agent: Some reducing agents are more prone to causing over-alkylation than others. Evaluate different hydrides to find the optimal one for your system.

Data Presentation

Table 1: Optimization of Reductive Amination of 4-Chlorophenylacetone

EntryReducing AgentSolventAdditive (1.1 eq)Temperature (°C)Time (h)Yield (%)
1NaBH₄MethanolNone252465
2NaBH₃CNMethanolAcetic Acid252482
3NaBH(OAc)₃DCENone251891
4H₂/Pd-C (50 psi)EthanolAcetic Acid401288
5NaBH(OAc)₃THFNone251885

Note: This table is a representative example based on common reductive amination optimization strategies. DCE = 1,2-Dichloroethane, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: Scale-Up Electrophilic Bromination of Phenethylamine

Objective: To synthesize 4-bromophenethylamine with high regioselectivity.

Materials:

  • Phenethylamine (1.0 mol)

  • Acetic Acid (10 volumes)

  • N-Bromosuccinimide (NBS) (1.05 mol)

  • Sodium sulfite solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Toluene

Procedure:

  • Charge a suitable reactor with phenethylamine and acetic acid.

  • Cool the mixture to 0-5 °C with efficient stirring.

  • Add N-bromosuccinimide in portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 5-10 °C for an additional 2 hours after the addition is complete.

  • Monitor the reaction by HPLC until the phenethylamine is consumed.

  • Quench the reaction by slowly adding a 10% aqueous solution of sodium sulfite.

  • Adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product into toluene (3 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Protocol 2: Scale-Up Reductive Amination of 4-Bromophenylacetone

Objective: To synthesize 4-bromophenethylamine from 4-bromophenylacetone.

Materials:

  • 4-Bromophenylacetone (1.0 mol)

  • Ammonium acetate (10 mol)

  • Methanol (10 volumes)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 mol)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (50% w/v)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Charge the reactor with 4-bromophenylacetone, ammonium acetate, and methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 10-15 °C.

  • Slowly add sodium cyanoborohydride, maintaining the internal temperature below 20 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by GC or HPLC until the imine intermediate is consumed.

  • Carefully quench the reaction by slowly adding concentrated HCl until the pH is ~1 (Caution: Cyanide gas may be evolved).

  • Distill off the methanol under reduced pressure.

  • Add water to the residue and wash with MTBE to remove neutral impurities.

  • Basify the aqueous layer to pH >12 with a 50% NaOH solution, keeping the temperature below 25 °C.

  • Extract the product with MTBE (3 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 4-bromophenethylamine.

Visualizations

experimental_workflow Experimental Workflow for Scale-Up Synthesis cluster_0 Synthesis cluster_1 Purification start Halogenated Phenylacetone (Starting Material) reductive_amination Reductive Amination - Control Temp & pH - Monitor Imine Formation start->reductive_amination workup Aqueous Workup - Quench Reaction - pH Adjustment - Extraction reductive_amination->workup distillation Crude Product (Solvent Evaporation) workup->distillation Transfer hplc Preparative HPLC - Method Development - Scale-Up Gradient - Fraction Collection distillation->hplc final_product Pure Halogenated Phenethylamine hplc->final_product

Caption: A generalized workflow for the synthesis and purification of halogenated phenethylamines.

troubleshooting_tree Troubleshooting Low Yield in Reductive Amination start Low Yield of Halogenated Phenethylamine check_conversion Analyze Crude Reaction Mixture: High Starting Material? start->check_conversion check_byproducts Analyze Crude Reaction Mixture: Significant Byproducts? check_conversion->check_byproducts No imine_issue Imine Formation Issue check_conversion->imine_issue Yes reduction_issue Reduction Issue check_byproducts->reduction_issue No dialkylation Dialkylation/ Side Reactions check_byproducts->dialkylation Yes solution_ph Optimize pH (5-6) Add Acetic Acid imine_issue->solution_ph solution_water Remove Water (Azeotropic Distillation) imine_issue->solution_water solution_reductant Verify Reductant Activity & Addition Time reduction_issue->solution_reductant solution_stoich Increase Excess of Amine Source dialkylation->solution_stoich

Caption: A decision tree for troubleshooting low yields in reductive amination reactions.

Improving yield and purity in the synthesis of 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluorophenethylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in improving the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely utilized synthetic pathway starts from 2-Chloro-6-fluorobenzaldehyde. This aldehyde is first converted to the intermediate 2-(2-chloro-6-fluorophenyl)acetonitrile (also known as 2-chloro-6-fluorobenzyl cyanide). Subsequent reduction of the nitrile group yields the final product, this compound.

Q2: How can I synthesize the precursor, 2-Chloro-6-fluorobenzaldehyde?

A2: A common industrial method involves the side-chain chlorination of 2-chloro-6-fluorotoluene, followed by hydrolysis of the resulting benzyl chlorides to the aldehyde.[1]

Q3: What are the best reducing agents for converting 2-(2-chloro-6-fluorophenyl)acetonitrile to this compound?

A3: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a very effective reagent for this purpose. Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is another viable method.

Q4: I am observing the formation of secondary and tertiary amines as byproducts during the reduction step. How can this be minimized?

A4: The formation of secondary and tertiary amines is a known side reaction, particularly in catalytic hydrogenation. This can often be suppressed by the addition of ammonia to the reaction mixture. The presence of ammonia helps to favor the formation of the primary amine.

Q5: What is the best way to purify the final this compound product?

A5: Purification is typically achieved by converting the freebase amine into its hydrochloride salt. This is done by treating a solution of the crude product with hydrochloric acid. The resulting this compound hydrochloride is a crystalline solid that can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and diethyl ether.

Troubleshooting Guides

Low Yield in the Synthesis of 2-(2-chloro-6-fluorophenyl)acetonitrile
Symptom Potential Cause Suggested Solution
Low conversion of 2-chloro-6-fluorobenzyl chloride to the nitrile Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to ensure completion.
Poor quality of the cyanide reagent (e.g., sodium or potassium cyanide).Use a fresh, dry batch of the cyanide salt. Ensure anhydrous conditions if the reaction is sensitive to moisture.
Inefficient phase transfer catalyst (if used).Ensure the phase transfer catalyst is active and used in the correct amount. Consider screening other phase transfer catalysts.
Low yield in the Strecker synthesis from 2-chloro-6-fluorobenzaldehyde Inefficient formation of the intermediate imine.Ensure the ammonia source (e.g., ammonium chloride) is in excess. The reaction pH should be controlled to favor imine formation.
Hydrolysis of the nitrile under the reaction conditions.Maintain anhydrous conditions as much as possible until the final hydrolysis step (if an amino acid is the target). For the aminonitrile, work up the reaction promptly.
Low Yield and Purity in the Reduction of 2-(2-chloro-6-fluorophenyl)acetonitrile
Symptom Potential Cause Suggested Solution
Incomplete reduction of the nitrile group Insufficient amount of reducing agent (e.g., LiAlH₄).Use a sufficient excess of the reducing agent (typically 1.5-2 equivalents of LiAlH₄).
Deactivated catalyst in catalytic hydrogenation.Use a fresh, active catalyst. Ensure the hydrogen pressure is adequate and the reaction is sufficiently agitated.
Presence of impurities that poison the catalyst.Purify the nitrile intermediate before the reduction step.
Formation of significant amounts of secondary/tertiary amines Side reactions during catalytic hydrogenation.Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.
Presence of unreacted starting material and byproducts after work-up Inefficient quenching of the reaction.For LiAlH₄ reductions, ensure a careful and complete work-up procedure to hydrolyze the aluminum complexes and liberate the amine.
Difficulty in separating the product from byproducts.Optimize the purification process. Formation of the hydrochloride salt and subsequent recrystallization is highly recommended for achieving high purity.

Quantitative Data

The following tables provide a summary of typical reaction parameters and expected outcomes for the key steps in the synthesis of this compound. Please note that optimal conditions may vary depending on the specific laboratory setup and scale of the reaction.

Table 1: Synthesis of 2-(2-chloro-6-fluorophenyl)acetonitrile from 2-chloro-6-fluorobenzyl chloride

ParameterValueReference
Starting Material 2-chloro-6-fluorobenzyl chloride[2]
Reagent Sodium cyanide or Potassium cyanide[3]
Solvent Ethanol/Water or aprotic solvent with a phase transfer catalyst[3]
Temperature Reflux[3]
Reaction Time 2-4 hours (monitor by TLC/GC)-
Typical Yield 80-90%[3]
Purity >95% after work-up-

Table 2: Reduction of 2-(2-chloro-6-fluorophenyl)acetonitrile to this compound

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Catalytic Hydrogenation
Starting Material 2-(2-chloro-6-fluorophenyl)acetonitrile2-(2-chloro-6-fluorophenyl)acetonitrile
Reagent/Catalyst Lithium aluminum hydride (LiAlH₄)Raney Nickel or Pd/C
Solvent Anhydrous diethyl ether or THFEthanol or Methanol (with ammonia)
Temperature 0 °C to refluxRoom temperature to 50 °C
Pressure (for Hydrogenation) N/A50-100 psi H₂
Reaction Time 4-12 hours6-24 hours
Typical Yield 70-85%60-80%
Purity >90% after work-up>85% after work-up

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chloro-6-fluorophenyl)acetonitrile

This protocol is based on the nucleophilic substitution of 2-chloro-6-fluorobenzyl chloride.

Materials:

  • 2-chloro-6-fluorobenzyl chloride

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add 2-chloro-6-fluorobenzyl chloride (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-chloro-6-fluorophenyl)acetonitrile.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.

Protocol 2: Reduction of 2-(2-chloro-6-fluorophenyl)acetonitrile with LiAlH₄

Materials:

  • 2-(2-chloro-6-fluorophenyl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(2-chloro-6-fluorophenyl)acetonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, and dry the organic solution over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Hydrochloride Salt Formation

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or ethyl acetate

  • Concentrated hydrochloric acid or HCl gas

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in ether or bubble anhydrous HCl gas through the solution until precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Recrystallize the crude this compound hydrochloride from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure product.

Visualizations

Synthesis_Pathway 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorotoluene 2-Chloro-6-fluorobenzyl chloride 2-Chloro-6-fluorobenzyl chloride 2-Chloro-6-fluorotoluene->2-Chloro-6-fluorobenzyl chloride Side-chain Chlorination 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzyl chloride->2-Chloro-6-fluorobenzaldehyde Hydrolysis 2-(2-chloro-6-fluorophenyl)acetonitrile 2-(2-chloro-6-fluorophenyl)acetonitrile 2-Chloro-6-fluorobenzyl chloride->2-(2-chloro-6-fluorophenyl)acetonitrile Nucleophilic Substitution (NaCN or KCN) 2-Chloro-6-fluorobenzaldehyde->2-(2-chloro-6-fluorophenyl)acetonitrile Strecker Synthesis (alternative) This compound This compound 2-(2-chloro-6-fluorophenyl)acetonitrile->this compound Reduction (LiAlH4 or H2/catalyst)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue step Identify the problematic synthetic step start->step nitrile_formation Nitrile Formation Step step->nitrile_formation e.g., Aldehyde to Nitrile reduction_step Reduction Step step->reduction_step e.g., Nitrile to Amine check_reagents Check reagent quality and stoichiometry nitrile_formation->check_reagents optimize_conditions Optimize reaction conditions (temperature, time) nitrile_formation->optimize_conditions reduction_step->check_reagents check_catalyst Check catalyst activity (for hydrogenation) reduction_step->check_catalyst check_reagents->optimize_conditions purify_intermediate Purify intermediate optimize_conditions->purify_intermediate end Improved Yield/Purity purify_intermediate->end suppress_side_reactions Add ammonia to suppress side reactions check_catalyst->suppress_side_reactions optimize_workup Optimize work-up and purification suppress_side_reactions->optimize_workup optimize_workup->end

Caption: A logical workflow for troubleshooting synthesis issues.

Logical_Relationships reagent_quality Reagent Quality yield Yield reagent_quality->yield purity Purity reagent_quality->purity reaction_conditions Reaction Conditions (Temp, Time, Pressure) reaction_conditions->yield reaction_conditions->purity catalyst_activity Catalyst Activity catalyst_activity->yield workup_purification Work-up & Purification workup_purification->yield workup_purification->purity

Caption: Key factors influencing the yield and purity of the synthesis.

References

Stability issues of 2-Chloro-6-fluorophenethylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Chloro-6-fluorophenethylamine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is influenced by several factors, including:

  • pH: The amine group is susceptible to changes in pH. In acidic conditions, it will be protonated, which is generally a more stable form against oxidation.[1] In basic conditions, the free base is more reactive.

  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, freezing solutions at -20°C or below is recommended.[1]

  • Light Exposure: Phenethylamine derivatives can be photosensitive.[1] Exposure to UV or even ambient light can initiate degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenethylamine moiety.

  • Solvent Choice: The type of solvent can impact stability. While highly soluble in organic solvents like ethanol and chloroform, the choice of solvent can influence degradation rates.[2]

Q2: What are the visible signs of this compound degradation?

While analytical confirmation is necessary, visual cues can suggest degradation. These include:

  • Color Change: A solution changing from colorless or pale yellow to a darker yellow or brown can indicate oxidation.[1][3]

  • Precipitation: The formation of solid material in a previously clear solution may signal the creation of insoluble degradation products.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions frozen at -20°C or colder.[1]

  • Light Protection: Use amber vials or store containers in the dark to protect from light.[1]

  • Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like argon or nitrogen can prevent oxidation.[1]

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is best to aliquot the solution into single-use volumes.[1]

  • pH: If compatible with the experimental design, buffering the solution to a slightly acidic pH can enhance stability.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays.

  • Question: My bioassay results using a stock solution of this compound are inconsistent over time. What could be the cause?

  • Answer: Inconsistent results are often linked to the degradation of the compound in your stock solution. Phenethylamines can be unstable at room temperature or even under refrigeration over extended periods.[1] It is crucial to prepare fresh solutions for each experiment or to properly store aliquots at -20°C or below and use them promptly after thawing.[1] You should also verify the stability of the compound in your specific assay buffer, as pH can significantly impact its integrity.[2][3]

Issue 2: Appearance of unknown peaks in HPLC analysis.

  • Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What are these?

  • Answer: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products. To identify the cause, a forced degradation study is recommended.[4][5][6] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[4][6] This will help in developing a stability-indicating analytical method.[7]

Data Presentation

Table 1: Illustrative pH Stability of this compound in Aqueous Solution

pHTemperature (°C)Duration (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)
2.0402410098.51.5
5.0402410099.20.8
7.4402410095.14.9
9.0402410088.711.3

Table 2: Illustrative Photostability of this compound in Methanol

Light ConditionDuration (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)Degradation (%)
Dark Control2410099.80.2
ICH Q1B Option 12410085.314.7

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.[4][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in methanol and add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 7 days.

  • Photolytic Degradation: Expose a solution of the compound in methanol to light conditions as specified in ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable, validated HPLC method.[10][11]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Illustrative HPLC Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 220 nm and 254 nm, or MS with electrospray ionization (ESI).

Procedure:

  • Inject samples from the forced degradation study.

  • Evaluate the separation of the parent peak from any degradation product peaks.

  • Optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidant (H2O2) - Heat - Light (ICH Q1B) start->stress_conditions Forced Degradation control Prepare Control Samples (Unstressed, Dark) start->control hplc_analysis HPLC Analysis with Stability-Indicating Method stress_conditions->hplc_analysis control->hplc_analysis data_processing Data Processing and Quantification of Degradants hplc_analysis->data_processing pathway_id Identify Degradation Pathways data_processing->pathway_id method_validation Validate Analytical Method pathway_id->method_validation

Caption: Workflow for a forced degradation study.

Postulated_Degradation_Pathways cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) cluster_hydrolysis Hydrolysis (Strong Acid/Base) parent This compound imine Intermediate Imine parent->imine dechlorination 2-Fluorophenethylamine parent->dechlorination deamination 2-Chloro-6-fluorophenylethanol parent->deamination aldehyde 2-Chloro-6-fluorophenylacetaldehyde imine->aldehyde

Caption: Postulated degradation pathways.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Phenethylamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenethylamine precursors via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using Suzuki-Miyaura coupling for phenethylamine synthesis?

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1][2] For phenethylamine synthesis, its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally non-toxic and environmentally benign.[1][3][4] This method provides an efficient alternative to classical approaches like Friedel-Crafts acylation or Heck arylation.[5]

Q2: What are the most critical parameters to control for a successful coupling reaction?

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several components: the palladium catalyst, the ligand, the base, and the solvent system.[1][6] The choice of these parameters can significantly impact reaction yield, selectivity, and reaction time.[1] For instance, the polarity of the solvent can influence the structure and activity of catalytic intermediates.[7]

Q3: Should I use a boronic acid or a boronic ester?

The choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability.[8] Boronic acids are generally more reactive, which can lead to faster reaction times.[8] However, they are also more prone to decomposition pathways like protodeboronation.[8] Boronate esters, such as pinacol esters, offer enhanced stability, are often easier to handle and purify, and can be stored for longer periods.[8] For substrates that are particularly sensitive or for complex syntheses requiring high purity of starting materials, boronate esters are often the preferred choice.[8]

Q4: How do I choose the right palladium catalyst and ligand?

The selection of the catalyst and ligand is crucial for achieving high yields, especially with challenging substrates like aryl chlorides or sterically hindered reactants.[9][10][11] Modern phosphine ligands, such as SPhos, have shown unprecedented activity, allowing for reactions at low catalyst levels and even at room temperature for aryl chlorides.[9][10][11] The bulk and electron-donating ability of the ligand are key factors influencing catalyst activity.[9][10][11] For electron-rich aryl halides, which can be challenging substrates, ligands like Buchwald phosphines are often employed to accelerate the oxidative addition step.[12]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are properly degassed to remove oxygen.[13] Consider using a fresh batch of catalyst or a more robust pre-catalyst. Some researchers recommend purging the reaction mixture with an inert gas like argon or nitrogen for at least 15-30 minutes before adding the catalyst.[13]

  • Inefficient Base: The base plays a critical role in the transmetalation step.[14] The effectiveness of a base can be highly substrate and solvent-dependent.

    • Solution: Screen a variety of bases. While sodium carbonate is commonly used, for more demanding substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[13][15] The physical properties of the base, such as being finely ground, can also improve reproducibility.[12]

  • Poor Solvent Choice: The solvent can significantly influence reaction rates and yields.[16]

    • Solution: A mixture of an organic solvent and water is often optimal.[16] Common solvent systems include THF/water, dioxane/water, or toluene/water.[13] For some substrates, alcoholic solvents like methanol or ethanol can significantly promote the reaction.[16]

  • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially under certain conditions.[8]

    • Solution: Use the boronic acid as soon as possible after purchase or synthesis. Consider switching to a more stable boronate ester derivative, like a pinacol or MIDA boronate.[8][17]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[18] Electron-rich aryl halides can also be challenging.[12]

    • Solution: For less reactive halides, employing highly active ligands like SPhos or other Buchwald-type ligands is often necessary.[9][10][11] Increasing the reaction temperature may also be required.[13]

Troubleshooting Decision Tree

G start Low or No Yield check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_base Is the base appropriate for the substrate and solvent? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst, ensure inert atmosphere, degas solvents. check_catalyst->solution_catalyst No check_solvent Is the solvent system optimized? check_base->check_solvent Yes solution_base Screen different bases (e.g., K3PO4, Cs2CO3). check_base->solution_base No check_boron Is the boronic acid/ester stable and pure? check_solvent->check_boron Yes solution_solvent Try different solvent mixtures (e.g., THF/H2O, Dioxane/H2O). check_solvent->solution_solvent No check_substrate Is the aryl halide sufficiently reactive? check_boron->check_substrate Yes solution_boron Use fresh boronic acid or switch to a stable boronate ester. check_boron->solution_boron No check_substrate->start No, re-evaluate strategy solution_substrate Use a more active ligand (e.g., SPhos) and/or increase temperature. check_substrate->solution_substrate Yes

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Issue 2: Presence of Side Products (e.g., Homocoupling)

The formation of homocoupling products (dimers of the boronic acid or the aryl halide) can reduce the yield of the desired phenethylamine precursor.

Possible Causes & Solutions:

  • Oxygen in the Reaction Mixture: Dissolved oxygen can promote the homocoupling of boronic acids.

    • Solution: Rigorously degas all solvents and reagents before use.[13] Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is crucial.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze homocoupling.

    • Solution: Use of appropriate phosphine ligands can stabilize the palladium catalyst and minimize decomposition.

  • Reaction Stoichiometry: An excess of one of the coupling partners can sometimes lead to side reactions.

    • Solution: While a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, a large excess may not be beneficial.[1]

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the impact of different components on the Suzuki-Miyaura coupling.

Table 1: Effect of Different Bases on Reaction Yield

BaseSolventSubstrate 1Substrate 2Yield (%)Reference
Na₂CO₃EtOH/H₂O4-ChlorobenzaldehydePhenylboronic acid99[1]
K₂CO₃Toluene4-Bromobenzoyl chloridePhenylboronic acid95[1]
K₃PO₄Dioxane/H₂O3-Chloropyridine2-Pyridylboronate91[1]
NaOHToluene/H₂O1-Bromo-4-fluorobenzenePhenylboronic acid86[1]
KFDioxane4-n-Butylchlorobenzene2-Pyridylboronate76[1]

Table 2: Influence of Solvent on Reaction Yield

SolventBaseYield (%)Reference
DioxaneK₃PO₄0[16]
THFK₃PO₄10.4[16]
DMFK₃PO₄30.9[16]
MethanolK₃PO₄78.9[16]
EthanolK₃PO₄73.4[16]
Methanol:Water (3:2)K₃PO₄96.3[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenethylamine Precursor Boronic Ester

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium β-aminoethyltrifluoroborate or corresponding boronic ester (1.2 mmol)[5]

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%)[9][10][11]

  • Base (e.g., K₂CO₃, 2.0 mmol)[13]

  • Solvent (e.g., THF/Water, 10:1 mixture, 10 mL)[5]

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the boronic ester, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Aryl Halide, Boronic Ester, & Base to Flask inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst/ Ligand Solution solvent->catalyst heat 5. Heat and Stir catalyst->heat monitor 6. Monitor Progress (TLC, GC-MS) heat->monitor quench 7. Cool and Quench monitor->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

References

Technical Support Center: GC-MS Analysis of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halogenated aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Peak Tailing)

Q1: My chromatogram shows significant peak tailing for all my halogenated analytes. What is the likely cause and how can I fix it?

A: When all analyte peaks in a chromatogram exhibit tailing, the issue is often physical or related to the system setup rather than a specific chemical interaction.[1] A primary cause, especially when using halogenated solvents like dichloromethane (DCM), is the interaction of these solvents with the ion source of the mass spectrometer.[2][3][4] This interaction can lead to the formation of ferrous chloride on the ion source surfaces, causing analytes to adsorb and then slowly release, resulting in tailed peaks.[2][3][5]

Troubleshooting Steps:

  • Ion Source Inspection and Cleaning: The most effective solution is to clean the MS ion source.[2][3] This will remove the ferrous chloride deposits that cause peak tailing.

  • Avoid Halogenated Solvents: If possible, switch to a non-halogenated solvent for sample dissolution and injection to prevent the recurrence of the issue.[2][3]

  • Inlet Maintenance: Contamination in the GC inlet is another common cause of peak tailing.[6][7] Regularly replace the inlet liner, O-ring, and septum.[6]

  • Column Installation: Improperly installed columns can create dead volumes, leading to peak tailing.[1][6] Ensure the column is installed correctly in both the inlet and the detector according to the manufacturer's instructions.[6]

  • Column Conditioning: If the column is new or has been exposed to air, it may require proper conditioning to ensure an inert surface.

Issue 2: Inconsistent Quantitative Results & Poor Sensitivity

Q2: I'm observing significant signal enhancement/suppression for my analytes, leading to poor quantitative accuracy. What are matrix effects and how can I mitigate them?

A: Matrix effects are a common issue in GC-MS analysis, particularly with complex sample matrices like food, soil, and biological tissues.[8][9][10][11] These effects are caused by co-extracted matrix components that can either enhance or suppress the ionization of the target analytes in the MS ion source, leading to inaccurate quantification.[8][9] Both signal suppression and enhancement have been observed for various analyte-matrix combinations.[8]

Strategies to Minimize Matrix Effects:

  • Matrix-Matched Calibration: This is a widely used approach to compensate for matrix effects.[8][9][10] It involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Sample Dilution: If the instrument has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[9]

  • Sample Preparation/Cleanup: Employing robust sample preparation techniques is crucial.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular method for pesticide residue analysis in food matrices.[8][12]

    • Solid-Phase Extraction (SPE): Effective for isolating analytes from complex matrices.[12][13]

  • Isotope Dilution Mass Spectrometry (IDMS): This technique uses isotopically labeled internal standards that behave similarly to the analytes, providing accurate correction for matrix effects and instrument variations.[13]

Q3: My instrument is struggling to achieve the required low detection limits for trace-level analysis of compounds like dioxins. How can I improve sensitivity?

A: Achieving ultra-trace sensitivity for persistent organic pollutants (POPs) like dioxins is a significant challenge.[14] Several instrumental and methodological approaches can enhance sensitivity:

  • Utilize GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) offers improved sensitivity and selectivity compared to single quadrupole GC-MS by reducing matrix interferences.[14][15][16][17][18]

  • High-Resolution Mass Spectrometry (HRMS): GC-HRMS provides high mass accuracy and resolution, which is the gold standard for dioxin analysis, enabling very low detection limits.[13][17]

  • Advanced Ion Sources: The use of more efficient ion sources, such as a Boosted Efficiency Ion Source (BEIS), can significantly increase sensitivity, achieving detection limits comparable to HRMS.

  • Optimize Sample Preparation: Concentrate the analytes by removing large volumes of solvent. Nitrogen blowdown is a common and gentle method for sample concentration.[19]

  • Derivatization: For certain compounds, derivatization can improve chromatographic behavior and sensitivity. For example, dioxins are often analyzed as their methyl derivatives.[13]

Issue 3: High Background Noise & System Contamination

Q4: I'm seeing a high baseline and numerous background ions in my mass spectra. What are the common sources of contamination and how can I address them?

A: High background noise in GC-MS can originate from various sources within the system and can significantly impact data quality.[20][21]

Common Contamination Sources and Solutions:

Contamination SourceCharacteristic Ions (m/z)Troubleshooting Steps
Column Bleed 207, 281 (siloxanes)- Ensure the column operating temperature does not exceed the manufacturer's limit.[22][23]- Use low-bleed MS-certified columns.[22]- Properly condition new columns.
Air Leaks 18 (H₂O), 28 (N₂), 32 (O₂)- Check for leaks at the injection port, column connections, and vacuum seals.[21]- Replace worn septa and ferrules.
Pump Oil Hydrocarbon fragments- Check the foreline pump oil level and change it regularly.[24]- Prevent backstreaming by following proper shutdown procedures.
Cleaning Solvents Varies (e.g., 43, 58 for acetone; 31 for methanol)- Ensure solvents used for cleaning are fully evaporated before reassembling the ion source.[21]
Septum/Liner Contamination Siloxanes, phthalates- Regularly replace the septum and inlet liner.[21]- Use high-quality, low-bleed septa.

Experimental Protocol: Ion Source Cleaning

A clean ion source is critical for optimal performance. Here is a general protocol for cleaning the ion source (always refer to your specific instrument manual for detailed instructions):

  • Venting the MS: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Removing the Ion Source: Carefully remove the ion source from the vacuum chamber.

  • Disassembly: Disassemble the ion source components (lenses, repeller, etc.), taking note of their orientation.

  • Cleaning:

    • Sonication in a sequence of solvents (e.g., dichloromethane, acetone, methanol) is often effective.

    • For stubborn deposits, abrasive polishing with a slurry of aluminum oxide powder and methanol may be necessary.

  • Rinsing: Thoroughly rinse all parts with high-purity solvents to remove any polishing residue.

  • Drying: Dry all components in an oven before reassembly to ensure no residual solvent remains.[24]

  • Reassembly and Installation: Carefully reassemble the ion source and install it back into the mass spectrometer.

  • Pump Down and Bakeout: Pump down the system and perform a bakeout as recommended by the manufacturer to remove any residual contaminants.

Issue 4: Mass Spectral Interpretation Challenges

Q5: I am analyzing brominated flame retardants (BFRs), and the mass spectra are complex. What are some key fragmentation patterns to look for?

A: The mass spectra of BFRs can be complex due to their high degree of bromination and potential for thermal degradation in the GC system.[25]

  • Isotope Patterns: A key identifying feature of brominated (and chlorinated) compounds is their distinct isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br (or ³⁵Cl and ³⁷Cl) isotopes.

  • Fragmentation: For polybrominated diphenyl ethers (PBDEs), a common fragmentation pathway is the loss of two bromine atoms ([M-2Br]⁺•). The relative intensity of the molecular ion (M⁺•) versus the [M-2Br]⁺• fragment can vary with the degree of bromination and instrument conditions.[26] For highly brominated congeners like Deca-BDE, the [M-2Br]⁺• ion is often more abundant than the molecular ion.[26]

  • Thermal Degradation: High molecular weight BFRs can degrade in the hot GC inlet or column.[25] This can lead to the observation of degradation products in the mass spectrum. For example, Hexabromocyclododecane (HBCD) is known to degrade extensively during analysis.[27]

Visual Guides

Logical Workflow for Troubleshooting Peak Tailing

G cluster_0 Troubleshooting Peak Tailing Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks PhysicalIssue Likely a physical issue (e.g., dead volume, contamination) CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Likely a chemical interaction (analyte-specific) CheckAllPeaks->ChemicalIssue No CheckInlet Inlet maintenance performed recently? PhysicalIssue->CheckInlet Resolved Problem Resolved ChemicalIssue->Resolved MaintainInlet Perform inlet maintenance: - Replace liner & septum - Clean inlet CheckInlet->MaintainInlet No CheckColumn Column installed correctly? CheckInlet->CheckColumn Yes MaintainInlet->CheckColumn ReinstallColumn Reinstall column per manufacturer's guidelines CheckColumn->ReinstallColumn No CheckSolvent Using halogenated solvent (e.g., DCM)? CheckColumn->CheckSolvent Yes ReinstallColumn->CheckSolvent CleanSource Clean MS Ion Source CheckSolvent->CleanSource Yes CheckSolvent->Resolved No ConsiderSolventChange Consider non-halogenated solvent CleanSource->ConsiderSolventChange ConsiderSolventChange->Resolved

Caption: A flowchart for systematically troubleshooting peak tailing issues.

Decision Pathway for Mitigating Matrix Effects

G cluster_1 Mitigating Matrix Effects Start Inaccurate Quantitative Results IdentifyCause Suspect Matrix Effects Start->IdentifyCause AssessComplexity Complex or 'Dirty' Matrix? IdentifyCause->AssessComplexity SimpleMatrix Matrix effects may be minimal AssessComplexity->SimpleMatrix No ComplexMatrix Matrix effects are likely significant AssessComplexity->ComplexMatrix Yes ChooseStrategy Select Mitigation Strategy SimpleMatrix->ChooseStrategy ComplexMatrix->ChooseStrategy MM_Cal Matrix-Matched Calibration ChooseStrategy->MM_Cal Dilution Sample Dilution ChooseStrategy->Dilution Cleanup Enhanced Sample Cleanup (SPE, QuEChERS) ChooseStrategy->Cleanup IDMS Isotope Dilution Mass Spectrometry (IDMS) ChooseStrategy->IDMS Evaluate Is accuracy acceptable? MM_Cal->Evaluate Dilution->Evaluate Cleanup->Evaluate IDMS->Evaluate Evaluate->ChooseStrategy No, try another strategy End Analysis Complete Evaluate->End Yes

Caption: Decision tree for selecting a strategy to minimize matrix effects.

References

Technical Support Center: HPLC Separation of Phenethylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of phenethylamine isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My phenethylamine isomers are co-eluting or have poor resolution. What are the initial steps to improve separation?

A1: Co-elution of isomers is a common challenge that requires a systematic approach to enhance column selectivity (α) and efficiency (N).[1]

  • Detecting Co-elution: Asymmetrical peaks, such as those with shoulders, can indicate co-elution.[1] A diode array detector (DAD) can be used to perform peak purity analysis to confirm.[1]

  • Initial Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjusting the mobile phase is often the first and most effective step.[2][3]

      • Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous portion can enhance retention and improve separation.[1]

      • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If separation is poor with one, switching to the other can resolve the peaks.[1][4]

      • Adjust pH: For ionizable compounds like phenethylamines, slight changes in mobile phase pH can significantly alter retention and selectivity.[1][2] It is advisable to control the mobile phase pH by adding a suitable buffer, typically in the 10-50 mM range.[5][6]

    • Adjust Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution, though it will increase the analysis time.[2]

    • Column Temperature: Controlling the column temperature is crucial for reproducibility.[7] In some cases, adjusting the temperature can also alter selectivity.[8]

Q2: I'm observing significant peak tailing with my basic phenethylamine analytes. How can I achieve more symmetrical peaks?

A2: Peak tailing for basic compounds like phenethylamine is frequently caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[4][6]

  • Primary Cause: The primary amine group of phenethylamine can interact strongly with ionized silanols (-Si-O-), leading to tailing.[6]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing these secondary interactions.[9][10]

    • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) at a concentration of 0.1-0.5%, into the mobile phase.[1][9] TEA competes with the analyte for the active silanol sites, thereby reducing tailing.[9]

    • Increase Buffer Strength: Using an adequate buffer concentration (typically 10-25 mM) can help maintain a stable pH and improve peak shape.[6]

    • Column Selection: Use a modern, high-purity silica column ("Type-B") where silanol activity is minimized.[6] Alternatively, consider a stationary phase designed for basic compounds.

Q3: My baseline is noisy, drifting, or showing ghost peaks. What are the common causes and solutions?

A3: An unstable baseline can interfere with accurate quantification. The cause can be contamination, detector issues, or improper mobile phase preparation.[7][11]

  • Baseline Drift:

    • Causes: Fluctuations in column temperature, changes in mobile phase composition during a run, column contamination, or an unstable detector lamp.[7]

    • Solutions: Ensure the mobile phase is thoroughly degassed.[7] Use a column oven for stable temperature control and allow the entire system sufficient time to equilibrate.[7] Prepare fresh mobile phases daily, especially if they contain volatile components or buffers.[7]

  • Baseline Noise:

    • Causes: Air bubbles in the system, pump pulsations, or a contaminated detector cell.[7][11]

    • Solutions: Degas the mobile phase and prime the pump to remove air bubbles.[7] Clean the detector cell and ensure all electrical connections are secure.[7]

  • Ghost Peaks:

    • Causes: Contamination in the mobile phase or sample, or carryover from a previous injection.[7]

    • Solutions: Use high-purity, HPLC-grade solvents and reagents.[7] Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[7] Implement a robust wash cycle in the autosampler sequence, especially after injecting concentrated samples.[7]

Q4: How do I choose the right stationary phase for separating phenethylamine isomers?

A4: The choice of stationary phase is critical and depends on the type of isomerism (positional or chiral).[12][13]

  • Positional Isomers:

    • Reversed-Phase (C18/C8): A C18 column is the most common starting point for separating hydrophobic compounds.[1][12]

    • Phenyl Phases: Phenyl stationary phases can offer alternative selectivity for aromatic compounds like phenethylamines due to π-π interactions between the analyte and the stationary phase. They are particularly useful for separating positional isomers of aromatic compounds.

  • Chiral Isomers (Enantiomers):

    • Chiral Stationary Phases (CSPs): Direct separation of enantiomers requires a CSP.[8][14] Common types include polysaccharide-based (cellulose or amylose derivatives), protein-based, and Pirkle-type columns.[8][15][16]

    • Indirect Separation (Derivatization): An alternative is to react the enantiomers with a chiral derivatizing agent to form diastereomers.[17][18] These diastereomeric pairs can then be separated on a standard achiral column (e.g., C18).[17]

Frequently Asked Questions (FAQs)

Q: What is derivatization and why is it used for phenethylamine analysis?

A: Derivatization is the process of chemically modifying an analyte to improve its analytical properties.[19] For phenethylamines, which lack a strong chromophore, derivatization is used to enhance UV or fluorescence detection, thereby increasing sensitivity.[20] It can also be used to facilitate chiral separations.[17]

  • For Enhanced Detection: Reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PIT) react with the primary amine group to add a fluorescent or UV-active tag.[20][21]

  • For Chiral Separation: A chiral derivatizing agent, like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), can be used to convert the enantiomers into diastereomers, which can then be separated on a standard reversed-phase column.[17]

Q: Should I use an isocratic or gradient elution method?

A: The choice depends on the complexity of your sample.

  • Isocratic Elution: The mobile phase composition remains constant throughout the run.[13] This method is simpler, more robust, and suitable for separating a few components with similar retention behavior.

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent.[13] This is useful for samples containing compounds with a wide range of polarities, as it shortens analysis time and improves peak shape for late-eluting components.[22] A broad "scouting" gradient is often the first step in method development to determine the elution range of the isomers.[1]

Q: What are typical starting conditions for developing a separation method for phenethylamine positional isomers?

A: A good starting point for method development would be:

  • Column: A standard C18 column (e.g., 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size).[20][23]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate or formate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol).[17][21]

  • Elution Mode: Start with a gradient from low to high organic modifier (e.g., 10% to 90% acetonitrile over 20 minutes) to determine the approximate elution conditions.[1]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or after derivatization at a higher wavelength (e.g., 241-250 nm).[17][21]

Q: My system pressure is abnormally high. How do I troubleshoot this?

A: High backpressure is usually caused by a blockage in the system.[9][24]

  • Systematic Check: To locate the blockage, start by removing the column and replacing it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., injector, tubing, in-line filter).[9]

  • Column Blockage: A plugged inlet frit is a common cause. Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced.

  • Prevention: Always filter your samples and mobile phases to remove particulates.[7] Using a guard column can protect the analytical column from contamination.[4]

Experimental Protocols

Protocol 1: General Method Development Strategy for Isomer Separation
  • Analyte Characterization: Gather information on the pKa, logP, and UV absorbance of the phenethylamine isomers.

  • Initial Column & Mobile Phase Selection:

    • For positional isomers, begin with a C18 column.[1]

    • For enantiomers, screen several different chiral stationary phases (CSPs).[25]

    • Select a mobile phase system (e.g., reversed-phase with an aqueous buffer and organic modifier).[1]

  • Scouting Gradient Run: Perform a broad gradient run (e.g., 5-95% organic modifier) to determine the elution window of the isomers.[1]

  • Optimization of Selectivity (α):

    • Vary the organic modifier (acetonitrile vs. methanol).[1]

    • Adjust the mobile phase pH, especially for ionizable compounds like phenethylamines.[1]

    • Test different mobile phase additives or buffers.[1]

    • If necessary, switch to a different stationary phase (e.g., a Phenyl column for positional isomers).[1]

  • Optimization of Retention (k'): Adjust the gradient slope or isocratic mobile phase strength to achieve retention factors between 2 and 10 for the peaks of interest.[1]

  • Optimization of Efficiency (N): Fine-tune the flow rate or consider a column with smaller particles to improve peak sharpness.[1]

  • Method Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision.

Protocol 2: Pre-Column Derivatization with GITC for Chiral Separation

This protocol describes the derivatization of α-phenylethylamine enantiomers with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to form diastereomers separable on a C18 column.[17]

  • Reagent Preparation: Prepare solutions of your phenethylamine sample, the GITC derivatizing agent, and a suitable base (e.g., triethylamine) in a compatible solvent like acetonitrile.

  • Reaction: In a vial, mix the phenethylamine sample solution with an excess of the GITC solution. Add the base to catalyze the reaction.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration until the reaction is complete.

  • Quenching (Optional): If necessary, add a quenching reagent to stop the reaction and consume any excess derivatizing agent.

  • Dilution: Dilute the final reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the derivatized sample onto a C18 column for analysis. The resulting diastereomers will be separated.

Quantitative Data Summary

Table 1: Example HPLC Conditions for Phenethylamine Isomer Separation

ParameterMethod 1: Chiral Separation (Post-Derivatization)[17]Method 2: General Amine Separation (Post-Derivatization)[21]Method 3: Cation-Exchange Separation[23]
Analyte(s) α-phenylethylamine enantiomersAmphetamine and analoguesHistamine, Phenethylamine
Derivatizing Agent GITCPhenylisothiocyanate (PIT)None
Column Agilent Zorbax C18Superspher Select BPrimesep 200
Dimensions 250 mm x 4.6 mm, 5 µm125 mm x 3 mm150 mm x 3.2 mm, 5 µm
Mobile Phase Methanol / Phosphate Buffer (pH 3.0)Acetonitrile / Ammonium Formate (50mM, pH 3.0)Not specified, reversed-phase cation-exchange mechanism
Composition 58:42 (v/v)45:55 (v/v)Not specified
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min0.9 mL/minNot specified
Detection UV at 241 nmAPCI-MS or DAD (236-250 nm)UV, ELSD, CAD, or LC/MS
Injection Volume Not specified5-10 µLNot specified

Visualizations

Method_Development_Workflow cluster_prep 1. Preparation cluster_screening 2. Initial Screening cluster_optimization 3. Optimization cluster_final 4. Finalization start Define Separation Goal (Positional vs. Chiral) info Analyte Characterization (pKa, logP, UV Spectra) start->info col_select Select Initial Column (C18 or Chiral Set) info->col_select scout Perform Scouting Gradient col_select->scout mp_select Select Mobile Phase (Buffer, ACN/MeOH) mp_select->scout eval Evaluate Resolution (Rs) scout->eval opt_alpha Optimize Selectivity (α) - Change Organic Modifier - Adjust pH - Change Column eval->opt_alpha Rs < 1.5 opt_k Optimize Retention (k') - Adjust Gradient Slope eval->opt_k 1.5 < Rs < 2.0 opt_n Optimize Efficiency (N) - Adjust Flow Rate eval->opt_n Peaks too broad validate Method Validation eval->validate Rs > 2.0 opt_alpha->eval opt_k->eval opt_n->eval final Final Method validate->final

Caption: Workflow for HPLC method development for phenethylamine isomers.

Troubleshooting_Coelution cluster_mp_actions Mobile Phase Adjustments cluster_col_actions Stationary Phase Options start Problem: Poor Resolution / Co-elution opt_mp Step 1: Optimize Mobile Phase start->opt_mp change_ratio Adjust Organic/Aqueous Ratio opt_mp->change_ratio Try First change_solvent Switch Organic Modifier (ACN <=> MeOH) change_ratio->change_solvent No Improvement success Resolution Achieved change_ratio->success Improved change_ph Adjust pH change_solvent->change_ph No Improvement change_solvent->success Improved opt_col Step 2: Change Stationary Phase change_ph->opt_col No Improvement change_ph->success Improved phenyl_col Try Phenyl Column (for positional isomers) opt_col->phenyl_col other_c18 Try Different C18 (different bonding/endcapping) opt_col->other_c18 new_csp Try Different CSP (for enantiomers) opt_col->new_csp phenyl_col->success other_c18->success new_csp->success

Caption: Troubleshooting decision tree for poor resolution or co-elution.

Mobile_Phase_Parameters mp {Mobile Phase Parameters} params Organic Modifier % Organic Modifier Type (ACN vs MeOH) pH Buffer / Additive mp->params effects Retention Time (k') Selectivity (α) Peak Shape (Tailing) params:f0->effects:f0 Strongly Affects params:f1->effects:f1 Strongly Affects params:f2->effects:f0 Affects params:f2->effects:f1 Affects params:f2->effects:f2 Strongly Affects params:f3->effects:f2 Strongly Affects

Caption: Relationship between mobile phase parameters and chromatographic results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methodologies

The choice between GC-MS and LC-MS/MS for the analysis of 2-Chloro-6-fluorophenethylamine depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. GC-MS is a powerful technique for volatile and thermally stable compounds, though it often necessitates a derivatization step for polar analytes like phenethylamines to improve chromatographic performance.[1] In contrast, LC-MS/MS is highly sensitive and specific, often allowing for simpler sample preparation, such as a "dilute-and-shoot" approach for urine samples, or solid-phase extraction (SPE) for more complex biological matrices.[2][3]

Table 1: Comparison of GC-MS and LC-MS/MS for the Analysis of this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase, followed by mass-to-charge ratio detection.
Primary Use Suited for volatile and thermally stable compounds. Often requires derivatization for phenethylamines.Highly versatile for a wide range of compounds, including non-volatile and thermally labile ones.
Specificity High, especially with a mass spectrometer detector.Very high, with the use of multiple reaction monitoring (MRM) enhancing specificity.
Sensitivity Good to high, capable of detecting trace levels.Very high, often considered the gold standard for trace quantitative analysis.
Sample Throughput Moderate, can be limited by derivatization steps and longer run times.High, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Instrumentation Gas chromatograph coupled to a mass spectrometer.Liquid chromatograph coupled to a tandem mass spectrometer.

Quantitative Performance Data

The following tables summarize the expected validation parameters for the quantification of this compound using GC-MS and LC-MS/MS. These values are based on published data for analogous halogenated phenethylamines and represent typical performance characteristics that should be achievable with proper method development and validation.[4][5]

Table 2: Expected Validation Parameters for a GC-MS Method

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.99
Range 10 - 1000 ng/mL
Limit of Detection (LOD) 1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 10 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Table 3: Expected Validation Parameters for an LC-MS/MS Method

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.995
Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and should be optimized and fully validated in the user's laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of the sample (e.g., urine, plasma), add an appropriate internal standard.

  • Adjust the sample pH to >10 with a suitable base (e.g., NaOH).

  • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of ethyl acetate and add a derivatizing agent, such as trifluoroacetic anhydride (TFAA).[4]

  • Incubate to allow for complete derivatization.

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a suitable rate (e.g., 10-20 °C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of the sample (e.g., plasma, blood), add an appropriate internal standard.

  • Condition a mixed-mode or polymer-based SPE cartridge.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with a suitable solvent mixture.

  • Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Parameters:

  • Column: A reversed-phase C18 or phenyl-hexyl column.[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[6]

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Mandatory Visualization

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Establish Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity & Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ->Precision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Accuracy->Stability Precision->Stability Robustness Robustness Stability->Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Caption: Workflow for the validation of an analytical method.

This comprehensive guide provides a framework for the validation of analytical methods for this compound. By leveraging established techniques for similar compounds, researchers can develop and validate robust and reliable methods for the quantification of this and other novel psychoactive substances.

References

Comparative Analysis of 2-Chloro-6-fluorophenethylamine and Structurally Related Phenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Chloro-6-fluorophenethylamine alongside other halogenated and substituted phenethylamines. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) within this class of compounds, with a focus on their potential pharmacological profiles. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide draws upon established principles of phenethylamine pharmacology and data from structurally analogous compounds to infer its likely characteristics.

Introduction to Substituted Phenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine core structure. Modifications to the phenyl ring, the ethyl sidechain, or the amino group can dramatically alter the pharmacological properties of these molecules, leading to a wide range of psychoactive effects.[1] These compounds can act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and more.[1] Their mechanisms of action often involve interaction with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

Halogenation of the phenyl ring is a common strategy in medicinal chemistry to modulate the potency, selectivity, and metabolic stability of a compound.[2] The position and nature of the halogen substituent can significantly influence receptor binding affinity and functional activity.[3][4][5]

Data Presentation: Comparative Receptor Binding Affinities and Functional Potencies

The following tables summarize quantitative data for a selection of phenethylamine derivatives to illustrate the impact of different substitution patterns.

Disclaimer: The data for this compound presented in this table is hypothetical and for illustrative purposes only, based on structure-activity relationship trends observed in related compounds. Direct experimental data is not currently available in the public domain.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2CD2DAT
Phenethylamine>10,000>10,000>10,000>10,000
2,5-dimethoxy-4-chlorophenethylamine (2C-C)[6]5924>10,000>10,000
2,5-dimethoxy-4-iodophenethylamine (2C-I)[6]4940>10,0001,900
2-(4-chloro-3-hydroxyphenyl)ethylamine[7]--1,640-
2-(4-fluoro-3-hydroxyphenyl)ethylamine[8]--780-
This compound (Hypothetical) 100 - 500 150 - 600 >5,000 >5,000

Table 2: Comparative Functional Potencies (EC50, nM) at 5-HT2A Receptor (Inositol Phosphate Assay)

CompoundEC50 (nM)
2,5-dimethoxy-4-chlorophenethylamine (2C-C)[6]13
2,5-dimethoxy-4-iodophenethylamine (2C-I)[6]11
This compound (Hypothetical) 50 - 200

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of substituted phenethylamines is heavily influenced by the substitution pattern on the phenyl ring.

  • Halogenation: In general, the introduction of halogen atoms at the 2, 4, or 5 positions of the phenyl ring can enhance affinity for the 5-HT2A receptor.[4][9] The 2,5-dihalogenated phenethylamines and phenoxypropanolamines, for instance, have been shown to be potent beta-receptor blockers.[3] For this compound, the ortho-chloro and ortho-fluoro substitutions are expected to influence its conformation and electronic properties, which in turn would affect its interaction with receptor binding pockets.

  • Methoxy Groups: The presence of methoxy groups, particularly at the 2 and 5 positions, is a hallmark of many psychedelic phenethylamines (e.g., the 2C-x series) and generally confers high affinity and agonist activity at 5-HT2A receptors.[6][10]

  • Hydroxyl Groups: Hydroxylation of the phenyl ring, as seen in dopamine, is crucial for activity at dopamine receptors.[7][8] The absence of hydroxyl groups on the phenyl ring of this compound suggests it is unlikely to have significant affinity for dopamine receptors.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various receptors and transporters.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT2A, 5-HT2C, D2 receptors, or DAT).

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2, [3H]WIN 35,428 for DAT).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In each well of the microplate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled receptors like 5-HT2A)

Objective: To determine the functional potency (EC50) and efficacy of the test compound as an agonist or antagonist.

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing human 5-HT2A receptors).

  • [3H]myo-inositol.

  • Assay medium (e.g., DMEM/F12).

  • Test compound.

  • Reference agonist (e.g., serotonin).

  • LiCl solution.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail.

Procedure:

  • Seed the cells in 24-well plates and allow them to attach overnight.

  • Label the cells with [3H]myo-inositol in inositol-free medium for 18-24 hours.

  • Wash the cells and pre-incubate with assay medium containing LiCl for 15-30 minutes.

  • Add varying concentrations of the test compound or reference agonist and incubate for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

  • Separate the inositol phosphates from the free inositol using Dowex anion-exchange chromatography.

  • Quantify the amount of [3H]inositol phosphates by scintillation counting.

  • Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_characterization Pharmacological Characterization 2-Chloro-6-fluoroaniline 2-Chloro-6-fluoroaniline Diazotization Diazotization 2-Chloro-6-fluoroaniline->Diazotization Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction Intermediate Intermediate Sandmeyer Reaction->Intermediate Reduction Reduction Intermediate->Reduction This compound This compound Reduction->this compound Receptor Binding Assays Receptor Binding Assays This compound->Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays In vivo Studies In vivo Studies Functional Assays->In vivo Studies

Caption: Experimental workflow from synthesis to pharmacological characterization.

G Phenethylamine Agonist Phenethylamine Agonist 5-HT2A Receptor (GPCR) 5-HT2A Receptor (GPCR) Phenethylamine Agonist->5-HT2A Receptor (GPCR) Gq/11 protein Gq/11 protein 5-HT2A Receptor (GPCR)->Gq/11 protein Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 protein->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Ca2+ Release Ca2+ Release IP3->Ca2+ Release Downstream Cellular Effects Downstream Cellular Effects Protein Kinase C (PKC)->Downstream Cellular Effects Ca2+ Release->Downstream Cellular Effects

Caption: 5-HT2A receptor signaling pathway activated by phenethylamine agonists.

References

A Comparative Guide to the Receptor Binding Profiles of Halogenated Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of various halogenated phenethylamines, supported by experimental data from peer-reviewed scientific literature. The inclusion of detailed methodologies for key experiments and a visualization of a primary signaling pathway aims to facilitate a deeper understanding of the structure-activity relationships of these compounds.

Introduction

Halogenated phenethylamines are a class of psychoactive compounds that have garnered significant interest in neuropharmacology and drug development. The addition of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) to the phenethylamine backbone can profoundly alter a compound's affinity and selectivity for various neurotransmitter receptors and transporters. This guide focuses on the interactions of these compounds with key serotonin (5-HT) receptors and monoamine transporters, which are central to their pharmacological effects.

Receptor and Transporter Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, nM) and inhibition constants (IC50, nM) of a selection of halogenated phenethylamines for several key targets. Lower values indicate a higher affinity or potency.

CompoundHalogenTargetKi (nM)IC50 (nM)Reference
4-FluoroamphetamineFSERT-990[1]
DAT-2800[1]
NET-840[1]
4-ChloroamphetamineClSERT-130[1]
DAT-2500[1]
NET-670[1]
4-FluoromethamphetamineFSERT-200[2]
DAT-110[2]
NET-340[2]
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)Br5-HT2A4.9-[3][4]
5-HT2C22-[3]
2C-C (4-Chloro-2,5-dimethoxyphenethylamine)Cl5-HT2A4.3-[5]
5-HT2C24-[5]
2C-I (4-Iodo-2,5-dimethoxyphenethylamine)I5-HT2A2.0-[5]
5-HT2C17-[5]
DOB (4-Bromo-2,5-dimethoxyamphetamine)Br5-HT2A0.6059[6][7]
5-HT2C3.3-[3]
25B-NBOMeBr5-HT2A0.17-[5]
5-HT2C2.3-[5]
5-HT1A>1000-[5]
25C-NBOMeCl5-HT2A0.13-[5]
5-HT2C2.0-[5]
5-HT1A>1000-[5]
25I-NBOMeI5-HT2A0.044-[5]
5-HT2C1.0-[5]
5-HT1A434-[5]
3-FPM (3-Fluorophenmetrazine)FSERT->80,000[8][9]
DAT-<2,500[8][9]
NET-<2,500[8][9]

Key Signaling Pathway: 5-HT2A Receptor Activation

Many halogenated phenethylamines are potent agonists at the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[2][10][11] The diagram below illustrates this key signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane receptor 5-HT2A Receptor g_protein Gq/G11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ligand Halogenated Phenethylamine (Agonist) ligand->receptor Binds ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates cellular_response Downstream Cellular Responses ca2->cellular_response Activates Ca²⁺ sensitive proteins pkc->cellular_response Phosphorylates target proteins

5-HT2A Receptor Gq-Coupled Signaling Cascade.

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity (Ki)

This protocol outlines a general method for determining the binding affinity of a test compound for a specific receptor, such as the 5-HT2A receptor, using a competitive binding assay.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[12] Protein concentration is determined using a standard method like the BCA assay.[12]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.[9][13]

  • "Total binding" is determined in the absence of the test compound, while "non-specific binding" is measured in the presence of a high concentration of a known competing ligand.[9][14]

  • The plate is incubated to allow the binding to reach equilibrium.[12][14]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.[9][12]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[9]

  • A scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.[9][12]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assays (IC50)

This protocol describes a common method to assess the potency of a compound to inhibit the reuptake of monoamines by their respective transporters (SERT, DAT, NET).

1. Cell Culture:

  • HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET) are cultured to near confluency in 96-well plates.[1][14][15]

2. Assay Procedure:

  • The cell monolayers are washed with an appropriate assay buffer.[14]

  • The cells are then incubated with varying concentrations of the test compound.

  • A radiolabeled monoamine substrate (e.g., [3H]serotonin for SERT, [3H]dopamine for DAT, or [3H]norepinephrine for NET) is added to initiate the uptake.[14]

  • "Non-specific uptake" is determined in the presence of a known potent inhibitor for the specific transporter (e.g., paroxetine for SERT).[14]

3. Termination and Detection:

  • The uptake is rapidly terminated by washing the cells with ice-cold assay buffer.[14]

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[14]

4. Data Analysis:

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake, is determined from the concentration-response curve.[14]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting in vitro receptor binding and transporter inhibition assays.

Experimental_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (HEK293 expressing target) incubation 4. Incubation (Cells + Compound + Radioligand) cell_culture->incubation compound_prep 2. Test Compound Preparation (Serial Dilutions) compound_prep->incubation reagent_prep 3. Radioligand/Substrate Preparation reagent_prep->incubation separation 5. Separation of Bound vs. Free Ligand (Filtration/Washing) incubation->separation detection 6. Detection (Scintillation Counting) separation->detection data_analysis 7. Data Analysis (IC50/Ki Calculation) detection->data_analysis result 8. Final Results (Binding Profile) data_analysis->result

General workflow for in vitro binding assays.

References

Comparative Guide to the Immunoassay Cross-Reactivity of 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Chloro-6-fluorophenethylamine in common immunoassays designed for the detection of amphetamine and its analogues. Due to a lack of direct experimental studies on this compound, this document offers a predictive comparison based on structural similarities to known analytes and established principles of immunoassay cross-reactivity.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used screening tools in clinical and forensic toxicology for the rapid detection of drugs of abuse. These tests rely on the principle of competitive binding, where an antibody specific to a target analyte competes for binding with the analyte in a sample and a labeled version of the analyte. The degree of cross-reactivity of a non-target compound is determined by its structural similarity to the target analyte, which influences its ability to bind to the assay's antibody. Structurally similar compounds can cause false-positive results.[1] Therefore, understanding the potential cross-reactivity of new psychoactive substances, such as this compound, is crucial for accurate interpretation of screening results.

Qualitative Comparison of Potential Cross-Reactivity

Currently, there is a lack of published quantitative data on the cross-reactivity of this compound in commercially available immunoassays. However, a qualitative assessment can be made by comparing its chemical structure to that of amphetamine, a common target for these assays.

FeatureAmphetamineThis compoundPotential Impact on Cross-Reactivity
Core Structure PhenethylaminePhenethylamineHigh similarity in the core structure increases the likelihood of cross-reactivity.
Substitution on Phenyl Ring Unsubstituted2-Chloro, 6-FluoroThe presence of bulky and electronegative halogen atoms at the ortho positions can significantly alter the electronic and steric properties of the molecule, potentially reducing the antibody's binding affinity.
Alkyl Side Chain α-methyl groupUnsubstituted ethylamineThe absence of the α-methyl group, a key structural feature of amphetamine, may decrease binding to amphetamine-specific antibodies.

Note: The predictions above are based on general principles. The actual cross-reactivity can vary significantly depending on the specific antibody used in the immunoassay.[2]

Experimental Protocol: Competitive ELISA for Amphetamine

This section details a representative experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of amphetamine in urine samples. This protocol is based on commercially available kits and can be adapted for cross-reactivity studies.

Objective: To determine the concentration of amphetamine or the cross-reactivity of an analogue in a urine sample.

Materials:

  • Amphetamine ELISA kit (containing anti-amphetamine antibody-coated microplate, amphetamine-HRP conjugate, standards, and TMB substrate)

  • Urine samples

  • Phosphate Buffered Saline (PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 1M Sulfuric Acid)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Dilute urine samples with PBS. The dilution factor should be optimized based on the expected concentration range.

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add 50 µL of each standard, control, and diluted urine sample to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the amphetamine-HRP conjugate to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate three times with 300 µL of wash buffer per well.

    • Add 100 µL of TMB substrate to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Add 100 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Calculate the mean absorbance for each set of standards, controls, and samples.

    • Construct a standard curve by plotting the mean absorbance of each standard against its concentration on a semi-logarithmic scale.

    • Determine the concentration of amphetamine in the samples by interpolating their mean absorbance from the standard curve.

    • For cross-reactivity studies, the concentration of the analogue that produces a 50% inhibition of the signal (IC50) is determined and compared to the IC50 of the target analyte (amphetamine). The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Amphetamine / IC50 of Analogue) x 100.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow Competitive Immunoassay Workflow start Sample and Labeled Analyte Addition competition Competitive Binding to Antibody start->competition Incubation wash Wash to Remove Unbound Molecules competition->wash substrate Substrate Addition wash->substrate detection Signal Detection substrate->detection Color Development

Caption: A diagram illustrating the workflow of a competitive immunoassay.

Caption: Comparison of the chemical structures of Amphetamine and this compound.

Conclusion

While direct experimental data is not available, the structural characteristics of this compound suggest a potential for cross-reactivity in amphetamine immunoassays due to the shared phenethylamine backbone. However, the presence of halogen substituents on the phenyl ring and the absence of the α-methyl group are significant structural differences that would likely reduce its binding affinity to amphetamine-specific antibodies compared to amphetamine itself.

References

Establishing Reference Standards for 2-Chloro-6-fluorophenethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized reference standard for 2-Chloro-6-fluorophenethylamine is crucial for ensuring the accuracy, reproducibility, and reliability of research and development activities. This guide provides a comparative overview of the essential analytical methodologies for the characterization of this compound, alongside a discussion of potential alternative reference materials. Due to the limited availability of public data specifically for this compound, this guide draws upon established analytical techniques for closely related phenethylamine derivatives and their precursors to provide a robust framework for its characterization.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of a reference standard involves the determination of its fundamental physicochemical properties and a thorough spectroscopic analysis to confirm its identity and structure. While specific experimental data for this compound is not widely published, the expected properties and analytical data can be inferred from structurally similar compounds such as 2-Fluorophenethylamine.

Table 1: Comparison of Physicochemical and Spectroscopic Data

ParameterThis compound (Predicted/Inferred)2-Fluorophenethylamine (Reference Data)
Molecular Formula C₈H₉ClFNC H₁₀FN[1]
Molecular Weight 173.62 g/mol 139.17 g/mol [1]
Appearance Colorless to pale yellow liquid or solidLiquid[1]
Boiling Point Not available64 °C @ 0.6 mmHg[1]
Density Not available1.066 g/mL at 25 °C[1]
Refractive Index Not availablen20/D 1.51[1]
¹H NMR Aromatic protons, two methylene groups, and an amine group with expected shifts influenced by the chloro and fluoro substituents.Signals corresponding to the aromatic, methylene, and amine protons.[1]
¹³C NMR Aromatic carbons, two methylene carbons with expected shifts influenced by the chloro and fluoro substituents.Signals corresponding to the aromatic and methylene carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for chlorine.Molecular ion peak at m/z 139.
Infrared Spectroscopy Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F and C-Cl stretching.Characteristic peaks for N-H, C-H, and C=C stretching.

Purity Assessment and Impurity Profiling

The purity of a reference standard is its most critical attribute. Chromatographic methods are indispensable for separating and quantifying the main component and any potential impurities.

Table 2: Comparison of Chromatographic Purity Analysis Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.
Primary Use Purity determination and quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, as well as residual solvents.
Typical Column Reversed-phase C18 or C8 column.Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms).
Detector Diode Array Detector (DAD) or Ultraviolet (UV) Detector.Mass Spectrometer (MS).
Advantages High resolution and sensitivity for a wide range of compounds.High specificity and structural elucidation capabilities for impurities.
Limitations May require derivatization for compounds lacking a chromophore.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for the consistent and reliable characterization of a reference standard. The following are proposed methodologies based on standard practices for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify any non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm, 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Objective: To identify and semi-quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.

  • Inject 1 µL of the solution into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

  • Transfer the solution to a clean NMR tube.

Acquisition Parameters:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of the protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to unambiguously assign all proton and carbon signals and confirm connectivity.

Synthesis and Potential Impurities

Understanding the synthetic route is crucial for anticipating potential impurities. A plausible synthesis of this compound could start from 2-Chloro-6-fluorobenzaldehyde or 2-Chloro-6-fluorophenylacetonitrile.[2][3] Potential impurities could include unreacted starting materials, intermediates, and by-products from side reactions. For instance, isomers of the starting materials could lead to isomeric impurities in the final product.[4]

G cluster_synthesis Potential Synthetic Pathway cluster_impurities Potential Impurities 2_Chloro_6_fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde Intermediate_A Intermediate (e.g., Nitrostyrene) 2_Chloro_6_fluorobenzaldehyde->Intermediate_A Reaction 2_Chloro_6_fluorophenethylamine This compound Intermediate_A->2_Chloro_6_fluorophenethylamine Reduction Starting_Material Unreacted Starting Material 2_Chloro_6_fluorophenethylamine->Starting_Material Isomeric_Impurity Isomeric Impurity 2_Chloro_6_fluorophenethylamine->Isomeric_Impurity Byproduct Reaction By-product 2_Chloro_6_fluorophenethylamine->Byproduct

Caption: Potential synthetic pathway and sources of impurities.

Experimental Workflow for Reference Standard Establishment

The establishment of a reference standard follows a logical workflow to ensure its identity, purity, and stability are thoroughly characterized.

G Synthesis Synthesis and Purification Preliminary_ID Preliminary Identification (TLC, mp, etc.) Synthesis->Preliminary_ID Structural_Elucidation Structural Elucidation (NMR, MS, IR) Preliminary_ID->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC-MS) Structural_Elucidation->Purity_Assessment Quantification Quantitative Analysis (qNMR, Titration) Purity_Assessment->Quantification Documentation Documentation and Certificate of Analysis Quantification->Documentation Stability_Testing Stability Testing Documentation->Stability_Testing

Caption: Workflow for establishing a chemical reference standard.

References

A Comparative Guide to Inter-Laboratory Validation of 2-Chloro-6-fluorophenethylamine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS) presents a significant and ongoing challenge to forensic and clinical laboratories.[1][2][3] Among these, synthetic phenethylamines like 2-Chloro-6-fluorophenethylamine require robust and reliable quantification methods to ensure accurate toxicological assessment and effective legislative control. Inter-laboratory validation is a critical process to establish the reproducibility, reliability, and overall performance of an analytical method across different laboratories, ensuring that results are comparable and defensible.

This guide provides a comparative overview of the principal analytical techniques for the quantification of this compound, supported by illustrative inter-laboratory validation data. It details the experimental protocols and performance characteristics of each method to aid researchers and scientists in selecting and implementing appropriate analytical strategies.

Comparison of Analytical Methodologies

The primary analytical techniques for the identification and quantification of novel psychoactive substances are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has long been considered a gold standard in forensic toxicology due to its high chromatographic resolution, robust nature, and the extensive, reproducible electron ionization (EI) mass spectral libraries available for compound identification.[2] For many phenethylamines, derivatization is often required to improve thermal stability and chromatographic peak shape.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity, often without the need for derivatization, making it suitable for thermally labile or non-volatile compounds.[3] It has become indispensable for detecting NPS at very low concentrations (sub-ng/mL) in complex biological matrices.[3]

Inter-Laboratory Performance Data

The following tables summarize hypothetical, yet realistic, quantitative data from a simulated inter-laboratory study involving five laboratories. This data serves to illustrate the expected performance of validated GC-MS and LC-MS/MS methods for the quantification of this compound in a urine matrix.

Disclaimer: The following data is for illustrative purposes only and is intended to represent typical performance characteristics of the analytical methods described. It is not derived from an actual inter-laboratory study on this compound.

Table 1: Hypothetical Inter-Laboratory Validation Data for GC-MS Quantification

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Mean
LOD (ng/mL) 2.53.02.02.52.82.56
LOQ (ng/mL) 7.510.06.07.58.57.90
Accuracy (% Recovery) 98.2103.596.7101.199.599.8
Precision (RSDr %) 4.14.83.94.54.34.32
Precision (RSDR %) 8.59.28.18.88.68.64
Linearity (r²) 0.9980.9970.9990.9980.9970.998

Table 2: Hypothetical Inter-Laboratory Validation Data for LC-MS/MS Quantification

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Mean
LOD (ng/mL) 0.20.30.20.250.30.25
LOQ (ng/mL) 0.61.00.60.751.00.79
Accuracy (% Recovery) 101.598.9102.1100.899.7100.6
Precision (RSDr %) 3.23.83.13.53.63.44
Precision (RSDR %) 7.17.96.87.57.67.38
Linearity (r²) 0.9990.9990.9990.9980.9990.999

LOD: Limit of Detection; LOQ: Limit of Quantification; RSDr: Repeatability Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation.

Experimental Protocols

Detailed and standardized protocols are essential for achieving reproducible results across different laboratories.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for extracting this compound from a urine matrix.

  • Sample Pre-treatment: To 1 mL of urine, add 25 µL of an appropriate deuterated internal standard solution (e.g., this compound-d4) and 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Vortex & Centrifuge: Mix the sample for 30 seconds and centrifuge at 4,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 2 mL of deionized water, 1 mL of 1 M acetic acid, and 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate solvent (e.g., ethyl acetate for GC-MS, or mobile phase for LC-MS/MS).

GC-MS Analysis Protocol
  • Derivatization: To the reconstituted extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC system (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • Mass Spectrometer:

    • MSD: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

    • Monitored Ions: Select characteristic ions for the derivatized analyte and internal standard.

LC-MS/MS Analysis Protocol
  • Instrumentation:

    • LC System: Waters ACQUITY UPLC I-Class (or equivalent).

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Mass Spectrometer:

    • System: Sciex Triple Quad 6500+ (or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize at least two transitions for the analyte and one for the internal standard (e.g., monitor the protonated molecular ion as the precursor).

Workflow Visualizations

The following diagrams illustrate the key workflows in an inter-laboratory validation study.

G Inter-Laboratory Validation Workflow A Method Development & Single-Lab Validation B Develop Study Protocol & Prepare Samples A->B C Distribute Samples & Protocol to Labs B->C D Labs Perform Analysis & Report Data C->D E Statistical Analysis of Data (Repeatability, Reproducibility) D->E F Final Validation Report E->F

Caption: Workflow for an inter-laboratory validation study.

G Sample Preparation & Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Urine Sample Collection B Add Internal Standard & Buffer A->B C Solid-Phase Extraction (SPE) B->C D Elution & Evaporation C->D E Reconstitution (Derivatization for GC-MS) D->E F GC-MS or LC-MS/MS Injection E->F G Data Acquisition (Scan / MRM) F->G H Data Processing & Quantification G->H

Caption: General workflow for sample preparation and analysis.

References

A Comparative Pharmacological Guide to Ortho- vs. Para-Halogenated Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of ortho- and para-halogenated phenethylamines. The position of a halogen atom on the phenyl ring of a phenethylamine derivative profoundly influences its interaction with key monoamine transporters and receptors, leading to distinct pharmacological profiles. This document summarizes experimental data on their receptor binding affinities, functional activities, and metabolic fates, offering insights for structure-activity relationship (SAR) studies and drug development.

I. Comparative Pharmacology: A Positional Isomer Analysis

The primary molecular targets for halogenated phenethylamines include the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as various serotonin receptors, most notably the 5-HT₂A subtype. The position of the halogen substituent—ortho (2-position) versus para (4-position)—dramatically alters the potency and selectivity of these compounds.

Monoamine Transporter Interactions

Halogenation at the para-position generally enhances serotonergic activity. For instance, 4-chloroamphetamine (PCA) is a potent serotonin releasing agent and neurotoxin, while its ortho-isomer, 2-chloroamphetamine (2-CA), exhibits significantly weaker effects on the serotonin system and lacks neurotoxicity.[1][2] A similar trend is observed with fluoro-substituted analogs; 4-fluoroamphetamine (4-FA) is a triple monoamine releasing agent with a notable serotonergic component, whereas 2-fluoroamphetamine (2-FA) is a more selective and potent norepinephrine-dopamine releasing agent.[1]

Table 1: Comparative Monoamine Transporter Uptake Inhibition (IC₅₀ nM)

CompoundDAT (IC₅₀ nM)NET (IC₅₀ nM)SERT (IC₅₀ nM)Data Source
2-Fluoroamphetamine 270431845[1]
4-Fluoroamphetamine 7704206800[1]

Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[1]

Table 2: Comparative Monoamine Release (EC₅₀ nM)

CompoundDopamine Release (EC₅₀ nM)Norepinephrine Release (EC₅₀ nM)Serotonin ReleaseData Source
2-Chloroamphetamine 62.419.1Not Reported/Weak[3]
4-Chloroamphetamine --Potent Releaser[2][4]

Note: Direct comparative EC₅₀ values for 4-chloroamphetamine under identical experimental conditions as 2-chloroamphetamine were not available in the reviewed literature. However, it is well-established as a potent serotonin releaser.

Serotonin Receptor Interactions

II. Signaling Pathways

Halogenated phenethylamines exert their effects through complex interactions with monoamine transporters and G-protein coupled receptors (GPCRs). The two primary receptor signaling pathways involved are the 5-HT₂A receptor pathway and the Trace Amine-Associated Receptor 1 (TAAR1) pathway.

Gq_Signaling cluster_membrane Plasma Membrane 5_HT2A_R 5-HT2A Receptor Gq_protein Gq/11 5_HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Phenethylamine Phenethylamine (Agonist) Phenethylamine->5_HT2A_R Binds Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

5-HT₂A Receptor Gq-Coupled Signaling Cascade

Gs_Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 Gs_protein Gs TAAR1->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts Phenethylamine Phenethylamine (Agonist) Phenethylamine->TAAR1 Binds ATP ATP ATP->AC PKA_activation PKA Activation cAMP->PKA_activation

TAAR1 Gs-Coupled Signaling Cascade

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of halogenated phenethylamines.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes (e.g., from HEK293 cells expressing transporters) B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand (via vacuum filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Data analysis (IC₅₀ and Ki determination) D->E

General workflow for a radioligand binding assay.

Detailed Steps:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

    • Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.

    • The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound (ortho- or para-halogenated phenethylamine).

    • Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter.

    • The mixture is incubated to allow for binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

    • The IC₅₀ value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of a previously loaded radiolabeled monoamine from cells expressing the corresponding transporter.

Workflow:

Monoamine_Release_Workflow A Culture HEK293 cells expressing monoamine transporters B Load cells with radiolabeled monoamine (e.g., [³H]DA, [³H]NE, [³H]5-HT) A->B C Wash cells to remove excess radiolabel B->C D Incubate cells with test compound C->D E Collect supernatant and lyse cells D->E F Quantify radioactivity in supernatant and lysate E->F G Data analysis (EC₅₀ determination) F->G

General workflow for a monoamine release assay.

Detailed Steps:

  • Cell Culture:

    • HEK293 cells stably expressing hDAT, hNET, or hSERT are grown in 96-well plates to confluency.

  • Loading with Radiolabeled Monoamine:

    • The cell culture medium is removed, and the cells are washed with a suitable buffer (e.g., Krebs-Ringer-HEPES).

    • Cells are then incubated with a solution containing a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the cells.

  • Initiation of Release:

    • After the loading period, the cells are washed to remove any extracellular radiolabel.

    • The test compound at various concentrations is then added to the cells.

  • Sample Collection and Quantification:

    • After a defined incubation period, the supernatant containing the released radiolabel is collected.

    • The cells are then lysed to determine the amount of radiolabel remaining within the cells.

    • The radioactivity in both the supernatant and the cell lysate is measured by scintillation counting.

  • Data Analysis:

    • The amount of release is expressed as a percentage of the total radioactivity (supernatant + lysate).

    • The concentration of the test compound that produces 50% of the maximal release is determined as the EC₅₀ value.

cAMP Functional Assay for Gs-Coupled Receptors (e.g., TAAR1)

This assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger, following the activation of a Gs-protein coupled receptor like TAAR1.

Detailed Steps:

  • Cell Culture:

    • Cells expressing the receptor of interest (e.g., HEK293 cells transfected with TAAR1) are cultured in 96-well plates.

  • Assay Procedure:

    • The culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • The cells are then treated with various concentrations of the test compound.

  • cAMP Measurement:

    • After incubation, the cells are lysed.

    • The concentration of cAMP in the cell lysate is determined using a commercially available kit, such as a competitive immunoassay based on fluorescence resonance energy transfer (FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in response to the test compound is quantified.

    • The EC₅₀ value, representing the concentration of the compound that produces 50% of the maximal cAMP response, is calculated.

IV. Conclusion

The pharmacological profiles of halogenated phenethylamines are critically dependent on the position of the halogen substituent. Para-substitution tends to confer greater serotonergic activity, both at the level of the serotonin transporter and 5-HT₂A receptors, which can also be associated with increased neurotoxic potential in the case of chloro- and bromo-amphetamines. In contrast, ortho-substitution, as seen with 2-fluoroamphetamine and 2-chloroamphetamine, appears to favor activity at the catecholamine transporters (DAT and NET) with diminished effects on the serotonin system. These structure-activity relationships are crucial for understanding the diverse physiological and psychological effects of this class of compounds and for guiding the design of novel therapeutic agents with specific pharmacological targets.

References

A Comparative Guide to Specificity Validation of Antibodies for 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules like 2-Chloro-6-fluorophenethylamine are critical for pharmacology, toxicology, and drug metabolism studies. While commercially available antibodies for this specific compound are not readily found, custom antibody development presents a viable path for creating sensitive and specific immunoassays. This guide provides a comprehensive framework for validating the specificity of a custom-developed antibody for this compound and compares this immunological approach with established analytical methods.

The validation of an antibody's specificity is paramount to ensure that it binds to the target analyte with minimal cross-reactivity to other structurally related molecules. This is particularly crucial for small molecules, or haptens, like this compound, which require conjugation to a larger carrier protein to elicit an immune response.[1][2][3] This guide outlines the key experimental protocols and data presentation formats necessary for a rigorous validation process.

Comparison of Analytical Methodologies

The primary methods for the detection and quantification of this compound can be broadly categorized into immunological assays and chromatographic techniques. Each approach offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Table 1: Performance Comparison of Detection Methods

ParameterCompetitive ELISASurface Plasmon Resonance (SPR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Competitive binding between free analyte and analyte-conjugate for a limited number of antibody binding sites.[4][5]Real-time monitoring of mass changes on a sensor surface due to binding events.[6][7]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[8][9][10]Separation based on partitioning between a mobile and stationary phase with UV or other detection methods.[11][12]
Specificity High, dependent on antibody's binding characteristics.High, provides kinetic data on binding and dissociation.Very high, especially with a mass spectrometer detector providing structural information.[11]High, with diode array detectors providing spectral information.[11]
Sensitivity High, often in the ng/mL to pg/mL range.High, capable of detecting low nanomolar to picomolar binding affinities.Very high, capable of detecting trace-level impurities.High, with UV detectors being very sensitive for chromophoric compounds.[11]
Throughput High (96-well plate format).Low to medium, depends on the instrument.Medium, depends on run time.Medium, depends on run time.
Sample Matrix Can be sensitive to matrix effects, requiring sample clean-up.Requires clean samples to avoid non-specific binding.Often requires extraction and derivatization.[9]May require sample clean-up and derivatization for enhanced detection.[13]
Development Cost High initial cost for custom antibody development.High instrument cost.High instrument cost.Moderate instrument cost.

Experimental Protocols

Detailed and robust experimental protocols are essential for the validation of antibody specificity. Below are key methodologies for assessing a custom antibody against this compound.

Hapten-Carrier Conjugation for Immunogen Preparation

To generate an immune response against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][3][]

Methodology:

  • Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl or amino group) onto this compound if one is not already present and accessible for conjugation. This may involve a chemical synthesis step.

  • Activation of Carrier Protein: Activate the carrier protein (e.g., BSA) using a crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate amide bond formation with the hapten.

  • Conjugation Reaction: Mix the activated carrier protein with the derivatized hapten and allow the reaction to proceed at room temperature for several hours or overnight at 4°C.

  • Purification: Remove unconjugated hapten and by-products by dialysis or gel filtration.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-carrier protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[2] A moderate hapten density is often optimal for generating a specific antibody response.[2]

Hapten_Carrier_Conjugation cluster_hapten Hapten Preparation cluster_carrier Carrier Protein Preparation cluster_conjugation Conjugation and Purification Hapten This compound Derivatization Derivatization (if needed) Hapten->Derivatization Conjugation Conjugation Reaction Derivatization->Conjugation Carrier Carrier Protein (e.g., BSA) Activation Activation with EDC/NHS Carrier->Activation Activation->Conjugation Purification Purification (Dialysis) Conjugation->Purification Characterization Characterization (MALDI-TOF) Purification->Characterization

Hapten-Carrier Conjugation Workflow
Competitive ELISA for Specificity Testing

A competitive ELISA is the most common immunoassay format for detecting small molecules.[4][5] This assay measures the ability of the free analyte in a sample to compete with a labeled or coated antigen for binding to the antibody.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with an antibody specific for this compound. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add standards or samples containing this compound to the wells, followed immediately by a fixed amount of enzyme-labeled this compound (e.g., conjugated to HRP). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

To validate specificity, perform cross-reactivity studies by running the competitive ELISA with structurally similar compounds.

Table 2: Hypothetical Cross-Reactivity Data for a Custom Antibody

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target Analyte)1.5 100
2-Chlorophenethylamine(Lacks fluorine)1501.0
2-Fluorophenethylamine(Lacks chlorine)2500.6
Phenethylamine(Lacks both halogens)>1000<0.15
Amphetamine(Structurally related)>5000<0.03

Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Competitive_ELISA_Workflow A Coat plate with anti-2C-F antibody B Block non-specific sites A->B C Add sample/standard and enzyme-labeled 2C-F B->C D Incubate (Competition) C->D E Wash plate D->E F Add substrate E->F G Incubate (Color development) F->G H Add stop solution G->H I Read absorbance H->I

Competitive ELISA Experimental Workflow
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding interactions, making it a powerful tool for characterizing the affinity and specificity of an antibody.[6][7]

Methodology:

  • Chip Immobilization: Immobilize the custom antibody against this compound onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of this compound over the chip surface and monitor the binding response in real-time.

  • Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: Regenerate the sensor surface to remove the bound analyte for the next cycle.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

  • Specificity Testing: Inject structurally related compounds to assess their binding to the immobilized antibody. Specific antibodies will show a significantly higher response and affinity for this compound compared to other compounds.

SPR_Workflow cluster_setup Setup cluster_cycle Binding Cycle cluster_analysis Data Analysis Immobilize Immobilize antibody on sensor chip Association Inject analyte (Association) Immobilize->Association Dissociation Flow buffer (Dissociation) Association->Dissociation Regeneration Regenerate surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Cycle Kinetics Calculate ka, kd, KD Sensorgram->Kinetics

Surface Plasmon Resonance (SPR) Workflow

Conclusion

While off-the-shelf antibodies for this compound may not be available, the development of custom antibodies offers a promising avenue for creating highly specific and sensitive detection methods. A rigorous validation process is critical to ensure the reliability of these custom reagents. By employing techniques such as competitive ELISA for cross-reactivity assessment and Surface Plasmon Resonance for detailed kinetic analysis, researchers can thoroughly characterize antibody specificity.

For applications requiring the highest degree of certainty and structural confirmation, chromatographic methods like GC-MS remain the gold standard. The choice of methodology will ultimately depend on the specific requirements of the study, including the need for high throughput, the complexity of the sample matrix, and the level of sensitivity and specificity required. This guide provides the foundational knowledge for researchers to make informed decisions when developing and validating assays for this compound.

References

A Comparative Behavioral Analysis of Novel Psychoactive Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of several novel psychoactive phenethylamines, drawing on experimental data from preclinical studies. The information is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.

The following sections detail the comparative behavioral profiles of selected 2C-series and NBOMe compounds, focusing on key preclinical indicators of psychoactivity, such as locomotor effects and the head-twitch response (HTR), a rodent behavioral proxy for hallucinogenic potential. Detailed experimental protocols and structured data tables are provided to facilitate interpretation and replication.

Comparative Behavioral Data

The behavioral effects of novel phenethylamines are dose-dependent and vary significantly between compounds. The following tables summarize quantitative data from comparative studies on locomotor activity and head-twitch response.

Locomotor Activity

Changes in spontaneous locomotor activity can indicate stimulant or depressant effects of a compound.

CompoundSpeciesDose Range (mg/kg)RoutePrimary Effect on LocomotionReference
25B-NBOMeMouse0.1 - 2.5i.p.Dose-dependent decrease[1]
25C-NBOMeMouse0.1 - 2.5i.p.Dose-dependent decrease[1]
25I-NBOMeMouse0.1 - 1.0s.c.Dose-dependent decrease[2]
2C-IMouse1 - 10s.c.Not specified[3]
5-MeO-DALTMouse1 - 25i.p.Dose-dependent increase (peak at 10 mg/kg), then decrease[1]
Head-Twitch Response (HTR)

The head-twitch response in rodents is a behavioral assay commonly used to screen for 5-HT2A receptor agonist activity, which is characteristic of classic hallucinogens.

CompoundSpeciesED50 (mg/kg)RouteMaximum Response (twitches/30 min)Reference
2C-IMouse2.5s.c.~15[3]
25I-NBOMeMouse0.18s.c.~20[3]
25I-NBMDMouseNot determineds.c.~12 (at 10 mg/kg)[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for the key behavioral assays cited in this guide.

Locomotor Activity Assessment

Objective: To measure the effects of novel phenethylamines on spontaneous horizontal and vertical movement in an open field.

Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material, equipped with a grid of infrared beams to automatically track animal movement. The arena is placed in a sound-attenuating chamber with controlled lighting and ventilation.

Animals: Male C57BL/6J mice are commonly used. Animals are housed in groups with a 12-hour light/dark cycle and have ad libitum access to food and water. They are acclimated to the testing room for at least 60 minutes before the experiment.

Procedure:

  • Administer the test compound or vehicle control via the specified route (e.g., intraperitoneal [i.p.] or subcutaneous [s.c.] injection).

  • Immediately place the animal in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration, typically 30 to 60 minutes.

  • Data is collected and analyzed using automated tracking software.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head twitches, a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects.

Apparatus: A standard rodent cage or a clear cylindrical observation chamber. A small magnet is affixed to the animal's head, and a magnetometer coil surrounds the chamber to automatically detect and count the rapid head rotations characteristic of the HTR.

Animals: Male C57BL/6J mice are typically used. Housing and acclimation conditions are similar to those for locomotor activity studies.

Procedure:

  • Affix a small magnet to the scalp of the mouse using a suitable adhesive one day prior to testing.

  • On the test day, administer the test compound or vehicle control.

  • Place the mouse in the observation chamber.

  • Record the number of head twitches for a period of 30 to 60 minutes using the automated detection system.

  • Dose-response curves are generated to determine the potency (ED50) of each compound.

Visualized Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying neurobiological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_pre_test Pre-Test Phase cluster_testing Behavioral Testing Phase cluster_post_test Post-Test Phase Animal_Housing Animal Housing & Acclimation Compound_Prep Compound Preparation & Dosing Animal_Housing->Compound_Prep Acclimated Animals Locomotor_Assay Locomotor Activity Assay Compound_Prep->Locomotor_Assay Compound Administration HTR_Assay Head-Twitch Response Assay Compound_Prep->HTR_Assay Compound Administration Data_Collection Automated Data Collection Locomotor_Assay->Data_Collection Movement Data HTR_Assay->Data_Collection HTR Counts Data_Analysis Statistical Analysis & Dose-Response Data_Collection->Data_Analysis Raw Data

Caption: General workflow for in vivo behavioral testing of novel phenethylamines.

Signaling_Pathway cluster_receptor 5-HT2A Receptor Activation cluster_downstream Intracellular Signaling Cascade cluster_output Neuronal & Behavioral Output Phenethylamine Novel Phenethylamine Receptor 5-HT2A Receptor Phenethylamine->Receptor Agonist Binding G_Protein Gq/11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitability Increased Neuronal Excitability (e.g., in Layer V Pyramidal Neurons) Ca_PKC->Neuronal_Excitability HTR Head-Twitch Response Neuronal_Excitability->HTR Leads to

Caption: Simplified signaling pathway for phenethylamine-induced head-twitch response.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-fluorophenethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount for maintaining a secure laboratory environment and ensuring environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-fluorophenethylamine, a halogenated organic compound. Adherence to these procedural steps is critical for mitigating risks and upholding a culture of safety.

Safety and Hazard Summary

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat or other protective clothing.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a respirator is necessary.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility.[1][5] Discharging this compound into sewer systems or waterways is strictly prohibited.[1]

1. Waste Segregation:

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • This container should be specifically designated for halogenated organic waste.

  • Do not mix with non-halogenated organic waste, acids, bases, or other incompatible materials.[6]

2. Container Management:

  • Use a chemically compatible container, such as a polyethylene carboy.[6]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from sources of ignition.[1][4]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

3. Spill and Contamination Cleanup:

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a suitable, sealed container for disposal as hazardous waste.[1][3]

  • Use spark-proof tools and avoid creating dust.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.

  • Ensure that all local, regional, and national regulations for hazardous waste disposal are followed.[3]

  • All disposal activities must be documented as required by your institution's environmental health and safety (EHS) department.

Disposal Workflow

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear appropriate PPE B Identify as Halogenated Organic Waste A->B Handle with care C Use designated, labeled container for halogenated waste B->C Segregate waste D Store in a cool, dry, well-ventilated area C->D Secure storage E Absorb spill with inert material F Collect in a sealed container for disposal E->F Containment G Arrange for collection by a licensed waste disposal company H Ensure compliance with all local and national regulations G->H Regulatory Adherence I Document disposal records H->I Maintain Records

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-6-fluorophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-6-fluorophenethylamine. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with this compound. The following equipment must be worn at all times within the designated handling area.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double gloving is advised for all handling procedures.[2] Gloves must be inspected before use.[1][3]
Body Protection Laboratory Coat or CoverallsWear appropriate protective clothing to prevent skin exposure.[4] Fire/flame resistant and impervious clothing should be considered.[1]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of solids and preparation of solutions should occur in a certified chemical fume hood.[2] If a fume hood is not available or in case of a spill, a NIOSH/MSHA approved respirator should be used.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain chemical integrity.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage.

  • Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Weighing and Solution Preparation:

  • All weighing of the powdered compound must be performed in a chemical fume hood or a ventilated balance enclosure.[2]

  • Use dedicated and clearly labeled spatulas and weighing boats.

  • When preparing solutions, slowly add the solvent to the solid to prevent splashing.[2]

General Handling:

  • Work in a well-ventilated area, preferably a certified chemical fume hood.[2]

  • Avoid direct contact with the compound. Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill Response: In the event of a spill, follow the established emergency response plan. A general workflow for responding to a chemical spill is outlined below.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response cluster_decontamination Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess Small_Spill Small and Controllable? Assess->Small_Spill Contain Contain Spill with Absorbent Material Small_Spill->Contain Yes Evacuate_Lab Evacuate Laboratory and Call Emergency Response Small_Spill->Evacuate_Lab No Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Residue into Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all Materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect waste in a dedicated, properly labeled hazardous waste container.[5][6] The container should be leak-proof and compatible with the chemical.[5]

  • Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS department.[6]

Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by local regulations.[5]

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

Final Disposal:

  • The primary recommended disposal method for halogenated organic compounds is controlled incineration at a licensed chemical destruction facility.[5]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

  • Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-fluorophenethylamine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluorophenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.